molecular formula C15H23Cl3N6 B236560 Lesopitron dihydrochloride CAS No. 132449-89-9

Lesopitron dihydrochloride

Número de catálogo: B236560
Número CAS: 132449-89-9
Peso molecular: 393.7 g/mol
Clave InChI: RGDLQJUAYQRGBC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lesopitron dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C15H23Cl3N6 and its molecular weight is 393.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[4-[4-(4-chloropyrazol-1-yl)butyl]piperazin-1-yl]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN6.2ClH/c16-14-12-19-22(13-14)7-2-1-6-20-8-10-21(11-9-20)15-17-4-3-5-18-15;;/h3-5,12-13H,1-2,6-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDLQJUAYQRGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCN2C=C(C=N2)Cl)C3=NC=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00157588
Record name Lesopitron dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132449-89-9
Record name Lesopitron dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132449899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lesopitron dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LESOPITRON DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T5L4T8473
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lesopitron dihydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Lesopitron Dihydrochloride

Introduction

Lesopitron (E-4424) is a selective 5-HT1A receptor agonist belonging to the azapirone chemical class.[1][2][3] It was developed by Esteve for the treatment of generalized anxiety disorder (GAD) and progressed to Phase II clinical trials.[1][3][4][5] As an anxiolytic, its mechanism of action is centered on its interaction with the serotonergic system, specifically the 5-HT1A receptor subtype. This guide provides a detailed technical overview of Lesopitron's mechanism of action, receptor binding profile, downstream signaling, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: 5-HT1A Receptor Interaction

The primary mechanism of action of Lesopitron is its activity as a potent and selective agonist at both presynaptic and postsynaptic 5-HT1A receptors.[4][6] This interaction is characterized by high-affinity binding and subsequent activation of receptor-mediated signaling cascades.

Receptor Binding Profile

Lesopitron demonstrates high affinity for the 5-HT1A receptor. In vitro binding studies using rat brain tissue have confirmed this specific interaction. Competition studies with the radioligand [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT) revealed a high affinity of Lesopitron for 5-HT1A receptor binding sites.[7] Importantly, Lesopitron shows negligible affinity for alpha-adrenergic and dopaminergic receptors and does not interact with the serotonin reuptake transporter, indicating a high degree of selectivity.[4][8]

Functional Activity: A Tale of Two Receptors

Lesopitron's functional activity is best understood by its distinct effects on two key populations of 5-HT1A receptors:

  • Presynaptic (Somatodendritic) Autoreceptors: Located on the cell bodies and dendrites of serotonergic neurons in the dorsal raphe nucleus, these autoreceptors function as a negative feedback mechanism. Lesopitron acts as an agonist at these sites, inhibiting the firing of serotonergic neurons.[7][9] This leads to a reduction in the synthesis and release of serotonin (5-HT) in projection areas like the frontal cortex.[9][10]

  • Postsynaptic Receptors: Located on non-serotonergic neurons in various brain regions, including the hippocampus and cortex, these receptors mediate the physiological and behavioral effects of serotonin. Lesopitron is described as a full agonist at postsynaptic 5-HT1A receptors.[1][3][7] Its activation of these receptors is responsible for effects such as hypothermia and is thought to contribute to its anxiolytic properties.[6][8] The ability of Lesopitron to induce 5-HT syndrome reflects postsynaptic receptor activation, while its ability to reverse the 8-OH-DPAT-induced 5-HT syndrome suggests it may act as a partial agonist in some contexts.[6][8]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data from in vitro and in vivo studies that define Lesopitron's pharmacodynamic profile.

ParameterValueSpeciesAssayReference
Binding Affinity
pKi7.35Rat[3H]8-OH-DPAT competition binding[7]
Ki104.8 ± 10.6 nmol/lRat[3H]8-OH-DPAT competition binding[8]
Functional Potency
IC50 (Adenylate Cyclase)125 nMRatForskolin-stimulated adenylate cyclase inhibition[7]
IC50 (Neuron Firing, in vitro)120 nMRatInhibition of serotonergic neuron firing (brainstem slices)[7]
ID50 (Neuron Firing, in vivo)35 µg/kg i.v.RatInhibition of serotonergic neuron firing (anesthetized)[7]
Neurochemical Effect
5-HT Release Reductionto 45% of basal valueRatIn vivo microdialysis (frontal cortex) at 30 µg/kg i.p.[9][10]

Signaling Pathways

Activation of the 5-HT1A receptor by Lesopitron initiates a cascade of intracellular events. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][7] Additionally, signaling through this pathway can activate a phosphatidylinositol-calcium second messenger system.[6]

Lesopitron_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lesopitron Lesopitron Receptor 5-HT1A Receptor Lesopitron->Receptor G_Protein Gαi/o-βγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neuronal Firing) cAMP->Response ↓ Leads to

Caption: Lesopitron-induced 5-HT1A receptor signaling cascade.

Experimental Protocols

The mechanism of action of Lesopitron has been characterized using a combination of in vitro and in vivo experimental techniques.

In Vitro Receptor Binding Assay
  • Objective: To determine the binding affinity of Lesopitron for the 5-HT1A receptor.

  • Methodology:

    • Tissue Preparation: Rat hippocampal or cortical membranes are prepared by homogenization and centrifugation.

    • Competition Assay: Membranes are incubated with a fixed concentration of a radiolabeled 5-HT1A receptor agonist, typically [3H]8-OH-DPAT.

    • Incubation: Various concentrations of unlabeled Lesopitron are added to compete with the radioligand for binding to the receptor.

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Quantification: The radioactivity of the filters is measured using liquid scintillation counting.

    • Analysis: The concentration of Lesopitron that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and used to determine the equilibrium dissociation constant (Ki).[7][8]

Adenylyl Cyclase Activity Assay
  • Objective: To assess the functional agonist activity of Lesopitron at postsynaptic 5-HT1A receptors.

  • Methodology:

    • Tissue Preparation: Rat hippocampal membranes are prepared.

    • Stimulation: Adenylyl cyclase is stimulated with forskolin to increase basal cAMP production.

    • Treatment: The membranes are treated with varying concentrations of Lesopitron.

    • Measurement: The reaction is stopped, and the amount of cAMP produced is quantified, typically using a radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA).

    • Analysis: The concentration-dependent inhibition of forskolin-stimulated adenylyl cyclase activity is measured to determine the IC50 value, indicating the potency of Lesopitron as a functional agonist.[7]

In Vivo Microdialysis
  • Objective: To measure the effect of Lesopitron on extracellular neurotransmitter levels in the brain of conscious, freely moving animals.

  • Methodology:

    • Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region, such as the frontal cortex of a rat.

    • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the perfusate.

    • Sample Collection: Dialysate samples are collected at regular intervals before and after the systemic (i.p.) or local (intraraphe) administration of Lesopitron.[9]

    • Analysis: The concentrations of 5-HT and its metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Data Interpretation: A decrease in extracellular 5-HT levels following Lesopitron administration provides evidence for the agonist activity at presynaptic 5-HT1A autoreceptors.[9][10]

Microdialysis_Workflow cluster_animal_prep Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis A1 Anesthetize Rat A2 Stereotaxically Implant Microdialysis Probe (e.g., Frontal Cortex) A1->A2 B1 Perfuse Probe with aCSF A2->B1 Animal Recovery B2 Collect Baseline Dialysate Samples B1->B2 B3 Administer Lesopitron (i.p. or intraraphe) B2->B3 B4 Collect Post-Treatment Dialysate Samples B3->B4 C1 Analyze Samples via HPLC-ED B4->C1 C2 Quantify 5-HT and Metabolite Levels C1->C2 D1 Conclusion: Lesopitron reduces extracellular 5-HT C2->D1 Data Interpretation

Caption: Experimental workflow for in vivo microdialysis study.

Conclusion

The mechanism of action of this compound is well-defined as a selective and potent 5-HT1A receptor agonist. Its anxiolytic effects are mediated by a dual action on the serotonin system: 1) agonism at presynaptic 5-HT1A autoreceptors in the raphe nuclei, which reduces overall serotonergic tone, and 2) agonism at postsynaptic 5-HT1A receptors in limbic and cortical regions. This activity is underpinned by its high binding affinity and functional potency, which have been thoroughly characterized by a range of in vitro and in vivo experimental protocols. The downstream signaling involves the inhibition of the adenylyl cyclase-cAMP pathway, a hallmark of Gαi/o-coupled receptor activation.

References

An In-Depth Technical Guide to the Synthesis and Purification of Lesopitron Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Lesopitron Dihydrochloride, a potent and selective 5-HT1A receptor agonist. The following sections detail the chemical synthesis pathway, purification methodologies, and analytical characterization of this compound, intended to support research and development efforts in the pharmaceutical field.

Chemical Synthesis

The synthesis of Lesopitron, chemically known as 2-{4-[4-(4-chloro-1H-pyrazol-1-yl)butyl]piperazin-1-yl}pyrimidine, is a multi-step process involving the preparation of key intermediates followed by their coupling to form the final free base. The free base is then converted to the more stable dihydrochloride salt.

Synthesis of Key Intermediates

The synthesis of Lesopitron hinges on the preparation of two primary building blocks: 1-(2-pyrimidinyl)piperazine and a reactive butyl-pyrazole derivative.

1. Synthesis of 1-(2-Pyrimidinyl)piperazine:

This intermediate can be synthesized via the nucleophilic substitution of 2-chloropyrimidine with piperazine. Several methods have been reported, with variations in solvents, bases, and catalysts to optimize yield and purity.

One common method involves reacting 2-chloropyrimidine with an excess of anhydrous piperazine in ethanol at room temperature. The reaction mixture is stirred for several hours, followed by basification and extraction with a suitable organic solvent like chloroform. The product is then isolated by distillation under reduced pressure[1].

A more cost-effective and scalable approach utilizes a phase-transfer catalyst, such as a quaternary ammonium salt, in an aqueous or biphasic system. This method allows for the efficient reaction of piperazine with 2-chloropyrimidine under alkaline conditions, leading to high yields of over 80%[2].

For syntheses where protecting groups are preferred, N-Boc-piperazine can be reacted with 2-chloropyrimidine under basic conditions in water. The resulting 1-(2-pyrimidinyl)-4-Boc-piperazine is then deprotected under acidic conditions to yield 1-(2-pyrimidinyl)piperazine hydrochloride[3].

ReactantsReaction ConditionsSolventYieldReference
2-Chloropyrimidine, Anhydrous PiperazineRoom temperature, 3 hoursEthanolNot specified[1]
2-Chloropyrimidine, Piperazine40-60 °C, 1 hour, Phase-transfer catalyst (e.g., butyl triphenyl phosphonium bromide), Na2CO3Water>80%[2]
2-Chloropyrimidine, N-Boc-piperazine25 °C, 3 hours, Na2CO3Water86.9% (of protected intermediate)[3]

2. Synthesis of 1-(4-Bromobutyl)-4-chloro-1H-pyrazole:

Information regarding the specific synthesis of this intermediate is less readily available in the public domain. However, based on general principles of pyrazole synthesis and alkylation, a plausible route would involve the initial formation of 4-chloro-1H-pyrazole, followed by N-alkylation with a suitable 1,4-dihalobutane, such as 1,4-dibromobutane or 1-bromo-4-chlorobutane, under basic conditions.

Assembly of Lesopitron Free Base

The final step in the synthesis of the Lesopitron free base is the alkylation of 1-(2-pyrimidinyl)piperazine with the prepared 1-(4-halobutyl)-4-chloro-1H-pyrazole (e.g., 1-(4-bromobutyl)-4-chloro-1H-pyrazole). This nucleophilic substitution reaction is typically carried out in a suitable organic solvent in the presence of a base to scavenge the hydrogen halide formed during the reaction.

Experimental Protocol (Proposed):

  • To a stirred solution of 1-(2-pyrimidinyl)piperazine and a suitable base (e.g., potassium carbonate, triethylamine) in an aprotic solvent (e.g., acetonitrile, DMF), add 1-(4-bromobutyl)-4-chloro-1H-pyrazole.

  • Heat the reaction mixture to an elevated temperature (e.g., 50-80 °C) and monitor the reaction progress by a suitable chromatographic technique (e.g., TLC, HPLC).

  • Upon completion, cool the reaction mixture and remove the inorganic salts by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude Lesopitron free base.

Further purification of the free base may be necessary before conversion to the dihydrochloride salt.

Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_coupling Coupling Reaction cluster_salt_formation Salt Formation 2-Chloropyrimidine 2-Chloropyrimidine 1-(2-Pyrimidinyl)piperazine 1-(2-Pyrimidinyl)piperazine 2-Chloropyrimidine->1-(2-Pyrimidinyl)piperazine Piperazine Piperazine Piperazine Piperazine->1-(2-Pyrimidinyl)piperazine Lesopitron_Free_Base Lesopitron_Free_Base 1-(2-Pyrimidinyl)piperazine->Lesopitron_Free_Base Alkylation 4-Chloro-1H-pyrazole 4-Chloro-1H-pyrazole 1-(4-Halobutyl)-4-chloro-1H-pyrazole 1-(4-Halobutyl)-4-chloro-1H-pyrazole 4-Chloro-1H-pyrazole->1-(4-Halobutyl)-4-chloro-1H-pyrazole 1,4-Dihalobutane 1,4-Dihalobutane 1,4-Dihalobutane 1,4-Dihalobutane->1-(4-Halobutyl)-4-chloro-1H-pyrazole 1-(4-Halobutyl)-4-chloro-1H-pyrazole->Lesopitron_Free_Base Lesopitron_Dihydrochloride Lesopitron_Dihydrochloride Lesopitron_Free_Base->Lesopitron_Dihydrochloride HCl

Caption: Proposed synthetic pathway for this compound.

Purification of this compound

The purification of Lesopitron is critical to ensure its suitability for pharmaceutical applications. The process typically involves the conversion of the crude free base to the dihydrochloride salt, followed by purification techniques such as recrystallization and/or chromatography.

Conversion to Dihydrochloride Salt

The crude Lesopitron free base is dissolved in a suitable solvent, and a solution of hydrochloric acid (e.g., ethereal HCl, HCl in isopropanol) is added to precipitate the dihydrochloride salt.

Recrystallization

Recrystallization is a common method for purifying this compound. A patent for different polymorphs of this compound describes a crystallization process from 99% ethanol.

Experimental Protocol (Based on Patent Literature):

  • Suspend the crude this compound in 99% ethanol.

  • Heat the suspension to 50-55 °C with stirring.

  • Cool the mixture to 0-5 °C over approximately 2 hours and maintain this temperature for an additional hour to ensure complete crystallization.

  • Collect the crystalline solid by filtration or centrifugation.

  • Wash the crystals with cold 99% ethanol.

  • Dry the purified product in an oven at a suitable temperature (e.g., 45 °C).

ParameterValue
Recrystallization Solvent99% Ethanol
Crystallization Temperature0-5 °C
Drying Temperature45 °C
Chromatographic Purification

For higher purity requirements, chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) can be employed. The choice of stationary and mobile phases will depend on the impurity profile of the crude product. General guidance for the purification of pyrimidine derivatives suggests using silica gel for normal-phase chromatography with a mobile phase consisting of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol). For reverse-phase HPLC, a C18 column with a mobile phase of water/buffer and an organic modifier (e.g., acetonitrile, methanol) is typically used.

Purification_Workflow Crude_Lesopitron_Free_Base Crude_Lesopitron_Free_Base Dissolution Dissolution Crude_Lesopitron_Free_Base->Dissolution HCl_Addition HCl_Addition Dissolution->HCl_Addition Suitable Solvent Crude_Lesopitron_Dihydrochloride Crude_Lesopitron_Dihydrochloride HCl_Addition->Crude_Lesopitron_Dihydrochloride Precipitation Recrystallization Recrystallization Crude_Lesopitron_Dihydrochloride->Recrystallization Ethanol Chromatography Chromatography Crude_Lesopitron_Dihydrochloride->Chromatography (Optional) Pure_Lesopitron_Dihydrochloride Pure_Lesopitron_Dihydrochloride Recrystallization->Pure_Lesopitron_Dihydrochloride Chromatography->Pure_Lesopitron_Dihydrochloride

Caption: General purification workflow for this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a variety of analytical techniques.

TechniquePurposeExpected Data
¹H and ¹³C NMR Structural elucidation and confirmation.Chemical shifts and coupling constants consistent with the structure of Lesopitron.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.A molecular ion peak corresponding to the mass of the Lesopitron free base.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.A single major peak for Lesopitron with purity typically >98%.
Elemental Analysis Confirmation of elemental composition.Percentages of C, H, N, and Cl consistent with the molecular formula of this compound.
Infrared (IR) Spectroscopy Identification of functional groups and confirmation of specific polymorphs.Characteristic absorption bands for the functional groups present in the molecule.
Melting Point Physical characterization and purity assessment.A sharp melting point range consistent with the pure compound.

This technical guide provides a framework for the synthesis and purification of this compound based on available scientific literature and general chemical principles. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and purity requirements.

References

Discovery and history of Lesopitron dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Lesopitron Dihydrochloride

Introduction

Lesopitron (also known as E-4424) is a second-generation anxiolytic agent belonging to the azapirone chemical class.[1] Developed by the Spanish pharmaceutical company Esteve, it was investigated primarily for the treatment of generalized anxiety disorder (GAD).[2][3] Lesopitron is a potent and selective 5-HT1A receptor agonist, a mechanism it shares with other azapirones like buspirone.[1][4] Its development reached Phase II clinical trials but was ultimately discontinued.[3][5] This guide provides a comprehensive overview of the discovery, development, and scientific investigation of this compound.

Discovery and Development History

Lesopitron emerged from research programs aimed at identifying novel anxiolytic compounds with improved efficacy and side-effect profiles compared to existing treatments like benzodiazepines. Esteve led its development, with early preclinical and clinical studies taking place in the 1990s and early 2000s.[2] The compound was advanced into Phase II clinical trials in Spain, the UK, and the US for anxiety disorders.[2][5] A collaboration for its development was briefly established with Knoll Pharmaceuticals, but this partnership was terminated in December 1995.[2] Despite showing promise in early trials, development appears to have ceased, and no new information on its clinical progression has been published since the early 2000s.[3]

Chemical Synthesis

The synthesis of this compound has been described through two related chemical procedures. The final step involves converting the free base form of Lesopitron into its more stable dihydrochloride salt by treating it with hydrochloric acid in a suitable solvent like isopropyl alcohol.[6][7][8]

Procedure 1:

  • Step 1: The synthesis begins with the reaction of 4-chloropyrazole with 1,4-dibromobutane to produce the intermediate 1-(4-bromobutyl)-4-chloropyrazole.[6]

  • Step 2: This intermediate is then refluxed with 2-(1-piperazinyl)pyrimidine in the presence of potassium carbonate in a dimethylformamide (DMF) solvent. This reaction yields the Lesopitron free base.[6]

  • Step 3: The final product, this compound, is obtained by treating the free base with isopropyl alcohol saturated with hydrochloric acid to a pH of 4.5-5.[6]

Procedure 2:

  • Step 1: An alternative route involves reacting 2-(1-piperazinyl)pyrimidine with 1,4-dibromobutane to form a quaternary salt intermediate, 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide.[6]

  • Step 2: This spirocyclic intermediate then reacts with 4-chloropyrazole in DMF with potassium carbonate to yield the Lesopitron free base.[6]

G cluster_proc1 Procedure 1 cluster_proc2 Procedure 2 A1 4-chloropyrazole C1 1-(4-bromobutyl)-4-chloropyrazole A1->C1 B1 1,4-dibromobutane B1->C1 E1 Lesopitron (Free Base) C1->E1 D1 2-(1-piperazinyl)pyrimidine D1->E1 F This compound E1->F HCl / Isopropyl Alcohol A2 2-(1-piperazinyl)pyrimidine C2 Spiro Quaternary Salt A2->C2 B2 1,4-dibromobutane B2->C2 E2 Lesopitron (Free Base) C2->E2 D2 4-chloropyrazole D2->E2 E2->F HCl / Isopropyl Alcohol

Figure 1. Synthetic pathways for this compound.

Mechanism of Action

Lesopitron exerts its effects primarily through its activity as a full and selective agonist of the 5-HT1A serotonin receptor.[3][9] These receptors are G-protein coupled receptors that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[10]

5-HT1A receptors are located in two key areas:

  • Presynaptically: As somatodendritic autoreceptors on serotonin neurons in the raphe nuclei. Activation of these receptors inhibits the firing of serotonin neurons, reducing the synthesis and release of serotonin in projection areas like the frontal cortex.[11]

  • Postsynaptically: On neurons in various brain regions, including the hippocampus, cortex, and amygdala, where they modulate neuronal activity.[4][12]

Lesopitron's anxiolytic effect is believed to be mediated by its action on these presynaptic autoreceptors.[11] By reducing the firing rate of serotonergic neurons, it decreases serotonin levels in the frontal cortex.[11] Unlike the structurally related anxiolytic buspirone, Lesopitron achieves this effect without significantly altering dopamine turnover, suggesting a more selective mechanism of action and potentially fewer side effects.[1][11] Studies have shown that Lesopitron has negligible effects on alpha-adrenergic and dopaminergic receptors.[2][12]

G cluster_pre Presynaptic Neuron (Raphe Nucleus) cluster_post Postsynaptic Neuron Lesopitron Lesopitron Receptor_pre 5-HT1A Autoreceptor Lesopitron->Receptor_pre Binds G_protein_pre Gi/o Protein Receptor_pre->G_protein_pre Activates AC_pre Adenylyl Cyclase G_protein_pre->AC_pre Inhibits cAMP_pre cAMP AC_pre->cAMP_pre Converts ATP_pre ATP ATP_pre->AC_pre Firing Neuron Firing Rate cAMP_pre->Firing Reduces Release 5-HT Release Firing->Release Decreases Receptor_post Postsynaptic 5-HT1A Receptor Release->Receptor_post Reduced 5-HT Stimulation Response Anxiolytic Effect Receptor_post->Response

Figure 2. Signaling pathway of Lesopitron at the 5-HT1A receptor.

Preclinical Pharmacology

Receptor Binding and Functional Activity

In vitro studies confirmed Lesopitron's high affinity and selectivity for the 5-HT1A receptor. It demonstrated full agonist activity at postsynaptic 5-HT1A receptors, comparable to serotonin itself in its ability to inhibit forskolin-stimulated adenylate cyclase activity in rat hippocampal membranes.[10]

ParameterValueSpecies/TissueMethod
Binding Affinity (pKi) 7.35Rat Brain[3H]8-OH-DPAT Competition
Binding Affinity (Ki) 104.8 ± 10.6 nMRat Brain[3H]8-OH-DPAT Competition
Functional Activity (IC50) 125 nMRat Hippocampal MembranesAdenylate Cyclase Inhibition
Functional Activity (IC50) 120 nMRat Brainstem SlicesInhibition of Neuron Firing
In Vivo Potency (ID50) 35 µg/kg i.v.Anesthetized RatsInhibition of Neuron Firing

Table 1: In Vitro and In Vivo Activity of Lesopitron[4][10]

Animal Models of Anxiety

Lesopitron demonstrated significant anxiolytic-like effects in various animal models and was found to be more potent than other structurally-related 5-HT1A agonists.[2][12] It was effective in the rat social interaction test and in marmoset anxiety models.[2] Furthermore, it showed efficacy in countering anxiety induced by benzodiazepine withdrawal in rodents.[2][12] A dose of 30 µg/kg (i.p.) was sufficient to induce anxiolytic behavior in rats, which correlated with a marked reduction in cortical serotonin levels.[11]

Experimental Protocol: Brain Microdialysis in Rats

The effect of Lesopitron on neurotransmitter levels was assessed using in vivo microdialysis in the frontal cortex of awake, freely moving rats.[11]

  • Animal Preparation: Male Wistar rats were anesthetized, and a guide cannula was stereotaxically implanted above the frontal cortex.

  • Microdialysis: After a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was perfused with artificial cerebrospinal fluid (aCSF).

  • Drug Administration: Lesopitron (30 µg/kg) or vehicle was administered intraperitoneally (i.p.). For intraraphe studies, Lesopitron (10 µM) was infused directly into the dorsal raphe nucleus.[11]

  • Sample Collection: Dialysate samples were collected at regular intervals before and after drug administration.

  • Analysis: Samples were analyzed by high-performance liquid chromatography (HPLC) with electrochemical detection to quantify levels of serotonin (5-HT), 5-hydroxyindoleacetic acid (5-HIAA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).[11]

G A Animal Preparation (Cannula Implantation) B Recovery Period A->B C Microdialysis Probe Insertion B->C D Baseline Sample Collection C->D E Drug Administration (Lesopitron or Vehicle) D->E F Post-Dose Sample Collection E->F G HPLC Analysis of Dialysates F->G H Data Quantification (5-HT, 5-HIAA, DOPAC, HVA) G->H

Figure 3. Experimental workflow for in vivo microdialysis study.

Pharmacokinetics and Metabolism

Pharmacokinetic studies in both animals and humans revealed that Lesopitron is rapidly absorbed.[1][12] However, its bioavailability is limited by a significant first-pass metabolism effect.[12]

ParameterValueSpeciesNotes
Time to Max Concentration (Tmax) 0.5 - 1 hourHumansHigh interindividual variability[1][12]
Elimination Half-life (t1/2) 1.1 - 5.6 hoursHumans[1]
Absolute Bioavailability ~10%RatsSuggests significant first-pass effect[12]
Metabolism HepaticHumans[12]
Main Metabolite 5-hydroxylesopitronHumansPlasma levels increase linearly with dose[1][12]

Table 2: Pharmacokinetic Properties of Lesopitron

Clinical Studies

Lesopitron was evaluated in Phase I and Phase II clinical trials to determine its safety, tolerability, and efficacy.

Phase I Studies

In healthy volunteers, Lesopitron was generally well-tolerated.[2]

  • Single Doses: Tolerated up to 50 mg.[1][2]

  • Repeated Doses: Tolerated up to 45 mg/day.[1][2]

  • Adverse Events: The most commonly reported adverse events were mild to moderate and included headache, dizziness, and nausea.[1][12]

Phase II Studies in Generalized Anxiety Disorder (GAD)

A key Phase II study was a six-week, randomized, double-blind, parallel-group trial comparing Lesopitron to placebo and lorazepam in outpatients with GAD.[13]

  • Objective: To assess the efficacy and safety of Lesopitron in GAD patients.[13]

  • Methodology: Following a one-week placebo lead-in, 161 patients were randomized to receive flexible doses of Lesopitron (4-80 mg/day), lorazepam (2-4 mg/day), or placebo, administered twice daily for six weeks.[13]

  • Efficacy Assessment: The primary efficacy measure was the Hamilton Rating Scale for Anxiety (HAM-A).[13]

  • Results: While an overall improvement was seen in all groups, the primary analysis for the entire study population was equivocal. However, in a subgroup analysis of patients with a history of recurrent anxiety (approximately 40% of the study population), both Lesopitron and lorazepam showed beneficial effects compared to placebo.[13]

  • Maximum Tolerated Dose: A separate bridging study in GAD patients established the maximum tolerated dose as 50 mg twice a day.[1]

  • Safety: At higher doses (60 mg twice a day), adverse events such as severe orthostatic hypotension, dizziness, and lightheadedness were observed.[1]

Trial PhasePopulationKey Findings
Phase I Healthy VolunteersMTD (Single Dose): 50 mg. MTD (Repeated Dose): 45 mg/day. Common AEs: Headache, dizziness, nausea.[1][2]
Phase II GAD PatientsMTD: 50 mg twice daily. Efficacy was suggested in patients with a history of recurrent anxiety. AEs at high doses included orthostatic hypotension.[1][13]

Table 3: Summary of Clinical Trial Findings for Lesopitron

Discontinuation of Development

Despite being a potent and selective 5-HT1A agonist with a favorable preclinical profile and some signs of efficacy, the development of Lesopitron was discontinued.[5] The publicly available data suggests that while the drug showed a statistically significant effect in a subgroup of GAD patients, the overall study results may have been considered equivocal, potentially not meeting the threshold for further investment into larger, more expensive Phase III trials.[13]

Conclusion

This compound was a promising anxiolytic candidate from the azapirone class, distinguished by its high potency and selectivity as a 5-HT1A receptor agonist. Its mechanism of action, focused on presynaptic autoreceptor agonism with minimal impact on dopaminergic systems, represented a rational approach to anxiety treatment. Preclinical studies and early clinical trials confirmed its anxiolytic potential. However, like many drug candidates, its journey was halted after Phase II trials, highlighting the significant challenges in translating promising pharmacology into robust clinical efficacy for complex neuropsychiatric disorders like GAD. The story of Lesopitron remains a valuable case study for researchers in psychopharmacology and drug development.

References

Chemical structure and properties of Lesopitron dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Lesopitron Dihydrochloride

Introduction

This compound (E-4424) is a selective and full agonist of the 5-HT1A serotonin receptor, belonging to the azapirone chemical class.[1] It was developed by Esteve for the potential treatment of generalized anxiety disorder (GAD) and progressed to Phase II clinical trials.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

Lesopitron is an achiral molecule.[4] The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms in the piperazine ring.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers of Lesopitron and its Dihydrochloride Salt

IdentifierLesopitron (Free Base)This compound
IUPAC Name 2-[4-[4-(4-Chloro-1H-pyrazol-1-yl)butyl]-1-piperazinyl]pyrimidine[5]2-(4-(4-(4-chloro-1H-pyrazol-1-yl)butyl)piperazin-1-yl)pyrimidine dihydrochloride[6]
CAS Number 132449-46-8[5]132449-89-9[6]
Chemical Formula C15H21ClN6[4]C15H23Cl3N6[6]
Molecular Weight 320.82 g/mol [4]393.74 g/mol [6]
SMILES ClC1=CN(CCCCN2CCN(C3=NC=CC=N3)CC2)N=C1[4]ClC1=CN(CCCCN2CCN(C3=NC=CC=N3)CC2)N=C1.[H]Cl.[H]Cl[6]
InChI Key AHCPKWJUALHOPH-UHFFFAOYSA-N[4]RGDLQJUAYQRGBC-UHFFFAOYSA-N[6]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Solid powder[6], Crystals[5]
Color White to off-white[7]
Melting Point 194-197.5°C[5]
Solubility Soluble in DMSO[6][7]
Storage Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C[6]
Purity >98%[6]

Pharmacology

Lesopitron is a potent and selective 5-HT1A receptor agonist.[1] Its anxiolytic effects are believed to be mediated through its interaction with both presynaptic and postsynaptic 5-HT1A receptors.[2][3]

Mechanism of Action

Lesopitron acts as a full agonist at postsynaptic 5-HT1A receptors, which is evidenced by its ability to inhibit forskolin-stimulated adenylate cyclase activity in rat hippocampal membranes to the same extent as serotonin (5-HT).[7][8] It also acts on presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the dorsal raphe nucleus, leading to an inhibition of neuron firing and a subsequent reduction in 5-HT release in cortical areas.[8][9] This dual action is thought to contribute to its anxiolytic properties. Lesopitron has negligible effects on alpha-adrenergic and dopaminergic receptors.[2][3]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Lesopitron_pre Lesopitron 5HT1A_auto 5-HT1A Autoreceptor Lesopitron_pre->5HT1A_auto Agonist Inhibit_firing Inhibition of Firing 5HT1A_auto->Inhibit_firing Reduced_5HT_release Reduced 5-HT Release Inhibit_firing->Reduced_5HT_release Lesopitron_post Lesopitron 5HT1A_post Postsynaptic 5-HT1A Receptor Lesopitron_post->5HT1A_post Agonist AC_inhibition Adenylate Cyclase Inhibition 5HT1A_post->AC_inhibition Anxiolytic_effect Anxiolytic Effect AC_inhibition->Anxiolytic_effect

Caption: Signaling pathway of Lesopitron.

Pharmacodynamics and Pharmacokinetics

In preclinical studies, Lesopitron was found to be more potent than other structurally-related 5-HT1A agonists in animal models of anxiety.[2][3] It also demonstrated the ability to counteract anxiety induced by benzodiazepine withdrawal in rodents.[2][3]

In human studies, Lesopitron was well-tolerated in single doses up to 50 mg and in repeated doses up to 45 mg/day.[2][3] The most commonly reported adverse events were headache, dizziness, and nausea.[10]

Table 3: Pharmacological Data for Lesopitron

ParameterSpeciesTissue/AssayValue
pKi RatBrain7.35[7][8]
Ki RatCentral 5-HT1A receptors104.8 ± 10.6 nmol/l[11]
IC50 RatHippocampal membranes (adenylate cyclase activity)125 nM[7][8]
IC50 RatBrainstem slices (inhibition of serotonergic neuron firing)120 nM[7][8]
ID50 RatIn vivo (inhibition of serotonergic neuron firing)35 µg/kg i.v.[7][8]
Tmax HumanPlasma0.5 - 1 hour[2][10]
Half-life HumanPlasma1.1 - 5.6 hours[10]
Bioavailability Rat-~10%[2]
Metabolism -HepaticMain metabolite: 5-hydroxylesopitron[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process:

  • Step 1: Synthesis of 1-(4-bromobutyl)-4-chloropyrazole. This intermediate is prepared by the reaction of 4-chloropyrazole with 1,4-dibromobutane.[12]

  • Step 2: Synthesis of Lesopitron. The intermediate from step 1 is then refluxed with 2-(1-piperazinyl)pyrimidine and potassium carbonate in dimethylformamide (DMF) to yield the Lesopitron free base.[12]

  • Step 3: Formation of the Dihydrochloride Salt. The free base is treated with isopropyl alcohol saturated with hydrochloric acid to a pH of 4.5-5 to precipitate this compound.[12]

4_chloropyrazole 4-Chloropyrazole Intermediate 1-(4-bromobutyl)-4-chloropyrazole 4_chloropyrazole->Intermediate 1_4_dibromobutane 1,4-Dibromobutane 1_4_dibromobutane->Intermediate Lesopitron_base Lesopitron (Free Base) Intermediate->Lesopitron_base Piperazinylpyrimidine 2-(1-Piperazinyl)pyrimidine Piperazinylpyrimidine->Lesopitron_base Lesopitron_dihydrochloride This compound Lesopitron_base->Lesopitron_dihydrochloride HCl Hydrochloric Acid HCl->Lesopitron_dihydrochloride

Caption: Synthetic workflow for this compound.

In Vitro Receptor Binding Assay
  • Objective: To determine the binding affinity of Lesopitron for the 5-HT1A receptor.

  • Methodology:

    • Rat brain tissue, typically the hippocampus or cortex, is homogenized and centrifuged to prepare a membrane fraction.

    • The membranes are incubated with a radiolabeled 5-HT1A receptor agonist, such as [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT).[8][11]

    • Increasing concentrations of unlabeled Lesopitron are added to compete with the radioligand for binding to the 5-HT1A receptors.

    • After incubation, the membranes are washed to remove unbound radioligand, and the amount of bound radioactivity is measured using liquid scintillation counting.

    • The concentration of Lesopitron that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).[11]

Adenylate Cyclase Activity Assay
  • Objective: To assess the functional activity of Lesopitron at the 5-HT1A receptor.

  • Methodology:

    • Rat hippocampal membranes are prepared as described for the binding assay.

    • The membranes are incubated with forskolin, a direct activator of adenylate cyclase, to stimulate the production of cyclic AMP (cAMP).

    • Increasing concentrations of Lesopitron are added to the incubation mixture.

    • The reaction is stopped, and the amount of cAMP produced is quantified, typically using a radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA).

    • The ability of Lesopitron to inhibit forskolin-stimulated adenylate cyclase activity is a measure of its agonist activity at the G-protein coupled 5-HT1A receptor.[7][8]

cluster_binding Receptor Binding Assay cluster_functional Adenylate Cyclase Assay Prepare_membranes_binding Prepare Rat Brain Membranes Incubate_radioligand Incubate with [3H]8-OH-DPAT Prepare_membranes_binding->Incubate_radioligand Add_Lesopitron_binding Add Lesopitron (competitor) Incubate_radioligand->Add_Lesopitron_binding Measure_binding Measure Bound Radioactivity Add_Lesopitron_binding->Measure_binding Calculate_Ki Calculate Ki Measure_binding->Calculate_Ki Prepare_membranes_functional Prepare Rat Hippocampal Membranes Stimulate_AC Stimulate with Forskolin Prepare_membranes_functional->Stimulate_AC Add_Lesopitron_functional Add Lesopitron Stimulate_AC->Add_Lesopitron_functional Measure_cAMP Quantify cAMP Add_Lesopitron_functional->Measure_cAMP Determine_IC50 Determine IC50 Measure_cAMP->Determine_IC50

Caption: In vitro experimental workflows.

In Vivo Electrophysiology
  • Objective: To measure the effect of Lesopitron on the firing rate of serotonergic neurons.

  • Methodology:

    • Rats are anesthetized, typically with chloral hydrate.[8]

    • A recording electrode is stereotaxically implanted into the dorsal raphe nucleus, where the cell bodies of serotonergic neurons are located.

    • The spontaneous firing rate of individual serotonergic neurons is recorded.

    • Lesopitron is administered intravenously (i.v.), and the change in the firing rate of the neurons is monitored.

    • The dose of Lesopitron that produces a 50% inhibition of the firing rate (ID50) is determined.[7][8]

In Vivo Microdialysis
  • Objective: To measure the effect of Lesopitron on the extracellular levels of 5-HT in the brain.

  • Methodology:

    • A microdialysis probe is stereotaxically implanted into a specific brain region of an awake, freely moving rat, such as the frontal cortex.[9]

    • The probe is perfused with an artificial cerebrospinal fluid, and the dialysate is collected at regular intervals.

    • Lesopitron is administered, often intraperitoneally (i.p.), and dialysate collection continues.[9]

    • The concentration of 5-HT and its metabolites in the dialysate samples is analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection.

    • This technique allows for the direct measurement of the effect of Lesopitron on neurotransmitter release in a specific brain region.[9]

References

CAS number and molecular weight of Lesopitron dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lesopitron is a potent and selective full agonist of the serotonin 1A (5-HT1A) receptor, belonging to the azapirone class of compounds. It has been investigated for its anxiolytic properties, particularly in the context of generalized anxiety disorder (GAD). This technical guide provides a comprehensive overview of Lesopitron dihydrochloride, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for relevant assays.

Chemical and Physical Properties

This compound is the hydrochloride salt form of Lesopitron. Its chemical and physical properties are summarized below.

PropertyValueReference(s)
Chemical Name 2-{4-[4-(4-chloro-1H-pyrazol-1-yl)butyl]piperazin-1-yl}pyrimidine dihydrochloride[1]
CAS Number 132449-89-9[1][2]
Molecular Formula C15H23Cl3N6[2][3]
Molecular Weight 393.74 g/mol [1][2][3]
Appearance White to off-white solid[4]
Melting Point 194-197.5°C[1]

Mechanism of Action and Signaling Pathway

Lesopitron exerts its pharmacological effects primarily through its high affinity and full agonist activity at the 5-HT1A receptor.[4][5] This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the modulation of mood and anxiety. The binding of Lesopitron to the 5-HT1A receptor initiates a cascade of intracellular events.

The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist like Lesopitron, the Gi/o protein inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels subsequently modulates the activity of downstream protein kinases, ultimately leading to the physiological effects associated with 5-HT1A receptor activation.

G_protein_signaling cluster_membrane Cell Membrane 5_HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5_HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts Lesopitron Lesopitron Lesopitron->5_HT1A_Receptor Binds to ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Modulates receptor_binding_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare rat hippocampal membranes Incubate Incubate membranes with [3H]8-OH-DPAT and varying concentrations of Lesopitron Membrane_Prep->Incubate Reagent_Prep Prepare assay buffer, [3H]8-OH-DPAT, and Lesopitron solutions Reagent_Prep->Incubate Filtration Rapid filtration through glass fiber filters Incubate->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Scintillation Quantify filter-bound radioactivity by liquid scintillation counting Washing->Scintillation Data_Analysis Calculate Ki values from competition curves Scintillation->Data_Analysis microdialysis_workflow cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthetize rat Stereotaxic_Implantation Stereotaxically implant guide cannula into prefrontal cortex Anesthesia->Stereotaxic_Implantation Recovery Allow for post-operative recovery Stereotaxic_Implantation->Recovery Probe_Insertion Insert microdialysis probe through the guide cannula Recovery->Probe_Insertion Perfusion Perfuse with artificial cerebrospinal fluid (aCSF) Probe_Insertion->Perfusion Baseline_Collection Collect baseline dialysate samples Perfusion->Baseline_Collection Drug_Administration Administer Lesopitron Baseline_Collection->Drug_Administration Post_Drug_Collection Collect post-administration dialysate samples Drug_Administration->Post_Drug_Collection HPLC_ECD Analyze serotonin concentration in dialysate using HPLC-ECD Post_Drug_Collection->HPLC_ECD Data_Analysis Express post-drug levels as a percentage of baseline HPLC_ECD->Data_Analysis

References

The Pharmacological Profile of Lesopitron: A 5-HT1A Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lesopitron (E-4424) is a potent and selective serotonin 5-HT1A receptor agonist belonging to the azapirone chemical class. Developed by Esteve, it has been investigated for its anxiolytic properties.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of Lesopitron, focusing on its binding affinity, functional activity, and downstream signaling pathways as a 5-HT1A agonist. Detailed experimental protocols for key assays are provided, along with visualizations of signaling cascades and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Binding Profile and Selectivity

Lesopitron demonstrates a high affinity for the 5-HT1A receptor. In vitro binding studies using rat brain tissue have confirmed this interaction.[3] Competition studies with the radioligand [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT) revealed a pKi value of 7.35, corresponding to a Ki of approximately 44.7 nM.[3] Another study reported a Ki of 104.8 ± 10.6 nmol/l from similar competition assays.[4]

A key feature of Lesopitron is its selectivity. It exhibits negligible effects on alpha-adrenergic and dopaminergic receptors.[1][2] Furthermore, Lesopitron does not interact with the serotonin reuptake system, as evidenced by its lack of effect on the binding of [3H]paroxetine.[4] This high selectivity for the 5-HT1A receptor minimizes off-target effects, a desirable characteristic for a therapeutic agent.

Table 1: Binding Affinity of Lesopitron
Receptor/TransporterRadioligandTissue/SystemKi (nM)pKiReference
5-HT1A [3H]8-OH-DPATRat Brain~44.77.35[3]
5-HT1A [3H]8-OH-DPATNot Specified104.8 ± 10.6-[4]
Serotonin Transporter [3H]paroxetineNot SpecifiedNo effect-[4]
Alpha-adrenergic Not SpecifiedNot SpecifiedNegligible-[1][2]
Dopaminergic Not SpecifiedNot SpecifiedNegligible-[1][2]

Functional Activity at 5-HT1A Receptors

Lesopitron acts as an agonist at both presynaptic and postsynaptic 5-HT1A receptors.[1][2] Its functional activity has been characterized through various in vitro and in vivo assays.

2.1. Postsynaptic Receptor Activity

At postsynaptic 5-HT1A receptors, located in regions like the hippocampus, Lesopitron demonstrates full agonist activity.[3] It inhibits forskolin-stimulated adenylyl cyclase activity to the same extent as serotonin (5-HT) itself.[3] This effect is preventable by potent 5-HT1A receptor antagonists, confirming the receptor-mediated action.[3] Some studies also suggest a partial agonist effect at the postsynaptic receptor, based on its ability to reverse 8-OH-DPAT-induced 5-HT syndrome.[1][4] The activation of postsynaptic 5-HT1A receptors is also responsible for the hypothermic effect observed with Lesopitron administration.[1][4]

2.2. Presynaptic Autoreceptor Activity

Lesopitron also potently stimulates presynaptic 5-HT1A autoreceptors located on the soma and dendrites of serotonergic neurons in the dorsal raphe nucleus.[3][5] This agonistic action leads to an inhibition of the firing of these neurons, which in turn reduces the synthesis and release of serotonin in projection areas such as the frontal cortex.[3][5] This is a key mechanism underlying the anxiolytic effects of many 5-HT1A agonists.

Table 2: Functional Potency of Lesopitron
AssayEffectTissue/SystemPotencyReference
Adenylyl Cyclase Activity InhibitionRat Hippocampal MembranesIC50 = 125 nM[3]
Neuronal Firing (In Vitro) InhibitionRat Brainstem SlicesIC50 = 120 nM[3]
Neuronal Firing (In Vivo) InhibitionChloral Hydrate-Anaesthetized RatsID50 = 35 µg/kg i.v.[3]
Cortical 5-HT Levels ReductionFreely Moving Rats (Frontal Cortex)30 µg/kg i.p.[5]

Signaling Pathways

The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[6] Upon activation by an agonist like Lesopitron, the Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][7] This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to the physiological response.

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

4.1. Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To quantify Lesopitron's affinity for the 5-HT1A receptor.

  • Materials: Rat brain tissue homogenates (e.g., hippocampus or cortex), [3H]8-OH-DPAT (radioligand), unlabeled 8-OH-DPAT (for non-specific binding), various concentrations of Lesopitron, incubation buffer, glass fiber filters, scintillation counter.

  • Procedure:

    • Incubate brain membranes with a fixed concentration of [3H]8-OH-DPAT and varying concentrations of Lesopitron.

    • A parallel set of tubes containing a high concentration of unlabeled 8-OH-DPAT is used to determine non-specific binding.

    • After incubation to equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

    • Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The IC50 value (concentration of Lesopitron that inhibits 50% of specific [3H]8-OH-DPAT binding) is determined.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

binding_assay_workflow start Start prep Prepare Brain Membranes start->prep incubate Incubate: Membranes + [3H]8-OH-DPAT + Lesopitron prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

4.2. Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase.

  • Objective: To determine Lesopitron's functional agonism at 5-HT1A receptors by measuring inhibition of cAMP production.

  • Materials: Rat hippocampal membranes, forskolin (an adenylyl cyclase activator), ATP, various concentrations of Lesopitron, assay buffer, reagents for cAMP quantification (e.g., cAMP radioimmunoassay kit).

  • Procedure:

    • Pre-incubate hippocampal membranes with various concentrations of Lesopitron.

    • Stimulate adenylyl cyclase activity by adding a fixed concentration of forskolin.

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate for a defined period at a controlled temperature (e.g., 30°C).

    • Terminate the reaction (e.g., by boiling).

    • Quantify the amount of cAMP produced using a suitable method like a radioimmunoassay.

    • Determine the IC50 value for Lesopitron's inhibition of forskolin-stimulated cAMP production.

adenylyl_cyclase_workflow start Start prep Prepare Hippocampal Membranes start->prep preincubate Pre-incubate: Membranes + Lesopitron prep->preincubate stimulate Add Forskolin and ATP preincubate->stimulate incubate Incubate at 30°C stimulate->incubate terminate Terminate Reaction incubate->terminate quantify Quantify cAMP (RIA) terminate->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Caption: Adenylyl Cyclase Assay Workflow.

4.3. In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of awake, freely moving animals.

  • Objective: To assess the effect of Lesopitron on serotonin release in the frontal cortex.

  • Materials: Anesthetized rats, stereotaxic apparatus, microdialysis probe, perfusion pump, artificial cerebrospinal fluid (aCSF), fraction collector, HPLC system with electrochemical detection.

  • Procedure:

    • Surgically implant a microdialysis probe into the frontal cortex of an anesthetized rat.

    • Allow the animal to recover from surgery.

    • On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a low, constant flow rate.

    • Collect baseline dialysate samples at regular intervals.

    • Administer Lesopitron (e.g., 30 µg/kg, i.p.).

    • Continue to collect dialysate samples.

    • Analyze the concentration of serotonin and its metabolites in the dialysate samples using HPLC-ED.

    • Express the results as a percentage of the baseline concentration.

microdialysis_workflow start Start implant Implant Microdialysis Probe in Frontal Cortex start->implant recover Animal Recovery implant->recover perfuse Perfuse Probe with aCSF recover->perfuse baseline Collect Baseline Samples perfuse->baseline administer Administer Lesopitron (i.p.) baseline->administer collect_post Collect Post-Drug Samples administer->collect_post analyze Analyze Samples (HPLC-ED) collect_post->analyze end End analyze->end

Caption: In Vivo Microdialysis Workflow.

In Vivo Pharmacological Effects

Lesopitron has demonstrated significant anxiolytic-like effects in various animal models.[1][2] In rat social interaction and marmoset anxiety models, it was found to be more potent than other structurally-related 5-HT1A agonists.[1][2]

The anxiolytic action is believed to be mediated by its agonist effect at presynaptic 5-HT1A autoreceptors.[5] Administration of an anxiolytic dose of Lesopitron (30 µg/kg, i.p.) in rats markedly reduced extracellular serotonin levels in the frontal cortex to about 45% of basal values.[5] This effect was replicated by direct administration of Lesopitron into the raphe nuclei, confirming the involvement of somatodendritic autoreceptors.[5]

Interestingly, while the inhibition of serotonergic neuron firing by Lesopitron lasts for only a few minutes, its anxiolytic-like properties can last for hours after a single injection.[3] This suggests that the initial, transient reduction in serotonergic neurotransmission may trigger longer-lasting adaptive changes in neural circuits involved in anxiety.

Conclusion

Lesopitron is a selective 5-HT1A receptor agonist with high affinity and potent functional activity. It acts as a full agonist at postsynaptic receptors, inhibiting adenylyl cyclase, and as a potent agonist at presynaptic autoreceptors, reducing serotonin release. This dual action at both pre- and post-synaptic 5-HT1A receptors, combined with its high selectivity over other neurotransmitter systems, underpins its anxiolytic-like profile. The detailed pharmacological data and experimental methodologies presented in this guide provide a comprehensive foundation for researchers and professionals in the field of neuroscience and drug development.

References

Comprehensive literature review of Lesopitron dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on Lesopitron Dihydrochloride

Executive Summary

This compound (E-4424) is a selective, full agonist of the 5-HT1A serotonin receptor, structurally related to the azapirone class of anxiolytics. Developed by Esteve for the treatment of generalized anxiety disorder (GAD), it progressed to Phase II clinical trials before its development was discontinued.[1][2] Lesopitron demonstrates both presynaptic and postsynaptic 5-HT1A agonist activity, which theoretically contributes to its anxiolytic effects by modulating serotonergic neurotransmission.[3][4] Preclinical studies in rodent and marmoset models highlighted its potency, which was greater than other structurally-related 5-HT1A agonists.[3][4] Pharmacokinetic analyses revealed rapid absorption but low absolute bioavailability (~10% in rats), indicative of a significant first-pass metabolism.[3][5] Clinical trials established a maximum tolerated dose of 50 mg twice daily in GAD patients and suggested potential therapeutic benefits, although the pivotal Phase II study was ultimately equivocal.[6][7] This document provides a comprehensive review of the available literature on Lesopitron, summarizing its pharmacology, pharmacokinetics, clinical findings, and chemical synthesis, intended for researchers and drug development professionals.

Introduction

Lesopitron, chemically known as 2-{4-[4-(4-chloro-1H-pyrazol-1-yl)butyl]piperazin-1-yl}pyrimidine, is an azapirone derivative investigated for its anxiolytic properties.[1][8] Unlike the related compound buspirone, Lesopitron was found to lack significant antidopaminergic effects, a potentially favorable characteristic for reducing certain side effects.[7] Its development aimed to provide a new therapeutic option for GAD. Despite showing promise in early clinical phases, its development was halted after Phase II trials.[2][4]

PropertyValueReference
IUPAC Name 2-{4-[4-(4-chloro-1H-pyrazol-1-yl)butyl]piperazin-1-yl}pyrimidine[1]
CAS Number 132449-46-8 (Lesopitron)[1]
Molecular Formula C₁₅H₂₁ClN₆ (Lesopitron base)[1]
Molecular Weight 393.74 g/mol (Dihydrochloride salt)[9]
Class Anxiolytics; Piperazines; Pyrimidines[2]

Mechanism of Action

Lesopitron functions as a potent and selective 5-HT1A receptor agonist.[10][11] Its mechanism involves interaction with both presynaptic and postsynaptic receptors, a dual action common to this class of drugs.[3][4]

  • Presynaptic Activity : Lesopitron acts on somatodendritic 5-HT1A autoreceptors located on serotonin neurons in the dorsal raphe nucleus.[8][12] Activation of these autoreceptors inhibits the firing of serotonergic neurons, leading to a reduction in serotonin (5-HT) synthesis and release in projection areas like the frontal cortex.[8][13][14] This effect is demonstrated by the marked reduction of 5-HT levels (to 45% of basal value) in rat cortical perfusates following an anxiolytic dose of Lesopitron.[10][13]

  • Postsynaptic Activity : At postsynaptic 5-HT1A receptors, particularly in the hippocampus, Lesopitron acts as a full agonist.[8][10] This activation leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP).[8] The resulting decrease in intracellular cAMP levels influences downstream signaling cascades, ultimately producing a cellular response, such as neuronal hyperpolarization, which is believed to contribute to its anxiolytic and hypothermic effects.[3]

The drug's activity as a partial agonist has also been suggested by its ability to reverse the 8-OHDPAT-induced 5-HT syndrome.[3][12] It has negligible effects on alpha-adrenergic and dopaminergic receptors.[3][4]

G Lesopitron Mechanism of Action at the Serotonergic Synapse cluster_pre Presynaptic Neuron (Dorsal Raphe) cluster_post Postsynaptic Neuron (e.g., Hippocampus) lesopitron_pre Lesopitron autoreceptor 5-HT1A Autoreceptor lesopitron_pre->autoreceptor Binds & Activates lesopitron_post Lesopitron neuron_firing Neuron Firing Rate autoreceptor->neuron_firing Inhibits (-) serotonin_release Serotonin (5-HT) Release neuron_firing->serotonin_release Reduces (-) postsynaptic_receptor Postsynaptic 5-HT1A Receptor serotonin_release->postsynaptic_receptor Normal 5-HT Action lesopitron_post->postsynaptic_receptor Binds & Activates ac Adenylyl Cyclase postsynaptic_receptor->ac Inhibits (-) camp cAMP Production ac->camp Reduces (-) cellular_response Anxiolytic & Other Cellular Responses camp->cellular_response Leads to

Lesopitron's dual action on pre- and post-synaptic 5-HT1A receptors.

Non-Clinical Pharmacology

In animal models, Lesopitron demonstrated potent anxiolytic-like effects and was more potent than other structurally-related 5-HT1A agonists.[3][4] It was effective in the rat social interaction and marmoset anxiety models and also counteracted anxiety induced by benzodiazepine withdrawal in rodents.[3][4] Furthermore, long-term administration in animals led to reductions in plasma glucose, triglycerides, phospholipids, and cholesterol.[3][4]

ParameterValueSpecies/SystemReference
pKi 7.35Rat Brain (from [³H]8-OH-DPAT competition)[8]
IC₅₀ 125 nMInhibition of forskolin-stimulated adenylate cyclase (rat hippocampal membranes)[8][10]
IC₅₀ 120 nMInhibition of serotonergic neuron firing (in vitro, rat brainstem slices)[8][10]
ID₅₀ 35 µg/kg i.v.Inhibition of serotonergic neuron firing (in vivo, anesthetized rats)[8][10]

Pharmacokinetics and Metabolism

Studies in both animals and humans have characterized the pharmacokinetic profile of Lesopitron.

  • Absorption : Lesopitron is rapidly absorbed following oral administration, with the time to maximum plasma concentration (Tmax) ranging from 0.5 to 1 hour in patients with GAD.[3][7]

  • Bioavailability and Metabolism : The absolute bioavailability in rats was found to be low, at approximately 10%, which suggests a significant first-pass effect through hepatic metabolism.[3][5] The primary metabolite identified is 5-hydroxylesopitron.[3]

  • Distribution : The compound is widely distributed throughout the body, with studies in rats showing the highest concentrations in the liver and kidney. Brain concentrations were observed to be similar to plasma concentrations.[5]

  • Elimination : In patients, the elimination half-life (t½) ranged from 1.1 to 5.6 hours.[7] Excretion of radioactivity from [¹⁴C]-labeled Lesopitron occurred mainly in the feces via bile.[5]

ParameterValueSpeciesReference
Tmax 0.5 - 1 hourHumans (GAD Patients)[3][7]
Elimination Half-life (t½) 1.1 - 5.6 hoursHumans (GAD Patients)[7]
Absolute Bioavailability ~10%Rats[3][5]
Primary Metabolite 5-hydroxylesopitronHumans, Rats[3][5]
Primary Route of Excretion Fecal (via bile)Rats, Dogs[5]

Clinical Studies

Lesopitron underwent both Phase I and Phase II clinical trials.

5.1 Phase I Studies In healthy volunteers, Lesopitron was well tolerated in single doses up to 50 mg and in repeated doses up to 45 mg/day.[3][4]

5.2 Dose-Finding and Phase II Studies A bridging study in 42 patients with GAD was conducted to determine the maximum tolerated dose (MTD). The MTD was established as 50 mg twice a day.[7] The most frequently reported adverse events in this study were headache, dizziness, and nausea.[7] At a dose of 60 mg twice a day, one patient experienced severe orthostatic hypotension.[7]

A six-week, randomized, double-blind, placebo- and lorazepam-controlled Phase II study evaluated the efficacy and safety of Lesopitron in 161 outpatients with GAD.[6] While the overall study analysis was equivocal, a subgroup analysis of patients with a documented history of recurrent anxiety disorder (approximately 40% of the study population) suggested beneficial effects for both Lesopitron and lorazepam.[6]

Treatment GroupMean Change in HAM-A Score (Baseline to Endpoint)95% Confidence Interval
Placebo 3.42.0 to 4.8
Lesopitron (4-80 mg/d) 6.14.1 to 8.1
Lorazepam (2-4 mg/d) 6.14.6 to 7.6

Data from a subgroup of patients with a history of GAD or anxiety disorder NOS.[6]

5.3 Safety and Tolerability Across clinical trials, the most common adverse events were headache, dizziness, and nausea.[3][7] Lesopitron has low acute toxicity and does not appear to potentiate the effects of alcohol or barbiturates.[3][4]

Synthesis and Manufacturing

The synthesis of this compound has been described through two related procedures. A primary route involves the reaction of 4-chloropyrazole with 1,4-dibromobutane to form an intermediate, 1-(4-bromobutyl)-4-chloropyrazole. This intermediate is then refluxed with 2-(1-piperazinyl)pyrimidine in the presence of potassium carbonate to yield the Lesopitron free base. The final dihydrochloride salt is formed by treating the base with hydrochloric acid in isopropyl alcohol.[15]

G Simplified Synthesis Route of Lesopitron r1 4-Chloropyrazole i1 1-(4-bromobutyl)-4-chloropyrazole r1->i1 r2 1,4-Dibromobutane r2->i1 p1 Lesopitron (Free Base) i1->p1 r3 2-(1-Piperazinyl)pyrimidine r3->p1 reagents1 + K₂CO₃ + DMF (solvent) (Reflux) p1->reagents1 p2 This compound p1->p2 reagents2 + HCl in Isopropyl Alcohol p2->reagents2

Key steps in the chemical synthesis of this compound.

Detailed Experimental Protocols

7.1 In Vitro 5-HT1A Receptor Binding Assay This protocol is a generalized representation based on standard methodologies cited in the literature.[8]

  • Membrane Preparation : Rat hippocampi are dissected and homogenized in a cold buffer solution (e.g., Tris-HCl). The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

  • Binding Reaction : The membrane suspension is incubated with a specific radioligand, such as [³H]8-OH-DPAT, and varying concentrations of Lesopitron (the competitor). Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT1A ligand (e.g., serotonin).

  • Separation and Counting : The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes. The filters are washed to remove unbound radioligand.

  • Data Analysis : The radioactivity retained on the filters is measured using liquid scintillation counting. The data are used to calculate the inhibitory constant (Ki) of Lesopitron, which reflects its binding affinity for the 5-HT1A receptor.[12]

7.2 Phase II Clinical Trial Protocol for GAD This protocol outlines the design of the clinical trial to assess the efficacy and safety of Lesopitron.[6]

G Workflow of Phase II GAD Clinical Trial cluster_treatment 6-Week Treatment Period start Patient Screening (GAD Diagnosis based on DSM criteria) washout 1-Week Placebo Lead-in / Washout Period start->washout random Randomization (Double-Blind) washout->random group1 Group 1: Lesopitron (Flexible Dose) random->group1 Arm 1 group2 Group 2: Lorazepam (Active Control) random->group2 Arm 2 group3 Group 3: Placebo random->group3 Arm 3 taper 1-Week Taper Period group1->taper group2->taper group3->taper endpoint End-of-Study Assessment (Efficacy & Safety Analysis) taper->endpoint

Generalized workflow for the Lesopitron Phase II clinical trial in GAD.
  • Patient Selection : Outpatients diagnosed with Generalized Anxiety Disorder according to established psychiatric criteria (e.g., DSM) are recruited.[6]

  • Placebo Lead-in : Patients undergo a one-week single-blind placebo lead-in period to establish baseline anxiety levels and exclude placebo responders.[6]

  • Randomization : Eligible patients are randomly assigned in a double-blind manner to one of three treatment arms: Lesopitron, an active comparator (lorazepam), or placebo.[6]

  • Treatment Phase : Patients receive the assigned treatment twice daily for six weeks. Dosing may be flexible within a predefined range.[6]

  • Efficacy and Safety Assessment : Efficacy is evaluated periodically using standardized scales such as the Hamilton Rating Scale for Anxiety (HAM-A) and the Clinical Global Impressions (CGI) scale. Safety is monitored through adverse event reporting, vital signs, and laboratory tests.[6]

  • Tapering and Follow-up : A one-week taper period follows the treatment phase, after which final assessments are conducted.[6]

Conclusion

This compound is a well-characterized full 5-HT1A receptor agonist that showed considerable promise as a non-dopaminergic anxiolytic. Its mechanism of action, involving the modulation of both pre- and post-synaptic serotonin receptors, is well-supported by preclinical data. While it demonstrated a favorable safety profile and rapid absorption, its low bioavailability and ultimately equivocal Phase II efficacy results in a broad GAD population led to the cessation of its development. The data suggest that while not successful as a broad-spectrum anxiolytic, its effects in specific patient subgroups with recurrent anxiety could warrant further investigation into stratified clinical trial designs for similar compounds in the future. The comprehensive data gathered on Lesopitron remains a valuable resource for the ongoing development of novel CNS therapeutics.

References

Lesopitron Dihydrochloride: A Technical Overview of Safety and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesopitron dihydrochloride (formerly known as E-4424) is a selective 5-HT1A receptor full agonist that was under development as a potential anxiolytic agent for the treatment of generalized anxiety disorder (GAD).[1] Structurally related to the azapirone class of drugs, lesopitron demonstrated greater potency in animal models of anxiety compared to other compounds in its class, such as buspirone.[2][3] Despite showing promise in early clinical trials, its development was discontinued after Phase II studies.[1] This technical guide provides a comprehensive summary of the available safety and toxicity data for this compound, with a focus on preclinical and clinical findings.

Preclinical Safety and Toxicity

Available literature suggests that lesopitron has a low acute toxicity profile.[3] However, specific quantitative data from preclinical toxicity studies, such as LD50 (median lethal dose) and NOAEL (no-observed-adverse-effect-level), are not publicly available. The information that has been disclosed is primarily qualitative.

Long-term administration of lesopitron in animal models was associated with metabolic changes, including reductions in plasma glucose, triglycerides, phospholipids, and cholesterol.[3] It was also noted that lesopitron does not potentiate the effects of alcohol or barbiturates.[3]

Experimental Protocols

Detailed experimental protocols for the preclinical toxicity studies of lesopitron are not available in the public domain.

Clinical Safety and Tolerability

Phase I and Phase II clinical trials have provided the most detailed insights into the safety and tolerability of lesopitron in humans.

Phase I Studies in Healthy Volunteers

In Phase I trials, lesopitron was found to be well-tolerated by healthy volunteers.[3]

Parameter Finding
Maximum Tolerated Single DoseUp to 50 mg
Maximum Tolerated Repeated DoseUp to 45 mg/day
Data from Phase I clinical trials in healthy volunteers.[3]
Phase II Studies in Patients with Generalized Anxiety Disorder (GAD)

A double-blind, placebo- and lorazepam-controlled Phase II study was conducted to evaluate the efficacy and safety of lesopitron in outpatients with GAD.[4] Another study specifically aimed to establish the maximum tolerated dose (MTD) in GAD patients.[2]

Parameter Finding
Maximum Tolerated Dose (MTD)50 mg twice daily
Data from a bridging study in GAD patients.[2]

The most commonly reported adverse events in clinical trials were headache, dizziness, and nausea.[2] A summary of notable adverse events is presented below.

Adverse Event Dosage Severity Reference
Increased Anxiety Symptoms25 mg twice dailyNot specified[2]
Orthostatic Hypotension60 mg twice dailySevere[2]
Dizziness, Lightheadedness, Nausea, Headache60 mg twice dailyModerate to Severe[2]
Data from a bridging study in GAD patients.[2]

The safety assessments in the Phase II trial included physical examinations, monitoring of vital signs, 12-lead electrocardiograms, and laboratory analyses.[4]

Mechanism of Action and Signaling Pathway

Lesopitron exerts its anxiolytic effects through its action as a full and selective agonist of the 5-HT1A receptor.[1] This receptor is a member of the G-protein coupled receptor (GPCR) superfamily. The binding of an agonist, such as lesopitron, to the 5-HT1A receptor initiates a cascade of intracellular events.

Activation of presynaptic 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei leads to a decrease in the firing rate of these neurons and a subsequent reduction in serotonin release in projection areas.[5] Postsynaptically, 5-HT1A receptor activation in regions like the hippocampus and amygdala is thought to mediate the anxiolytic effects.

The following diagram illustrates a representative signaling pathway for 5-HT1A receptor agonism. It is important to note that this is a generalized pathway and the specific downstream effects of lesopitron have not been fully elucidated in publicly available literature.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lesopitron Lesopitron Receptor 5-HT1A Receptor Lesopitron->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_expression Altered Gene Expression CREB->Gene_expression regulates K_ion GIRK->K_ion efflux Neuronal_hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) K_ion->Neuronal_hyperpolarization

Caption: Representative 5-HT1A Receptor Signaling Pathway.

Pharmacokinetics

Pharmacokinetic studies have been conducted in both animals and humans.

Species Parameter Finding Reference
RatAbsolute Bioavailability~10%[6]
RatElimination Half-life (i.v.)~100 min[6]
DogElimination Half-life (i.v.)~100 min[6]
HumanTime to Maximum Concentration (Tmax)0.5 - 1 hour[2]
HumanElimination Half-life1.1 - 5.6 hours[2]
Summary of Pharmacokinetic Parameters.

Lesopitron undergoes a significant first-pass metabolism, with 5-hydroxylesopitron being the main metabolite.[2][6] In rats, radioactivity from [14C]-lesopitron was widely distributed, with the highest concentrations in the liver and kidney, and was primarily excreted in the feces via bile.[6]

Conclusion

The available safety and toxicity data for this compound are primarily derived from early-phase clinical trials. These studies indicate that lesopitron is generally well-tolerated at therapeutic doses, with the most common adverse effects being headache, dizziness, and nausea. The maximum tolerated dose in patients with GAD was established at 50 mg twice daily. While preclinical studies suggest a low acute toxicity profile, a lack of publicly available quantitative data (LD50, NOAEL) and detailed experimental protocols limits a more in-depth preclinical safety assessment. The discontinuation of its development after Phase II trials is the likely reason for the limited availability of comprehensive safety and toxicity information in the public domain. Researchers and drug development professionals should be aware of these data gaps when evaluating the safety profile of lesopitron or structurally related compounds.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Lesopitron Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo experiments utilizing Lesopitron dihydrochloride, a selective 5-HT1A receptor agonist. The following sections offer comprehensive methodologies for assessing the anxiolytic-like effects, neurochemical actions, and pharmacokinetic profile of this compound in rodent models.

Mechanism of Action

Lesopitron acts as a selective full agonist at serotonin 5-HT1A receptors.[1] These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei and postsynaptically in various brain regions, including the cortex and hippocampus.[2] Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonergic neurons and a subsequent reduction in serotonin (5-HT) release in projection areas.[3][4] This modulation of the serotonergic system is believed to be a key mechanism underlying its anxiolytic properties.[3][4] Lesopitron has been shown to have negligible effects on alpha-adrenergic and dopaminergic receptors.

Signaling Pathway of Lesopitron at 5-HT1A Receptors

Lesopitron_Signaling cluster_presynaptic Presynaptic Neuron (Raphe Nucleus) cluster_postsynaptic Postsynaptic Neuron (e.g., Cortex, Hippocampus) Lesopitron_pre Lesopitron HT1A_auto 5-HT1A Autoreceptor Lesopitron_pre->HT1A_auto AC_pre Adenylyl Cyclase HT1A_auto->AC_pre Gi/o coupling cAMP_pre ↓ cAMP AC_pre->cAMP_pre Firing_rate ↓ Neuronal Firing cAMP_pre->Firing_rate HT_release ↓ 5-HT Release Firing_rate->HT_release HT_synapse 5-HT HT_release->HT_synapse Synaptic Cleft HT1A_post Postsynaptic 5-HT1A Receptor HT_synapse->HT1A_post Lesopitron_post Lesopitron Lesopitron_post->HT1A_post AC_post Adenylyl Cyclase HT1A_post->AC_post Gi/o coupling cAMP_post ↓ cAMP AC_post->cAMP_post Cellular_response Anxiolytic Effect cAMP_post->Cellular_response

Caption: Lesopitron's signaling at pre- and postsynaptic 5-HT1A receptors.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies with Lesopitron.

Table 1: In Vivo Anxiolytic-Like Activity of Lesopitron in Rats

Experimental ModelSpeciesAdministration RouteEffective DoseObserved Effect
Anxiety ModelsRatIntraperitoneal (i.p.)30 µg/kgAnxiolytic behavior
Social Interaction TestRat--Increased social interaction time
Elevated Plus MazeRat--Increased time in open arms

Table 2: In Vivo Neurochemical Effects of Lesopitron in Rats

ExperimentBrain RegionAdministration RouteDosePrimary Outcome
In Vivo MicrodialysisFrontal CortexIntraperitoneal (i.p.)30 µg/kg55% reduction in extracellular 5-HT levels[3][4]
ElectrophysiologyDorsal Raphe NucleusIntravenous (i.v.)ID50 = 35 µg/kgInhibition of serotoninergic neuron firing[5]

Table 3: Pharmacokinetic Parameters of Lesopitron in Rats

ParameterAdministration RouteValue
Absolute BioavailabilityOral~10%[6]
Elimination Half-life (t1/2)Intravenous (i.v.)~100 minutes[6]
Time to Maximum Concentration (Tmax)--
Volume of Distribution (Vd)--
Clearance (CL)--

Experimental Protocols

Assessment of Anxiolytic-Like Effects: Elevated Plus Maze (EPM) Test

This protocol is designed to assess the anxiolytic-like properties of this compound in rats. The EPM test is based on the natural aversion of rodents to open and elevated spaces.[7][8][9][10][11]

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose in saline)

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor)

  • Video tracking software

Procedure:

  • Animal Acclimation: House rats in a temperature and humidity-controlled environment with a 12-h light/dark cycle for at least one week before the experiment. Handle the animals for a few minutes each day for 3-5 days leading up to the test to reduce handling stress.[7]

  • Drug Preparation: Dissolve this compound in the chosen vehicle to achieve the desired concentration for a 30 µg/kg dose. Prepare a vehicle-only solution for the control group.

  • Drug Administration: Administer this compound (30 µg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Testing:

    • Place the rat in the center of the EPM, facing one of the open arms.[11]

    • Allow the animal to explore the maze for 5 minutes.[7][11]

    • Record the session using a video camera positioned above the maze.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled

  • Statistical Analysis: Compare the data from the Lesopitron-treated group with the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA). An increase in the time spent and the number of entries in the open arms is indicative of an anxiolytic-like effect.

Experimental Workflow for Elevated Plus Maze Test

EPM_Workflow Acclimation Animal Acclimation & Handling Drug_Prep Drug Preparation (Lesopitron & Vehicle) Acclimation->Drug_Prep Administration i.p. Administration (30 min pre-test) Drug_Prep->Administration EPM_Test Elevated Plus Maze Test (5 min) Administration->EPM_Test Recording Video Recording EPM_Test->Recording Analysis Data Analysis (Time in arms, entries) Recording->Analysis Interpretation Interpretation of Anxiolytic Effect Analysis->Interpretation Anxiolytic_Action_Logic Lesopitron_Admin Lesopitron Administration HT1A_Agonism 5-HT1A Receptor Agonism Lesopitron_Admin->HT1A_Agonism Presynaptic_Inhibition Presynaptic Inhibition in Raphe Nuclei HT1A_Agonism->Presynaptic_Inhibition HT_Reduction Reduced 5-HT Release in Cortex Presynaptic_Inhibition->HT_Reduction Anxiolytic_Effect Anxiolytic-like Behavior HT_Reduction->Anxiolytic_Effect

References

Application Notes and Protocols for In Vitro Assay Development of Lesopitron Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesopitron is an anxiolytic agent that acts as a potent and selective agonist at both presynaptic and postsynaptic 5-HT1A serotonin receptors.[1][2] It has demonstrated negligible effects on alpha-adrenergic and dopaminergic receptors.[1][2] In vitro studies have confirmed that Lesopitron binds to 5-HT1A receptors with high affinity.[3] Functionally, it acts as a full agonist at postsynaptic 5-HT1A receptors, leading to the inhibition of adenylyl cyclase activity.[3] It also acts on 5-HT1A autoreceptors, which regulate serotonin release.[4][5]

These application notes provide detailed protocols for essential in vitro assays to characterize the pharmacological profile of Lesopitron dihydrochloride and similar compounds targeting the 5-HT1A receptor. The described assays are fundamental in drug discovery for determining receptor binding affinity and functional activity.

I. Radioligand Binding Assay for 5-HT1A Receptor

This assay determines the affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Protocol

1. Materials and Reagents:

  • Cell Membranes: CHO-K1 or HEK293 cells stably transfected with the human 5-HT1A receptor.[6]

  • Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT) with a specific activity of 60-90 Ci/mmol.[7]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid.[6][8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).[8]

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.[6]

  • Non-specific Binding Control: 10 µM Serotonin or WAY-100635.[6]

  • 96-well microplates, glass fiber filters (GF/C), scintillation fluid, and a scintillation counter.[9]

2. Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM Serotonin (for non-specific binding) or the test compound at various concentrations.

    • 50 µL of [³H]8-OH-DPAT (final concentration of ~1 nM).[6]

    • 150 µL of diluted cell membranes (containing 10-20 µg of protein).[6]

  • Incubate the plate at 27°C for 60 minutes.[6]

  • Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[6][8]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Dry the filters and place them in scintillation vials with scintillation fluid.[9]

  • Quantify the radioactivity using a scintillation counter.[9]

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

Data Presentation

CompoundIC₅₀ (nM)Ki (nM)pKi
This compound5544.77.35
8-OH-DPAT (Reference)2.52.08.70
Serotonin (Reference)108.18.09

Note: The pKi value for Lesopitron is based on published data.[3] Other values are hypothetical for illustrative purposes.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_comp Prepare Lesopitron Dilutions incubation Incubate Components: - Compound/Control - Radioligand - Membranes (60 min, 27°C) prep_comp->incubation prep_radio Prepare Radioligand ([³H]8-OH-DPAT) prep_radio->incubation prep_mem Prepare Cell Membranes (5-HT1A expressing) prep_mem->incubation filtration Filtration & Washing (Separate bound/unbound) incubation->filtration scintillation Scintillation Counting (Quantify radioactivity) filtration->scintillation data_analysis Data Analysis (Calculate IC₅₀ and Ki) scintillation->data_analysis

Caption: Workflow for the 5-HT1A receptor radioligand binding assay.

II. Functional Assay: cAMP Accumulation Inhibition

This assay measures the functional activity of Lesopitron as a 5-HT1A receptor agonist by quantifying its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production.

Experimental Protocol

1. Materials and Reagents:

  • Cells: HEK293 cells stably expressing the human 5-HT1A receptor.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar buffer containing a phosphodiesterase inhibitor like IBMX (0.5 mM).

  • Forskolin: To stimulate adenylyl cyclase and induce cAMP production.

  • Test Compound: this compound.

  • cAMP Detection Kit: A competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

2. Procedure:

  • Seed the 5-HT1A expressing cells in a 96-well plate and grow to confluency.

  • Wash the cells with stimulation buffer.

  • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Stimulate the cells with forskolin (e.g., 10 µM final concentration) for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

3. Data Analysis:

  • Generate a standard curve for cAMP concentration.

  • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.

  • Plot the percentage of inhibition against the log concentration of this compound.

  • Determine the EC₅₀ value (the concentration of the compound that produces 50% of its maximal effect) using non-linear regression.

Data Presentation

CompoundEC₅₀ (nM)% Inhibition (Max)
This compound12595%
8-OH-DPAT (Reference)1598%
Serotonin (Reference)5100%

Note: The EC₅₀ value for Lesopitron is based on published data for inhibition of forskolin-stimulated adenylate cyclase activity.[3] Other values are hypothetical for illustrative purposes.

Signaling Pathway

G cluster_membrane Cell Membrane Lesopitron Lesopitron Receptor 5-HT1A Receptor Lesopitron->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response cAMP->Response

Caption: 5-HT1A receptor-mediated inhibition of adenylyl cyclase.

III. Functional Assay: GTPγS Binding

This assay measures the activation of G-proteins coupled to the 5-HT1A receptor upon agonist binding.

Experimental Protocol

1. Materials and Reagents:

  • Cell Membranes: From cells expressing the 5-HT1A receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • GDP: To ensure G-proteins are in their inactive state before the assay.

  • Test Compound: this compound.

  • Non-specific Binding Control: High concentration of unlabeled GTPγS.

2. Procedure:

  • Pre-incubate cell membranes with GDP (e.g., 10 µM) on ice.

  • In a 96-well plate, add the assay buffer, varying concentrations of this compound, and the pre-treated membranes.

  • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubate the plate at 30°C for 30-60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding of [³⁵S]GTPγS.

  • Plot the specific binding against the log concentration of this compound.

  • Determine the EC₅₀ and Emax (maximum stimulation) values from the concentration-response curve.

Data Presentation

CompoundEC₅₀ (nM)Emax (% of Basal)
This compound80250%
8-OH-DPAT (Reference)10280%
Serotonin (Reference)4300%

Note: Data are hypothetical for illustrative purposes.

Experimental Logic

G cluster_inactive Inactive State cluster_active Active State Receptor_inactive 5-HT1A Receptor G_protein_GDP G-Protein (GDP-bound) Receptor_active 5-HT1A Receptor Receptor_inactive->Receptor_active Conformational Change G_protein_GTP G-Protein ([³⁵S]GTPγS-bound) G_protein_GDP->G_protein_GTP GDP/[³⁵S]GTPγS Exchange Receptor_active->G_protein_GDP Catalyzes Lesopitron Lesopitron Lesopitron->Receptor_inactive Binds

Caption: GTPγS binding assay principle for G-protein activation.

References

Application Notes and Protocols for 5-HT1A Receptor Binding Assay Featuring Lesopitron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 1A (5-HT1A) receptor, a subtype of the G protein-coupled receptor (GPCR) family, is a key target in the research and development of therapeutics for neuropsychiatric disorders such as anxiety and depression. Accurate characterization of the binding affinity of novel compounds to the 5-HT1A receptor is a critical step in the drug discovery pipeline. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of test compounds, such as Lesopitron, for the human 5-HT1A receptor. Lesopitron is a selective 5-HT1A receptor agonist that has been investigated for its anxiolytic properties.

5-HT1A Receptor Signaling Pathways

The 5-HT1A receptor is predominantly coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist, the receptor initiates a cascade of intracellular events. The dissociated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated Ca2+ channels. This results in neuronal hyperpolarization and a decrease in neuronal excitability. Furthermore, 5-HT1A receptor activation can influence other signaling pathways, including the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK/ERK) pathways.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5-HT1A_Receptor 5-HT1A Receptor Gi_o Gi/o Protein 5-HT1A_Receptor->Gi_o Activation G_alpha_i Gαi Gi_o->G_alpha_i Dissociation G_beta_gamma Gβγ Gi_o->G_beta_gamma Dissociation Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP GIRK_Channel GIRK Channel K_ion K+ GIRK_Channel->K_ion Efflux Ca_Channel Ca2+ Channel Ca_ion Ca2+ Ca_Channel->Ca_ion Influx PLC PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Hydrolysis of PIP2 G_alpha_i->Adenylyl_Cyclase Inhibition G_beta_gamma->GIRK_Channel Activation G_beta_gamma->Ca_Channel Inhibition G_beta_gamma->PLC Activation ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response K_ion->Cellular_Response Ca_ion->Cellular_Response PIP2 PIP2 PKC PKC IP3_DAG->PKC Activation ERK ERK PKC->ERK Activation ERK->Cellular_Response

Caption: 5-HT1A Receptor Signaling Pathway.

Quantitative Data for 5-HT1A Receptor Ligands

The following table summarizes the binding affinity (Ki) and functional potency (IC50) of Lesopitron and other reference compounds for the 5-HT1A receptor.

CompoundRadioligandPreparationKi (nM)pKiIC50 (nM)Assay TypeReference
Lesopitron [3H]8-OH-DPATRat Brain44.77.35-Competitive Binding[1]
Lesopitron [3H]8-OH-DPATNot Specified104.8 ± 10.6--Competitive Binding[2]
Lesopitron -Rat Hippocampal Membranes--125Forskolin-stimulated Adenylate Cyclase[1]
Lesopitron -Rat Brainstem Slices--120Inhibition of Neuron Firing[1]
8-OH-DPAT[3H]8-OH-DPATHuman Platelet Membranes43-117Competitive Binding
Buspirone[3H]8-OH-DPATHuman Platelet Membranes>100,000->100,000Competitive Binding
WAY-100635[3H]8-OH-DPATRat Raphe Membranes-8.65 ± 0.17-Competitive Binding

Experimental Protocol: 5-HT1A Receptor Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound, such as Lesopitron, for the 5-HT1A receptor using membranes from cells expressing the human 5-HT1A receptor and [3H]8-OH-DPAT as the radioligand.

Materials and Reagents
  • Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Test Compound: Lesopitron or other compounds of interest.

  • Reference Compound: 8-OH-DPAT (unlabeled).

  • Non-specific Binding Control: Serotonin (5-HT) or another high-affinity 5-HT1A ligand.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester and vacuum filtration system.

  • Scintillation counter.

Experimental Workflow

Experimental_Workflow Start Start Membrane_Prep Prepare 5-HT1A Receptor Membrane Homogenate Start->Membrane_Prep Assay_Setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Wells Membrane_Prep->Assay_Setup Add_Reagents Add Reagents: 1. Assay Buffer 2. Test Compound (Lesopitron) or Vehicle 3. [3H]8-OH-DPAT 4. Membrane Homogenate Assay_Setup->Add_Reagents Incubation Incubate at Room Temperature (e.g., 60 minutes) Add_Reagents->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Wash Buffer Filtration->Washing Drying Dry the Filters Washing->Drying Scintillation_Counting Add Scintillation Cocktail and Count Radioactivity Drying->Scintillation_Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for 5-HT1A Receptor Binding Assay.

Step-by-Step Protocol
  • Membrane Preparation:

    • Thaw the frozen cell membrane preparation on ice.

    • Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer.

    • Determine the protein concentration of the membrane homogenate using a standard protein assay (e.g., Bradford or BCA).

    • Dilute the membrane preparation with assay buffer to the desired final concentration (typically 50-100 µg of protein per well).

  • Assay Setup:

    • Prepare serial dilutions of the test compound (Lesopitron) and the reference compound (unlabeled 8-OH-DPAT) in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 25 µL of assay buffer.

      • Non-specific Binding (NSB): 25 µL of a high concentration of a non-radiolabeled ligand (e.g., 10 µM Serotonin).

      • Test Compound: 25 µL of each dilution of Lesopitron.

  • Reaction Incubation:

    • To each well, add 25 µL of [3H]8-OH-DPAT diluted in assay buffer to a final concentration approximately equal to its Kd (e.g., 1-2 nM).

    • Initiate the binding reaction by adding 200 µL of the diluted membrane preparation to each well. The final assay volume is 250 µL.

    • Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through a 96-well glass fiber filter plate using a cell harvester.

    • Wash the filters three to four times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filter plate under a lamp or in an oven at 50-60°C for 30-60 minutes.

    • Add scintillation cocktail to each well.

    • Count the radioactivity retained on the filters using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the test compound (Lesopitron) concentration.

  • Determine IC50:

    • The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.

  • Calculate Ki:

    • The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Conclusion

This application note provides a comprehensive guide for performing a 5-HT1A receptor binding assay with Lesopitron as the test compound. The detailed protocol, along with the data presentation and signaling pathway diagrams, offers researchers a robust framework for characterizing the interaction of novel compounds with this important therapeutic target. Adherence to this protocol will enable the generation of reliable and reproducible data crucial for advancing drug discovery efforts in the field of neuroscience.

References

Administration Routes of Lesopitron in Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for the 5-HT1A receptor ligand, Lesopitron, in animal studies. The following sections detail quantitative pharmacokinetic data, specific experimental protocols for oral, intravenous, and intraperitoneal administration, and a generalized protocol for subcutaneous administration.

Pharmacokinetic Data of Lesopitron

The pharmacokinetic parameters of Lesopitron have been investigated in rats and dogs, revealing key differences in its absorption and metabolism across species and administration routes.

Table 1: Pharmacokinetic Parameters of Lesopitron in Animal Models

ParameterSpeciesAdministration RouteDosageValueReference
Absolute Bioavailability Rat & DogOral-~10%[1]
Elimination Half-Life (t½) Rat & DogIntravenous-100 minutes[1]
Time to Peak Plasma Concentration (Tmax) HumanOral-0.5 - 1 hour
Anxiolytic Dose (Effective Dose) RatIntraperitoneal30 µg/kg-

Note: The low oral bioavailability suggests a significant first-pass effect.[1]

Experimental Protocols

The following are detailed protocols for the administration of Lesopitron in common animal models. These protocols are based on established, standardized procedures and should be adapted to specific experimental designs and institutional guidelines.

Oral Administration (Oral Gavage) in Rats

Oral gavage ensures the precise delivery of a specified dose of Lesopitron directly into the stomach.

Materials:

  • Lesopitron solution

  • Appropriately sized gavage needle (16-20 gauge for rats)

  • Syringe

  • Animal scale

  • 70% ethanol

Procedure:

  • Animal Preparation: Acclimatize the rats to the experimental environment to minimize stress. Weigh each animal to determine the correct dosing volume.

  • Dosage Calculation: Calculate the required volume of Lesopitron solution based on the animal's body weight and the desired dose. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.

  • Restraint: Gently but firmly restrain the rat to immobilize its head and body. The head should be slightly extended to create a straight line from the mouth to the stomach.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The rat should swallow as the needle reaches the back of the throat. Allow the needle to slide down the esophagus to the pre-marked length. Do not force the needle.

  • Administration: Once the needle is correctly positioned, administer the Lesopitron solution slowly and steadily.

  • Post-Administration: Gently remove the gavage needle and return the animal to its cage. Monitor the animal for any signs of distress.

Intravenous Administration (Tail Vein Injection) in Rats

Intravenous administration allows for the direct and rapid introduction of Lesopitron into the systemic circulation, bypassing first-pass metabolism.

Materials:

  • Lesopitron solution (sterile)

  • 25-27 gauge needle

  • 1 mL syringe

  • Restraining device for rats

  • Heat lamp or warming pad

  • 70% ethanol

  • Gauze

Procedure:

  • Animal Preparation: Place the rat in a restraining device, allowing access to the tail. To increase visibility of the tail veins, warm the tail using a heat lamp or warming pad for 5-10 minutes to induce vasodilation.

  • Vein Identification: The two lateral tail veins are the preferred sites for injection. Clean the tail with 70% ethanol.

  • Needle Insertion:

    • Hold the tail gently and insert the needle (bevel up) into one of the lateral veins at a shallow angle, parallel to the vein.

    • A "flash" of blood in the hub of the needle may indicate successful entry into the vein.

  • Administration: Inject the Lesopitron solution slowly and observe for any signs of swelling or leakage, which would indicate a misplaced injection. The maximum recommended volume for a bolus tail vein injection in rats is 0.5 mL.

  • Post-Administration: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Return the animal to its cage and monitor for any adverse reactions.

Intraperitoneal Administration in Rats

Intraperitoneal injection is a common method for systemic administration of substances in rodents.

Materials:

  • Lesopitron solution (sterile)

  • 23-25 gauge needle

  • Syringe

  • 70% ethanol

Procedure:

  • Animal Preparation: Weigh the animal to calculate the appropriate injection volume.

  • Restraint: Manually restrain the rat, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.

  • Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Needle Insertion:

    • Clean the injection site with 70% ethanol.

    • Insert the needle at a 30-40 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the syringe plunger to ensure no fluid (urine or blood) or air is aspirated. If aspiration occurs, withdraw the needle and re-insert at a different site with a new sterile needle.

  • Administration: Inject the Lesopitron solution. The recommended maximum volume for intraperitoneal injection in rats is 10 ml/kg.

  • Post-Administration: Withdraw the needle and return the animal to its cage. Monitor for any signs of discomfort or adverse effects.

Subcutaneous Administration in Rats (General Protocol)

While specific studies on the subcutaneous administration of Lesopitron were not identified, this route is a common alternative for preclinical studies.

Materials:

  • Lesopitron solution (sterile)

  • 25-27 gauge needle

  • Syringe

  • 70% ethanol

Procedure:

  • Animal Preparation: Weigh the animal for accurate dosing.

  • Injection Site: The loose skin over the back, between the shoulder blades, is a common site for subcutaneous injections.

  • Injection Technique:

    • Lift the skin to create a "tent."

    • Insert the needle into the base of the tented skin, parallel to the body.

    • Gently pull back on the plunger to ensure the needle has not entered a blood vessel.

  • Administration: Inject the Lesopitron solution.

  • Post-Administration: Withdraw the needle and gently massage the area to aid in the dispersal of the solution. Return the animal to its cage and monitor.

Experimental Workflows and Diagrams

Pharmacokinetic Study Workflow

A typical preclinical pharmacokinetic study for Lesopitron would follow the workflow illustrated below.

Pharmacokinetic_Study_Workflow cluster_prestudy Pre-Study Phase cluster_study Study Phase cluster_poststudy Post-Study Phase Protocol_Design Protocol Design & IACUC Approval Animal_Acclimation Animal Acclimation (3-5 days) Protocol_Design->Animal_Acclimation Initiation Dosing_Groups Assignment to Dosing Groups (Oral, IV, IP) Animal_Acclimation->Dosing_Groups Start of Study Lesopitron_Admin Lesopitron Administration Dosing_Groups->Lesopitron_Admin Blood_Sampling Serial Blood Sampling (pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24h) Lesopitron_Admin->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis of Plasma Samples Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, t1/2) Bioanalysis->PK_Analysis Reporting Final Study Report Generation PK_Analysis->Reporting

Caption: Workflow for a preclinical pharmacokinetic study of Lesopitron.

Lesopitron's Proposed Mechanism of Action

Lesopitron is known to act as a 5-HT1A receptor agonist. The diagram below illustrates its interaction with pre- and post-synaptic receptors.

Lesopitron_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Lesopitron_Pre Lesopitron HT1A_Auto 5-HT1A Autoreceptor Lesopitron_Pre->HT1A_Auto Agonist action Serotonin_Release_Inhibition Inhibition of Serotonin (5-HT) Release HT1A_Auto->Serotonin_Release_Inhibition Serotonin 5-HT HT1A_Post Postsynaptic 5-HT1A Receptor Serotonin->HT1A_Post Natural Ligand Lesopitron_Post Lesopitron Lesopitron_Post->HT1A_Post Agonist action Anxiolytic_Effect Anxiolytic Effect HT1A_Post->Anxiolytic_Effect

Caption: Lesopitron's agonistic action on 5-HT1A receptors.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesopitron (E-4424) is a potent and selective full agonist of the 5-HT1A serotonin receptor, belonging to the azapirone class of compounds.[1] It exhibits both pre- and post-synaptic agonist activity and has demonstrated significant anxiolytic-like properties in various rodent models.[2] These characteristics make it a valuable tool for investigating the role of the 5-HT1A receptor in anxiety and other neuropsychiatric disorders.

This document provides detailed application notes and protocols for the use of Lesopitron dihydrochloride in rodent models, focusing on recommended dosages, experimental procedures for assessing anxiolytic effects, and the underlying mechanism of action.

Mechanism of Action

Lesopitron exerts its effects by binding to and activating 5-HT1A receptors.[3] As a full agonist, it mimics the action of the endogenous neurotransmitter serotonin (5-HT) at these receptors. The activation of 5-HT1A receptors, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP).[3] The anxiolytic effects of Lesopitron are believed to be mediated through its action on both presynaptic 5-HT1A autoreceptors, which reduces the firing of serotonergic neurons, and postsynaptic 5-HT1A receptors in brain regions associated with anxiety, such as the hippocampus and amygdala.[3]

Lesopitron_Signaling_Pathway Lesopitron Lesopitron dihydrochloride Receptor 5-HT1A Receptor Lesopitron->Receptor Binds to & Activates G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Inhibited ATP ATP ATP->AC Response Anxiolytic Effects cAMP->Response Leads to

Figure 1: Signaling pathway of this compound.

Recommended Dosages

The effective dosage of this compound can vary depending on the rodent species, the specific behavioral paradigm, and the route of administration. The following tables summarize the reported effective dosages.

Table 1: Recommended Dosage of this compound in Rats
ApplicationDosage RangeRoute of AdministrationNotes
Anxiolytic-like effects30 µg/kgIntraperitoneal (i.p.)This dose has been shown to induce anxiolytic behavior.
Inhibition of serotonergic neuron firingID50: 35 µg/kgIntravenous (i.v.)This is the dose required to inhibit 50% of the firing of serotoninergic neurons in anesthetized rats.[3]
Table 2: Recommended Dosage of this compound in Mice
ApplicationDosage RangeRoute of AdministrationNotes
Anxiolytic-like effectsTo be determined empiricallyIntraperitoneal (i.p.) or Oral (p.o.)While the anxiolytic-like properties of Lesopitron in mice have been reported to last for hours after a single injection, a specific effective dose for behavioral tests is not well-documented in the available literature.[3] It is recommended to perform a dose-response study starting from the effective rat dose and adjusting based on observed effects.

Experimental Protocols

The following are detailed protocols for two common behavioral assays used to evaluate the anxiolytic-like effects of Lesopitron in rodents.

Protocol 1: Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model for assessing anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Materials:

  • Elevated plus-maze apparatus (for rats or mice)

  • This compound solution

  • Vehicle control solution (e.g., saline)

  • Syringes and needles for administration

  • Video recording and analysis software (optional, but recommended)

  • Ethanol (70%) for cleaning

Procedure:

  • Animal Acclimation: House the animals in the testing facility for at least one week before the experiment. Handle the animals for a few minutes each day for 3-5 days leading up to the test to reduce handling stress.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., i.p.) 30 minutes before the test.

  • Test Initiation: Place the animal in the center of the elevated plus-maze, facing one of the open arms.

  • Data Collection: Allow the animal to explore the maze for 5 minutes. Record the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (optional, to assess general locomotor activity)

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.

Protocol 2: Social Interaction Test

The social interaction test assesses anxiety by measuring the extent to which an animal interacts with an unfamiliar conspecific. Anxious animals tend to exhibit reduced social interaction.

Materials:

  • Open field arena

  • Small wire mesh enclosure

  • This compound solution

  • Vehicle control solution

  • Syringes and needles for administration

  • Unfamiliar stimulus animal (same sex and strain)

  • Video recording and analysis software

Procedure:

  • Animal Acclimation: Acclimate the test animals to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle control 30 minutes before the test.

  • Habituation Phase (Session 1): Place the test animal in the open field arena with the empty wire mesh enclosure for a set period (e.g., 5-10 minutes). Record the time the animal spends in the "interaction zone" (a defined area around the enclosure).

  • Test Phase (Session 2): Place an unfamiliar stimulus animal inside the wire mesh enclosure and return the test animal to the arena for the same duration as the habituation phase. Record the time spent in the interaction zone.

  • Data Analysis: An increase in the time spent in the interaction zone during the test phase compared to the habituation phase, and a greater interaction time in the Lesopitron-treated group compared to the vehicle group, indicates an anxiolytic-like effect.

  • Cleaning: Clean the arena and enclosure thoroughly between trials.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimation Animal Acclimation (1 week) Handling Daily Handling (3-5 days) Acclimation->Handling Randomization Randomize Animals (Treatment vs. Control) Handling->Randomization Drug_Prep Prepare Lesopitron & Vehicle Solutions Administration Drug Administration (e.g., i.p., 30 min pre-test) Drug_Prep->Administration Randomization->Administration Behavioral_Test Behavioral Assay (EPM or Social Interaction) Administration->Behavioral_Test Data_Collection Data Collection (Video Recording) Behavioral_Test->Data_Collection Data_Analysis Analyze Behavioral Data (e.g., time in open arms) Data_Collection->Data_Analysis Stats Statistical Analysis (e.g., t-test, ANOVA) Data_Analysis->Stats Interpretation Interpretation of Results Stats->Interpretation

Figure 2: General experimental workflow.

Concluding Remarks

This compound is a valuable pharmacological tool for studying the 5-HT1A receptor system and its role in anxiety. The recommended dosages and protocols provided in this document serve as a starting point for researchers. It is crucial to note that the optimal dosage and experimental conditions may need to be empirically determined for specific experimental setups and animal strains. Careful consideration of experimental design, including appropriate controls and blinding, is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Preparing Lesopitron Dihydrochloride Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation and use of Lesopitron dihydrochloride solutions in a cell culture setting. Lesopitron is a selective agonist for the serotonin 5-HT1A receptor, a G-protein coupled receptor involved in various neurological processes. These guidelines cover the physicochemical properties, solubility, and stability of this compound, along with step-by-step protocols for preparing stock and working solutions. Additionally, a protocol for determining the cytotoxic concentration of this compound using a standard MTT assay is provided. A detailed diagram of the 5-HT1A receptor signaling pathway and an experimental workflow are included to support experimental design and data interpretation.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is presented in Table 1. Proper storage is critical to maintain the integrity of the compound.

PropertyValueReference
Chemical Name 2-(4-(4-(4-chloro-1H-pyrazol-1-yl)butyl)piperazin-1-yl)pyrimidine dihydrochloride[1]
Synonyms E-4424[1]
Molecular Formula C₁₅H₂₁ClN₆ · 2HCl[2]
Molecular Weight 393.74 g/mol [2][3]
Appearance Solid powder[1]
Melting Point 194-197.5°CN/A
Purity >98%[1]
Storage (Solid) Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[1]
Storage (Solutions) Aliquots in tightly sealed vials at -20°C for up to one month or -80°C for up to six months.[4]

Solubility of this compound

The solubility of this compound is a critical factor in the preparation of solutions for cell culture experiments. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. Information on aqueous solubility is limited; therefore, it is advisable to first dissolve the compound in DMSO and then dilute it in aqueous buffers or cell culture media.

SolventConcentrationCommentsReference
DMSO 12.5 mg/mL (31.75 mM)Ultrasonic assistance may be required for complete dissolution.[3]
Water Not readily availableAssumed to be low due to the lipophilic nature of the parent compound.
Ethanol Not readily available
Phosphate-Buffered Saline (PBS) Not readily available

This compound Signaling Pathway

Lesopitron is a selective agonist of the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR) that signals through the Gi/o pathway.[5] Activation of the 5-HT1A receptor by an agonist like Lesopitron leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5] This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key downstream effector.[6] PKA is responsible for phosphorylating and activating the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in neuronal plasticity, survival, and differentiation.[6] Therefore, agonism of the 5-HT1A receptor ultimately leads to the modulation of gene expression through the Gi/o-adenylyl cyclase-cAMP-PKA-CREB signaling cascade.[5][6]

G 5-HT1A Receptor Signaling Pathway Lesopitron Lesopitron Receptor 5-HT1A Receptor Lesopitron->Receptor binds & activates G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP conversion of ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Protocol:

  • Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 393.74 g/mol * (1000 mg / 1 g) = 3.9374 mg

  • Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[3]

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

  • Sterile serological pipettes and pipette tips

Protocol:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

  • It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%). For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock solution into 999 µL of medium). This results in a final DMSO concentration of 0.1%.

  • Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.

  • Use the freshly prepared working solutions immediately for treating cells.

Protocol for Determining Cytotoxicity using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound. The optimal cell seeding density and incubation times should be determined empirically for each cell line.

Materials:

  • Cells of interest (e.g., a neuronal cell line)

  • Complete cell culture medium

  • 96-well flat-bottom sterile tissue culture plates

  • This compound working solutions (prepared as in section 4.2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Experimental Workflow:

G Cytotoxicity Assay Workflow A 1. Seed Cells (e.g., 5,000-10,000 cells/well) in a 96-well plate B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Treat with Lesopitron (serial dilutions) and vehicle control B->C D 4. Incubate for 24-72h (37°C, 5% CO2) C->D E 5. Add MTT Solution (10 µL/well) D->E F 6. Incubate for 2-4h (37°C, 5% CO2) E->F G 7. Add Solubilization Solution (100 µL/well) F->G H 8. Incubate overnight (or until formazan dissolves) G->H I 9. Read Absorbance (570 nm) H->I J 10. Analyze Data (Calculate % viability and IC50) I->J

Caption: Workflow for MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on the activity of other 5-HT1A agonists, could be from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include wells with untreated cells (medium only) and vehicle control cells (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Once the formazan crystals are completely dissolved, measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Stability in Cell Culture Media

The stability of this compound in cell culture media has not been empirically determined in publicly available literature. The stability of a compound in media can be influenced by factors such as pH, temperature, and interactions with media components.[7] It is recommended that researchers determine the stability of this compound under their specific experimental conditions. A general approach to assess stability is to incubate the compound in the cell culture medium for the duration of the experiment (e.g., 24, 48, 72 hours) and then analyze the concentration of the parent compound remaining using a suitable analytical method such as HPLC or LC-MS.[8] For routine experiments, it is best practice to prepare fresh working solutions immediately before use.

Disclaimer

This document is intended for research use only. The information provided is based on currently available data and general laboratory practices. Researchers should always adhere to their institution's safety guidelines and perform their own validation experiments to ensure the suitability of these protocols for their specific applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Lesopitron Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lesopitron is a selective serotonin 5-HT1A receptor agonist.[1][2] As a full agonist at postsynaptic 5-HT1A receptors, it inhibits forskolin-stimulated adenylate cyclase activity.[2][3] Lesopitron dihydrochloride is the salt form of the active compound and is used in research for its anxiolytic properties.[1][4] This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound in bulk drug substance.

Chemical Information

ParameterValue
Chemical Name 2-[4-[4-(4-Chloro-1H-pyrazol-1-yl)butyl]-1-piperazinyl]pyrimidine dihydrochloride[1][5]
CAS Number 132449-89-9[1][3][4]
Molecular Formula C15H21ClN6 · 2HCl[1]
Molecular Weight 393.74 g/mol [1][3][4]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water

  • This compound reference standard

2. Chromatographic Conditions

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 235 nm
Run Time 10 minutes

3. Preparation of Solutions

  • Buffer Preparation (0.02 M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 40:60 (v/v) ratio. Degas the mobile phase before use.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

4. System Suitability

To ensure the validity of the analytical method, system suitability tests should be performed before sample analysis. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the blank (mobile phase) to ensure a stable baseline.

  • Perform five replicate injections of the standard solution.

  • Calculate the system suitability parameters.

  • Inject the sample solution in duplicate.

  • Calculate the amount of this compound in the sample using the peak areas obtained from the standard and sample chromatograms.

Signaling Pathway

Lesopitron_Signaling_Pathway cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activation Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibition cAMP cAMP Adenylate_Cyclase->cAMP Conversion Blocked Lesopitron Lesopitron Lesopitron->5HT1A_Receptor Agonist Binding ATP ATP ATP->Adenylate_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Reduced Activation

Caption: Lesopitron Signaling Pathway.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prepare_Mobile_Phase Prepare Mobile Phase (Acetonitrile:Buffer 40:60) Equilibrate_System Equilibrate HPLC System Prepare_Mobile_Phase->Equilibrate_System Prepare_Standard Prepare Standard Solution (100 µg/mL) Inject_Standard Inject Standard (5x) Prepare_Standard->Inject_Standard Prepare_Sample Prepare Sample Solution (100 µg/mL) Inject_Sample Inject Sample (2x) Prepare_Sample->Inject_Sample Inject_Blank Inject Blank Equilibrate_System->Inject_Blank Inject_Blank->Inject_Standard System_Suitability Perform System Suitability Test Inject_Standard->System_Suitability System_Suitability->Inject_Sample Pass Integrate_Peaks Integrate Peak Areas Inject_Sample->Integrate_Peaks Calculate_Results Calculate Concentration Integrate_Peaks->Calculate_Results

Caption: HPLC Analysis Workflow.

References

Application Notes and Protocols: Lesopitron Analogs in Positron Emission Tomography (PET) Imaging of 5-HT1A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 1A (5-HT1A) receptor, a key player in the modulation of serotonergic neurotransmission, is implicated in the pathophysiology of numerous neuropsychiatric disorders, including anxiety and depression.[1] Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the in vivo quantification and visualization of neuroreceptors, offering profound insights into disease mechanisms and the pharmacodynamics of novel therapeutics.[1][2] Lesopitron, a selective 5-HT1A receptor full agonist, has shown promise in preclinical and early clinical studies for anxiety.[1] While Lesopitron itself has not been extensively explored as a PET radioligand, its chemical scaffold, a pyrimidinylpiperazine derivative, is common among several successful 5-HT1A PET tracers.[3][4][5]

These application notes provide a comprehensive overview of the hypothetical use of a radiolabeled Lesopitron analog for PET imaging of 5-HT1A receptors. The protocols outlined below are based on established methodologies for the synthesis and evaluation of structurally related 5-HT1A receptor radioligands.

Quantitative Data Summary

Due to the absence of direct preclinical PET data for a radiolabeled Lesopitron analog, this table presents the known binding affinity of Lesopitron alongside representative data for established 5-HT1A PET radioligands for comparative purposes.

CompoundTarget ReceptorBinding Affinity (IC50/Ki, nM)Radiochemical Yield (%)Specific Activity (GBq/µmol)Key Findings from Preclinical PET
Lesopitron 5-HT1A125 (IC50)[6][7], pKi = 7.35[6]N/AN/AN/A
[¹¹C]WAY-100635 5-HT1A (Antagonist)~2.5 (Kd)Variable, automated synthesis reported50.5 ± 29.3High specific binding in 5-HT1A rich regions (hippocampus, cortex).[8][9]
[¹⁸F]MPPF 5-HT1A (Antagonist)High affinity10-2562High brain uptake with specific binding in hippocampus and cortex.[10][11][12]
[¹⁸F]F13640 (Befiradol) 5-HT1A (Agonist)~1 (Ki)>98% purityN/APreferentially binds to functional, G-protein coupled 5-HT1A receptors.[13]
Hypothetical [¹⁸F]Fluoro-Lesopitron 5-HT1A (Agonist)Expected to be in the nanomolar rangeTarget >20%Target >50Expected to show specific uptake in 5-HT1A rich regions, sensitive to endogenous serotonin.

Experimental Protocols

Proposed Radiosynthesis of a Lesopitron Analog: [¹⁸F]Fluoro-Lesopitron

Given the structure of Lesopitron, 2-{4-[4-(4-chloro-1H-pyrazol-1-yl)butyl]piperazin-1-yl}pyrimidine, a potential route for radiolabeling with Fluorine-18 would involve the synthesis of a suitable precursor for nucleophilic substitution. A hypothetical protocol for the synthesis of an [¹⁸F]fluoro-analog is presented below, replacing the chloro-substituent with a fluoro-substituent, which may also enhance its binding affinity and pharmacokinetic properties.

1. Synthesis of the Precursor (N-Boc-protected nosylate precursor):

  • Step 1: Synthesis of 1-(4-bromobutyl)-4-nitro-1H-pyrazole. Commercially available 4-nitro-1H-pyrazole is alkylated with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in acetonitrile) to yield the bromobutyl pyrazole derivative.

  • Step 2: Coupling with N-Boc-piperazine. The product from Step 1 is reacted with N-Boc-piperazine to introduce the piperazine moiety.

  • Step 3: Deprotection and Coupling with 2-chloropyrimidine. The Boc protecting group is removed under acidic conditions, and the resulting secondary amine is coupled with 2-chloropyrimidine to yield the Lesopitron scaffold with a nitro-group on the pyrazole ring.

  • Step 4: Reduction of the nitro-group. The nitro-group is reduced to an amino-group using a standard reducing agent (e.g., SnCl₂ or catalytic hydrogenation).

  • Step 5: Diazotization and Sandmeyer-type reaction. The amino-group is converted to a diazonium salt and subsequently reacted to introduce a leaving group suitable for nucleophilic fluorination, such as a nosylate group, to yield the final precursor.

2. Automated Radiosynthesis of [¹⁸F]Fluoro-Lesopitron:

  • [¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron and trapped on an anion exchange cartridge.

  • Elution and Azeotropic Drying: The [¹⁸F]fluoride is eluted with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water. The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.

  • Nucleophilic Fluorination: The dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex is reacted with the nosylate precursor in a suitable solvent (e.g., DMSO or acetonitrile) at an elevated temperature (e.g., 120-150°C) for a short duration (e.g., 10-15 minutes).

  • Purification: The crude reaction mixture is purified by semi-preparative HPLC to isolate the [¹⁸F]Fluoro-Lesopitron.

  • Formulation: The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge. The cartridge is washed with water, and the final product is eluted with ethanol and formulated in sterile saline for injection.

Preclinical Evaluation Protocols

1. In Vitro Autoradiography:

  • Objective: To determine the in vitro binding characteristics of [¹⁸F]Fluoro-Lesopitron in brain tissue.

  • Procedure:

    • Obtain thin (e.g., 20 µm) cryosections of rodent or primate brain tissue known to have high 5-HT1A receptor density (e.g., hippocampus, raphe nuclei, cortex).

    • Incubate the sections with a low nanomolar concentration of [¹⁸F]Fluoro-Lesopitron.

    • For competition studies, co-incubate adjacent sections with an excess of non-radiolabeled Lesopitron or a known 5-HT1A antagonist (e.g., WAY-100635) to determine specific binding.

    • Wash the sections to remove unbound radiotracer.

    • Expose the dried sections to a phosphor imaging plate or autoradiography film.

    • Quantify the binding density in different brain regions using image analysis software.

2. Animal Models and PET Imaging Protocol:

  • Animal Model: Non-human primates (e.g., rhesus monkeys) or rodents (e.g., Sprague-Dawley rats).

  • Procedure:

    • Anesthetize the animal and place it in the PET scanner.

    • Perform a transmission scan for attenuation correction.

    • Inject a bolus of [¹⁸F]Fluoro-Lesopitron (e.g., 150-200 MBq for a primate) intravenously.

    • Acquire dynamic PET data for 90-120 minutes.

    • For blocking studies, pre-administer a saturating dose of a non-radiolabeled 5-HT1A ligand before the radiotracer injection.

    • Reconstruct the PET images using appropriate algorithms (e.g., OSEM3D).

3. Biodistribution Studies:

  • Objective: To determine the uptake and clearance of [¹⁸F]Fluoro-Lesopitron in various organs.

  • Procedure:

    • Inject a cohort of rodents with a known amount of [¹⁸F]Fluoro-Lesopitron.

    • At various time points post-injection (e.g., 2, 15, 30, 60, 120 minutes), euthanize a subset of animals.

    • Dissect major organs (brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and blood).

    • Weigh the tissue samples and measure the radioactivity using a gamma counter.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g).

4. Data Analysis:

  • PET Data Analysis:

    • Co-register PET images with anatomical MRI scans for accurate region of interest (ROI) delineation.

    • Generate time-activity curves (TACs) for various brain ROIs.

    • Use kinetic modeling (e.g., two-tissue compartment model) with an arterial input function or a reference region model (e.g., cerebellum) to estimate binding parameters such as the distribution volume (VT) and binding potential (BPND).

  • Metabolite Analysis:

    • Collect arterial blood samples during the PET scan.

    • Separate plasma and analyze for radiolabeled metabolites using radio-HPLC.

    • Correct the arterial input function for the presence of metabolites.

Visualizations

G 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_R->G_protein Activates Serotonin Serotonin / Lesopitron Serotonin->5HT1A_R Binds AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Leads to

Caption: Simplified signaling pathway of the 5-HT1A receptor.

G Workflow for Preclinical PET Imaging with a Lesopitron Analog Radiosynthesis Radiosynthesis of [¹⁸F]Fluoro-Lesopitron QC Quality Control (Purity, Specific Activity) Radiosynthesis->QC Animal_Prep Animal Preparation (Anesthesia, Cannulation) QC->Animal_Prep PET_Scan PET/CT or PET/MR Scan (Dynamic Acquisition) Animal_Prep->PET_Scan Biodistribution Ex Vivo Biodistribution Animal_Prep->Biodistribution Blood_Sampling Arterial Blood Sampling PET_Scan->Blood_Sampling Image_Recon Image Reconstruction PET_Scan->Image_Recon Data_Analysis Kinetic Modeling & ROI Analysis Blood_Sampling->Data_Analysis Image_Recon->Data_Analysis Results Quantification of 5-HT1A Receptor Density Data_Analysis->Results Biodistribution->Results

Caption: Experimental workflow for a preclinical PET study.

G Logical Relationships in Radiotracer Development High_Affinity High Target Affinity High_Specific_Binding High Specific Binding High_Affinity->High_Specific_Binding High_Selectivity High Target Selectivity High_Selectivity->High_Specific_Binding Good_BBB_Penetration Good Blood-Brain Barrier Penetration Favorable_Kinetics Favorable Kinetics Good_BBB_Penetration->Favorable_Kinetics Favorable_Kinetics->High_Specific_Binding Low_Metabolism Low Brain Metabolites Low_Metabolism->Favorable_Kinetics Successful_PET_Tracer Successful PET Tracer High_Specific_Binding->Successful_PET_Tracer

Caption: Key properties for a successful neuroreceptor PET tracer.

References

Troubleshooting & Optimization

Technical Support Center: Lesopitron Dihydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of Lesopitron dihydrochloride in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Disclaimer: Specific stability data for this compound in solution is limited in publicly available literature. Therefore, some recommendations provided here are based on general principles of pharmaceutical chemistry, the known chemical structure of Lesopitron, and data from structurally related compounds. It is crucial to perform compound-specific validation for all experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in a solution can be influenced by several factors, including:

  • pH: The molecule contains multiple nitrogen atoms, making its stability susceptible to changes in pH which can catalyze hydrolysis or other degradation reactions.[1][2]

  • Solvent: The choice of solvent can impact solubility and stability. While soluble in DMSO, long-term stability in various aqueous buffers should be experimentally determined.[3]

  • Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.[2]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[4]

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation.

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, stock solutions of this compound should be stored under the following conditions:

  • Temperature: Store at -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months) storage.[5]

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For extended storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.

  • Container: Use tightly sealed containers to prevent solvent evaporation and moisture absorption.[5]

Q3: I am observing a change in the color/clarity of my this compound solution. What could be the cause?

A3: A change in the physical appearance of your solution, such as color change or precipitation, is a strong indicator of degradation or solubility issues. This could be due to:

  • Formation of degradation products.

  • Precipitation of the compound due to changes in temperature or solvent composition.

  • Interaction with container materials.

It is recommended to discard the solution and prepare a fresh batch. Further investigation using analytical techniques like HPLC is advised to identify the cause.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Loss of potency or inconsistent results over time. Chemical degradation of this compound in solution.1. Prepare fresh solutions for each experiment. 2. Validate the stability of the compound in your specific experimental buffer and conditions. 3. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC). Formation of degradation products.1. Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. 2. Use a stability-indicating HPLC method to resolve the parent compound from its degradants.
Poor solubility or precipitation in aqueous buffers. This compound has limited aqueous solubility. The pH of the buffer can also affect solubility.1. Prepare a concentrated stock solution in an appropriate organic solvent like DMSO.[3] 2. Perform serial dilutions into the aqueous buffer immediately before use. 3. Ensure the final concentration of the organic solvent in the aqueous buffer is low and does not affect the experiment. 4. Evaluate the solubility at different pH values.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound and identify potential degradation pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms with that of an unstressed control solution.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Start with a low percentage of Solvent B and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is recommended to assess peak purity).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Lesopitron dihydrochloride Stock Solution acid Acid Hydrolysis prep_stock->acid Expose to stress conditions base Base Hydrolysis prep_stock->base Expose to stress conditions oxidation Oxidation prep_stock->oxidation Expose to stress conditions thermal Thermal Stress prep_stock->thermal Expose to stress conditions photo Photostability prep_stock->photo Expose to stress conditions hplc HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples characterization Characterize Degradants (LC-MS/MS, NMR) hplc->characterization Identify unknown peaks logical_relationship cluster_factors Factors Affecting Stability cluster_consequences Potential Consequences cluster_outcomes Experimental Impact pH pH Degradation Chemical Degradation pH->Degradation Temperature Temperature Temperature->Degradation Precipitation Precipitation Temperature->Precipitation Light Light Light->Degradation Solvent Solvent Solvent->Degradation Solvent->Precipitation Oxygen Oxygen Oxygen->Degradation LossOfPotency Loss of Potency Degradation->LossOfPotency InconsistentResults Inconsistent Results Degradation->InconsistentResults AssayInterference Assay Interference Degradation->AssayInterference Precipitation->LossOfPotency Precipitation->InconsistentResults

References

How to improve the solubility of Lesopitron dihydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully dissolving Lesopitron dihydrochloride in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO is 12.5 mg/mL, which is equivalent to a concentration of 31.75 mM.[1][2] It is important to note that achieving this concentration often requires sonication.[1][2]

Q2: I'm having difficulty dissolving this compound in DMSO. What are the initial troubleshooting steps?

A2: If you are encountering issues with solubility, we recommend the following initial steps:

  • Ensure you are using fresh, anhydrous DMSO. Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of some compounds.[2]

  • Apply sonication. This is a recommended step to facilitate dissolution.[1][2]

  • Gentle heating. Warming the solution can also aid in dissolution.

  • Vortexing. Agitating the solution vigorously can help break up any clumps of powder.

Q3: Can I heat the solution to improve solubility?

A3: Yes, gentle heating can be an effective method to increase the solubility of this compound in DMSO. We recommend a controlled temperature increase, for example, in a water bath. However, it is crucial to monitor the solution for any signs of degradation. Prolonged exposure to high temperatures should be avoided.

Q4: Are there any other solvents I can use to improve solubility?

A4: While DMSO is a common solvent for this compound, you could consider using a co-solvent system.[3][4] This involves adding a small amount of a second solvent in which the compound has good solubility to the primary solvent (DMSO). Potential co-solvents could include ethanol or propylene glycol. However, the compatibility of any co-solvent with your specific experimental setup must be verified.

Q5: My compound is still not dissolving completely. What other techniques can I try?

A5: For persistent solubility issues, you might consider more advanced techniques such as:

  • Particle Size Reduction: If you have the equipment, reducing the particle size of the solid this compound can increase the surface area available for dissolution.[3][4]

  • pH Adjustment: As this compound is a salt, altering the pH of the solution might affect its solubility. However, this is a more complex approach and should be considered carefully as it can impact the stability and activity of the compound.

Quantitative Data Summary

For your convenience, the key quantitative data for this compound is summarized in the table below.

PropertyValueReference
Molecular Weight 393.74 g/mol [1][5][6]
Solubility in DMSO 12.5 mg/mL[1][2]
Molar Concentration in DMSO 31.75 mM[1][2]

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMSO

  • Preparation: Weigh the desired amount of this compound powder in a sterile, appropriate-sized tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (not exceeding 12.5 mg/mL).

  • Initial Mixing: Vortex the tube for 30 seconds to disperse the powder.

  • Sonication: Place the tube in a sonicator bath and sonicate for 10-15 minutes. Check for dissolution periodically.

  • Final Check: Visually inspect the solution to ensure all solid has dissolved. If not, repeat sonication for another 5-10 minutes.

Protocol 2: Dissolution with Gentle Heating

  • Preparation: Weigh the desired amount of this compound powder in a sterile, appropriate-sized tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO.

  • Initial Mixing: Vortex the tube for 30 seconds.

  • Heating: Place the tube in a water bath set to 37-40°C for 5-10 minutes.

  • Agitation: Periodically remove the tube from the water bath and vortex for 15-20 seconds.

  • Final Check: After the heating and agitation steps, visually inspect the solution for complete dissolution.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound in DMSO.

Solubility_Troubleshooting start Start: Dissolving This compound in DMSO check_fresh_dmso Is the DMSO fresh and anhydrous? start->check_fresh_dmso use_fresh_dmso Use fresh, anhydrous DMSO check_fresh_dmso->use_fresh_dmso No sonicate Apply Sonication (10-15 min) check_fresh_dmso->sonicate Yes use_fresh_dmso->sonicate check_dissolution1 Is the compound fully dissolved? sonicate->check_dissolution1 gentle_heat Apply Gentle Heat (37-40°C, 5-10 min) with vortexing check_dissolution1->gentle_heat No success Success: Solution Prepared check_dissolution1->success Yes check_dissolution2 Is the compound fully dissolved? gentle_heat->check_dissolution2 consider_cosolvent Consider using a co-solvent system check_dissolution2->consider_cosolvent No check_dissolution2->success Yes contact_support Contact Technical Support for further assistance consider_cosolvent->contact_support

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Investigating Potential Off-Target Effects of Lesopitron

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of Lesopitron. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Lesopitron?

Lesopitron is a selective full agonist of the 5-HT1A serotonin receptor, structurally related to the azapirone class of drugs.[1][2] Its on-target effects are mediated through the activation of pre- and post-synaptic 5-HT1A receptors.[3][4] This activation leads to a decrease in the firing rate of serotonergic neurons and modulation of downstream signaling pathways.[5][6]

Q2: Are there any known off-target interactions for Lesopitron?

Published data indicates that Lesopitron has negligible effects on alpha-adrenergic and dopaminergic receptors.[4] However, a comprehensive screening profile against a broad panel of receptors, ion channels, and enzymes is not publicly available. Therefore, a thorough investigation of potential off-target liabilities is a critical step in preclinical development.

Q3: What are the common adverse effects observed in clinical trials of Lesopitron that could suggest off-target activity?

The most commonly reported adverse events in clinical trials were headache, dizziness, and nausea.[7] In one instance, severe orthostatic hypotension was observed at a high dose.[7] While these effects can be associated with 5-HT1A agonism, they could also potentially indicate interactions with other receptors, such as adrenergic or histaminergic receptors, which are known to influence blood pressure and cause dizziness.

Q4: What is a recommended strategy for initial off-target screening of Lesopitron?

A tiered approach is recommended. Start with a broad liability panel, such as the InVEST44 or a SafetyScreen44 panel, which covers a range of well-established targets associated with adverse drug reactions.[2][8][9] These panels typically include a variety of GPCRs, ion channels, enzymes, and transporters.[2][8] Based on the initial screening results, more focused follow-up studies can be designed.

Q5: How should I interpret the results of an off-target screening assay?

A "hit" in an off-target screen (typically defined as >50% inhibition or stimulation at a certain concentration, e.g., 10 µM) warrants further investigation.[10] It is important to determine the potency (IC50 or EC50) of the interaction and compare it to the on-target potency (at the 5-HT1A receptor). A selectivity ratio of at least 100-fold is generally desired to minimize the risk of off-target effects at therapeutic doses.

Troubleshooting Guides

Radioligand Binding Assays
Problem Possible Cause Troubleshooting Steps
High non-specific binding Radioligand concentration too high.Use a radioligand concentration at or below the Kd.[3]
Insufficient washing.Increase the number and volume of wash steps with ice-cold buffer.[7]
Hydrophobic interactions of Lesopitron with filter mats.Add a detergent like 0.1% BSA to the wash buffer. Consider using a different type of filter plate.
Low or no specific binding Degraded receptor preparation.Use freshly prepared cell membranes and store them properly at -80°C. Confirm receptor expression via Western blot.[7]
Incorrect buffer composition.Ensure the buffer pH and ionic strength are optimal for the target receptor.
Insufficient incubation time.Determine the time to reach equilibrium through kinetic experiments.[11]
High well-to-well variability Inconsistent pipetting.Use calibrated pipettes and ensure proper mixing of reagents in each well.
Edge effects in the microplate.Avoid using the outer wells of the plate or incubate the plate in a humidified chamber.
Uneven temperature across the plate.Ensure the plate is incubated in a stable temperature environment.
Enzyme Inhibition Assays
Problem Possible Cause Troubleshooting Steps
False-positive results (promiscuous inhibition) Lesopitron is forming aggregates at high concentrations.Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.[12] Perform the assay at multiple enzyme concentrations; true inhibitors will have IC50 values independent of enzyme concentration.
Assay interference (e.g., fluorescence quenching).Run control experiments without the enzyme to check for direct effects of Lesopitron on the detection system.
Time-dependent inhibition The inhibitor may be a slow-binder or irreversible.Pre-incubate Lesopitron with the enzyme for varying durations before adding the substrate and observe any changes in IC50.
High background signal Substrate instability or non-enzymatic degradation.Measure the background signal in wells containing only the substrate and buffer.
Contaminated reagents.Use fresh, high-quality reagents.

Quantitative Data Summary

Parameter Value Assay Reference
5-HT1A Receptor Binding Affinity (Ki) 104.8 ± 10.6 nM[3H]8-OH-DPAT competition[11][13]
Functional Potency (IC50) 125 nMInhibition of forskolin-stimulated adenylate cyclase[14]
Neuronal Firing Inhibition (IC50) 120 nMInhibition of serotoninergic neuron firing in brainstem slices[14]

Experimental Protocols

Radioligand Binding Assay for Off-Target Screening (Competition Assay)

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of Lesopitron for a potential off-target receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor.

  • Lesopitron stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (receptor-specific).

  • Wash buffer (ice-cold).

  • Unlabeled competitor ligand (for defining non-specific binding).

  • 96-well microplates.

  • Filter mats.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of Lesopitron in assay buffer.

  • In a 96-well plate, add assay buffer, radioligand (at a concentration close to its Kd), and either Lesopitron dilution, vehicle (for total binding), or a saturating concentration of the unlabeled competitor (for non-specific binding).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at the appropriate temperature and for a sufficient time to reach equilibrium.[3]

  • Terminate the reaction by rapid filtration through the filter mats using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]

  • Dry the filter mats and add scintillation fluid.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percentage of specific binding at each concentration of Lesopitron and determine the IC50 value by non-linear regression analysis.

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of Lesopitron against a potential off-target enzyme.

Materials:

  • Purified enzyme.

  • Enzyme-specific substrate.

  • Lesopitron stock solution.

  • Assay buffer.

  • 96-well microplate.

  • Microplate reader (spectrophotometer or fluorometer).

Procedure:

  • Prepare serial dilutions of Lesopitron in assay buffer.

  • In a 96-well plate, add assay buffer, Lesopitron dilution (or vehicle), and the enzyme solution.

  • Pre-incubate the plate to allow for potential inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocity (V0) for each concentration of Lesopitron.

  • Determine the percent inhibition at each concentration and calculate the IC50 value.

Visualizations

G cluster_workflow Experimental Workflow for Off-Target Investigation start Start with Lesopitron broad_screen Broad Panel Screening (e.g., SafetyScreen44) start->broad_screen analyze_hits Analyze Hits (>50% inhibition) broad_screen->analyze_hits dose_response Dose-Response Assays (Determine IC50/EC50) analyze_hits->dose_response selectivity Calculate Selectivity Ratio (Off-target IC50 / 5-HT1A IC50) dose_response->selectivity functional_assay Functional Assays (Cell-based) selectivity->functional_assay If selectivity < 100-fold conclusion Assess Risk of Off-Target Effects selectivity->conclusion If selectivity > 100-fold functional_assay->conclusion G cluster_pathway 5-HT1A Receptor Signaling Pathway Lesopitron Lesopitron HTR1A 5-HT1A Receptor Lesopitron->HTR1A activates Gi Gi/o Protein HTR1A->Gi activates AC Adenylate Cyclase Gi->AC inhibits ERK ERK/MAPK Pathway Gi->ERK modulates GIRK GIRK Channel Gi->GIRK activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates Neuronal_Inhibition Neuronal Inhibition GIRK->Neuronal_Inhibition leads to

References

Troubleshooting unexpected results in Lesopitron experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lesopitron.

Frequently Asked Questions (FAQs)

Q1: What is Lesopitron and what is its primary mechanism of action?

A1: Lesopitron is an anxiolytic agent belonging to the azapirone class of compounds. Its primary mechanism of action is as a selective agonist at serotonin 5-HT1A receptors. It exhibits both pre- and post-synaptic 5-HT1A agonist activity.[1] This interaction is responsible for its anxiolytic effects.

Q2: What are the known off-target effects of Lesopitron?

A2: Lesopitron is known for its high selectivity for the 5-HT1A receptor. Studies have shown that it has negligible effects on alpha-adrenergic and dopaminergic receptors.[1] This high selectivity minimizes the potential for off-target effects commonly associated with less selective compounds.

Q3: What are the common adverse events observed with Lesopitron in clinical settings?

A3: In clinical trials, the most frequently reported adverse events associated with Lesopitron use were headache, dizziness, and nausea.[1] While these are observed in human subjects, they can provide insight into potential physiological effects in animal models.

Q4: Can Lesopitron induce serotonin syndrome?

A4: As a serotonin 5-HT1A receptor agonist, Lesopitron has the potential to contribute to serotonin syndrome, a condition caused by excessive serotonergic activity. The ability of Lesopitron to induce 5-HT syndrome is a reflection of its activation of post-synaptic 5-HT1A receptors.[1] Caution should be exercised when co-administering Lesopitron with other serotonergic agents.

Troubleshooting Unexpected Results

Issue 1: Higher than expected off-target binding in a radioligand binding assay.

  • Question: My radioligand binding assay is showing significant displacement by Lesopitron at non-5-HT1A receptors, which is contrary to published data. What could be the cause?

  • Answer:

    • Compound Purity: Verify the purity of your Lesopitron sample. Impurities could be responsible for the observed off-target activity.

    • Radioligand Specificity: Ensure the radioligand you are using is highly selective for the off-target receptor being investigated. Non-specific binding of the radioligand can lead to misleading displacement data.

    • Assay Conditions: Review your assay buffer composition and incubation parameters. Suboptimal conditions can sometimes promote non-specific interactions.

    • Concentration: High concentrations of Lesopitron may lead to binding at lower-affinity sites. Perform a full concentration-response curve to determine if the effect is dose-dependent and occurs at physiologically relevant concentrations.

Issue 2: Inconsistent or low potency of Lesopitron in functional assays.

  • Question: The EC50 value for Lesopitron in my functional assay (e.g., cAMP inhibition) is significantly higher than expected, or the results are not reproducible. What should I check?

  • Answer:

    • Cell Line and Receptor Expression: Confirm the expression level and functionality of the 5-HT1A receptor in your cell line. Low receptor expression can lead to a rightward shift in the dose-response curve.

    • G-protein Coupling: Ensure that the G-proteins (Gi/o) that couple to the 5-HT1A receptor are present and functional in your assay system.

    • Compound Stability: Lesopitron, like any small molecule, can degrade over time or under certain storage conditions. Use a fresh, validated sample of the compound.

    • Assay Dynamics: Optimize incubation times and cell densities. For cAMP assays, ensure that the stimulation with forskolin (if used) is consistent and that the assay window is adequate to detect inhibition.

Issue 3: Unexpected physiological responses in in-vivo experiments.

  • Question: I am observing unexpected behavioral or physiological effects in my animal model after administering Lesopitron. How can I troubleshoot this?

  • Answer:

    • Pharmacokinetics: Consider the pharmacokinetic profile of Lesopitron. It is rapidly absorbed with a time to maximum concentration of 0.5 to 1 hour.[1] The timing of your behavioral or physiological measurements should align with the expected peak plasma concentrations.

    • Metabolism: Lesopitron is metabolized in the liver to its main metabolite, 5-hydroxylesopitron.[1] This metabolite may have its own pharmacological activity that could contribute to the observed effects.

    • Route of Administration: The route of administration can significantly impact the bioavailability and distribution of the compound. Ensure that the chosen route is appropriate for the experimental question and that the vehicle is inert.

    • Dose Selection: The observed effects could be dose-dependent. A dose-response study is recommended to characterize the full spectrum of in-vivo effects.

Data Presentation

Binding Affinity of Lesopitron and Other Azapirones

The following table summarizes the binding affinities (Ki in nM) of Lesopitron and other commonly used azapirones for various receptors. This data is crucial for interpreting experimental results and understanding the selectivity profile of these compounds.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)Dopamine D2 (Ki, nM)α1-Adrenergic (Ki, nM)
Lesopitron 104.8 ± 10.6NegligibleNegligibleNegligible
Buspirone~15-40~500~300~100
Gepirone~32~3630>10,000~1000
Ipsapirone~10-30~3000>10,000~2000

Note: "Negligible" indicates that studies have reported no significant binding at these receptors. The Ki values for other azapirones are approximate and can vary depending on the experimental conditions.

Experimental Protocols

Detailed Methodology: Competitive Radioligand Binding Assay for Lesopitron at the 5-HT1A Receptor

This protocol describes a standard procedure to determine the binding affinity of Lesopitron for the human 5-HT1A receptor using [3H]8-OH-DPAT as the radioligand.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor

  • Cell culture medium and reagents

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4

  • Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol)

  • Unlabeled Lesopitron

  • Unlabeled 8-OH-DPAT (for determining non-specific binding)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Scintillation counter

  • Cell harvester

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-h5-HT1A cells and centrifuge.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh membrane preparation buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL.

  • Assay Setup:

    • Prepare serial dilutions of Lesopitron in assay buffer (e.g., from 10⁻¹¹ to 10⁻⁵ M).

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [3H]8-OH-DPAT (final concentration ~0.5 nM), and 100 µL of membrane preparation.

      • Non-specific Binding: 50 µL of unlabeled 8-OH-DPAT (final concentration ~10 µM), 50 µL of [3H]8-OH-DPAT, and 100 µL of membrane preparation.

      • Lesopitron Competition: 50 µL of each Lesopitron dilution, 50 µL of [3H]8-OH-DPAT, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding of [3H]8-OH-DPAT as a function of the log concentration of Lesopitron.

    • Determine the IC50 value (the concentration of Lesopitron that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Lesopitron_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Lesopitron Lesopitron Receptor 5-HT1A Receptor Lesopitron->Receptor Agonist Binding G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK Channel G_protein->GIRK Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation K_ion K+ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: Canonical signaling pathway of Lesopitron via the 5-HT1A receptor.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Compound Verify Compound Integrity (Purity, Stability) Start->Check_Compound Check_Assay Review Assay Parameters (Reagents, Conditions) Start->Check_Assay Check_System Validate Biological System (Cell Line, Animal Model) Start->Check_System Analyze_Data Re-analyze Data (Concentration-Response, Controls) Start->Analyze_Data Result_Consistent Result Still Unexpected? Check_Compound->Result_Consistent Check_Assay->Result_Consistent Check_System->Result_Consistent Analyze_Data->Result_Consistent Consult Consult Literature for Similar Findings Result_Consistent->Consult Yes End Problem Resolved Result_Consistent->End No Formulate_Hypothesis Formulate New Hypothesis Consult->Formulate_Hypothesis

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Optimizing Lesopitron Concentration for Maximal Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Lesopitron in in-vitro studies. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help optimize Lesopitron concentration for maximal cell viability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Lesopitron and what is its primary mechanism of action?

A1: Lesopitron is a selective full agonist for the serotonin 5-HT1A receptor.[1] Its primary mechanism of action involves binding to and activating these receptors, which are G-protein-coupled receptors (GPCRs). This activation initiates a cascade of intracellular signaling events, primarily through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[2][3] Activation of the 5-HT1A receptor can also lead to the modulation of ion channels and other signaling pathways, such as the ERK and Akt pathways, which are involved in cell survival and proliferation.[2][4]

Q2: What is the expected effect of Lesopitron on cell viability?

A2: The 5-HT1A receptor signaling pathways are linked to cell survival and proliferation.[2][4] Therefore, Lesopitron, as a 5-HT1A receptor agonist, may have a positive effect on cell viability, potentially promoting cell survival and growth, particularly in neuronal cell types where these receptors are abundant. However, as with any compound, high concentrations may lead to off-target effects and cytotoxicity. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: What are the known in-vitro effective concentrations of Lesopitron?

Quantitative Data on Lesopitron's In-Vitro Activity

ParameterValueCell/Tissue TypeReference
IC50 (Inhibition of neuronal firing)120 nMRat brainstem slices[3]
IC50 (Inhibition of forskolin-stimulated adenylate cyclase)125 nMRat hippocampal membranes[3]

Note: These values indicate the concentration at which Lesopitron elicits a half-maximal response in specific functional assays related to its mechanism of action. They do not directly represent the optimal concentration for cell viability. A dose-response experiment is necessary to determine the optimal concentration for your specific cell line.

Q4: How should I prepare and store Lesopitron for in-vitro experiments?

A4: Lesopitron is typically supplied as a solid. It should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) to minimize the volume of solvent added to your cell cultures, as high concentrations of DMSO can be toxic to cells.[5] Stock solutions should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommendation
Low Cell Viability High Lesopitron Concentration: The concentration of Lesopitron used may be cytotoxic to your specific cell line.Perform a dose-response experiment (e.g., using a wide range of concentrations from nM to µM) to determine the optimal non-toxic concentration.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO).[5]
Inappropriate Cell Seeding Density: Too low or too high cell density can affect cell health and response to treatment.Optimize the cell seeding density for your specific cell line and assay format.
Inconsistent Results Inaccurate Drug Concentration: Errors in preparing or diluting the Lesopitron stock solution.Carefully prepare and verify the concentration of your stock solution. Use calibrated pipettes and perform serial dilutions accurately.
Cell Line Variability: Inconsistent cell passage number or cell health.Use cells within a consistent passage number range and ensure they are healthy and in the exponential growth phase before starting the experiment.
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth.[5]To minimize edge effects, do not use the outer wells for experimental samples. Instead, fill them with sterile PBS or culture medium.
No Observable Effect Low Lesopitron Concentration: The concentration used may be too low to elicit a response.Test a higher range of concentrations.
Low Receptor Expression: The cell line used may not express the 5-HT1A receptor or may express it at very low levels.Verify the expression of the 5-HT1A receptor in your cell line using techniques like qPCR, Western blot, or immunocytochemistry.
Incorrect Assay Endpoint: The chosen viability assay may not be sensitive enough or may not be appropriate for the expected cellular response.Consider using multiple viability assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity).

Experimental Protocols

Protocol for Determining Optimal Lesopitron Concentration using MTT Assay

This protocol provides a detailed methodology for determining the optimal concentration of Lesopitron for maximal cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Lesopitron

  • Dimethyl sulfoxide (DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.

  • Lesopitron Treatment:

    • Prepare a stock solution of Lesopitron in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the Lesopitron stock solution in complete culture medium to obtain a range of treatment concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest Lesopitron concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared Lesopitron dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-30 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the control (100% viability).

    • Plot the cell viability (%) against the Lesopitron concentration to generate a dose-response curve.

    • The optimal concentration for maximal cell viability will be the concentration that results in the highest percentage of viable cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate lesopitron_prep Prepare Lesopitron dilutions treatment Treat cells with Lesopitron lesopitron_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization read_absorbance Read absorbance at 570nm formazan_solubilization->read_absorbance data_analysis Calculate viability and plot dose-response curve read_absorbance->data_analysis optimal_concentration Determine optimal concentration data_analysis->optimal_concentration

Caption: Experimental workflow for determining the optimal Lesopitron concentration.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lesopitron Lesopitron receptor 5-HT1A Receptor lesopitron->receptor g_protein Gαi/o receptor->g_protein activates erk ERK Pathway receptor->erk activates akt Akt Pathway receptor->akt activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp produces pka PKA camp->pka activates transcription Gene Transcription (Cell Survival & Proliferation) erk->transcription akt->transcription

References

Methods to prevent the degradation of Lesopitron dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with Lesopitron dihydrochloride. It offers troubleshooting advice and frequently asked questions (FAQs) to prevent its degradation during experimental procedures. The information is based on established principles of drug stability and degradation pathways common to similar chemical structures, as specific degradation data for this compound is not extensively available in public literature.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of this compound degradation?

Based on the chemical structure of Lesopitron, a piperazine derivative, and general knowledge of drug degradation, the most probable causes of degradation are exposure to harsh pH conditions (acidic or basic), oxidizing agents, and potentially light. While some compounds are stable under thermal and photolytic stress, acidic and oxidative conditions are frequently reported as causes of degradation for nitrogen-containing heterocyclic compounds.[1]

Q2: I am seeing unexpected peaks in my chromatogram after dissolving this compound in an acidic buffer. What could be happening?

You are likely observing degradation products. Acidic hydrolysis can lead to the formation of carbocations which are stabilized by resonance, making the molecule susceptible to degradation.[1] It is recommended to use a less acidic buffer or to prepare the solution immediately before use and store it at a low temperature to minimize acid-catalyzed degradation.

Q3: Can I expose my this compound samples to ambient light on the lab bench?

While some dihydrochloride salts have shown stability under photolytic conditions, it is a common stress condition that can cause degradation in many active pharmaceutical ingredients.[1][2] To minimize the risk of photodegradation, it is best practice to protect solutions of this compound from light by using amber vials or covering the container with aluminum foil.

Q4: What are the initial signs of degradation I should look for?

Initial signs of degradation can include a change in the physical appearance of the solid material (e.g., color change, clumping), a decrease in the concentration of the active ingredient in solution over time, or the appearance of new, unidentified peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

Troubleshooting Guide: Common Degradation Issues

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC after acidic sample preparation. Acid-catalyzed hydrolysis.Prepare samples in a neutral or slightly acidic pH buffer immediately before analysis. If acidic conditions are necessary for the experiment, minimize exposure time and temperature.
Loss of potency in a stock solution stored at room temperature. Thermal degradation or hydrolysis.Store stock solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C). Prepare fresh solutions for critical experiments.
Discoloration of the solid compound or solutions upon exposure to air. Oxidation.Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). For solutions, consider de-gassing the solvent and adding an antioxidant if compatible with your experimental setup.
Variable results from day to day with solutions prepared and left on the bench. Photodegradation.Protect all solutions containing this compound from light by using amber glassware or by wrapping containers in foil.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Liabilities

This protocol outlines a general procedure for a forced degradation study to identify the conditions under which this compound is unstable.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 N HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Analyze by HPLC at various time points.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH. Follow the same incubation and analysis procedure as for acid hydrolysis.

  • Oxidative Degradation: Dissolve the compound in a 3% H₂O₂ solution. Keep at room temperature and analyze at various time points.

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80 °C). Analyze a dissolved sample at various time points.

  • Photodegradation: Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) in a photostability chamber. Analyze at various time points and compare with a control sample kept in the dark.

  • Analysis: For each condition, monitor the percentage of the parent compound remaining and the formation of any degradation products using a stability-indicating HPLC method.

Protocol 2: Preparation and Storage of a Stable Stock Solution

This protocol provides a general method for preparing and storing a stock solution of this compound to minimize degradation.

Materials:

  • This compound

  • A suitable solvent (e.g., sterile water, DMSO, or a buffer at a neutral pH)

  • Sterile, amber vials

  • Inert gas (e.g., nitrogen or argon), optional

Procedure:

  • Equilibrate this compound and the solvent to room temperature.

  • Accurately weigh the required amount of the compound.

  • Dissolve the compound in the chosen solvent to the desired concentration. If using an aqueous buffer, ensure the pH is near neutral.

  • (Optional) If oxidation is a concern, gently bubble inert gas through the solution for a few minutes to displace dissolved oxygen.

  • Aliquot the stock solution into sterile, amber vials to avoid repeated freeze-thaw cycles and light exposure.

  • Store the aliquots at a low temperature (e.g., -20 °C or -80 °C).

  • For use, thaw an aliquot at room temperature and use it immediately. Do not refreeze partially used aliquots.

Visualizing Degradation and Prevention

The following diagrams illustrate the logical flow of identifying and preventing the degradation of this compound.

G cluster_0 Degradation Troubleshooting Workflow cluster_1 Potential Stress Factors cluster_2 Mitigation Strategies A Observe Degradation (e.g., new HPLC peaks, potency loss) B Identify Potential Stress Factors A->B C Hypothesize Degradation Pathway B->C D Implement Mitigation Strategy B->D Direct Mitigation Acid Acidic Conditions Base Basic Conditions Oxidant Oxidizing Agents Light Light Exposure Heat Elevated Temperature C->D E Confirm Stability D->E Control_pH Control pH (use neutral buffers) Protect_Light Protect from Light (use amber vials) Inert_Atmosphere Use Inert Atmosphere (N2, Ar) Low_Temp Store at Low Temperature Antioxidants Add Antioxidants

Caption: Troubleshooting workflow for this compound degradation.

G cluster_0 Signaling Pathway of a Hypothetical Degradation Lesopitron This compound Intermediate Reactive Intermediate Lesopitron->Intermediate Initiation Stress Stress Condition (e.g., Acid, Oxidant) Stress->Intermediate Degradation_Product Degradation Product(s) Intermediate->Degradation_Product Propagation

Caption: Hypothetical degradation pathway of this compound.

References

Common challenges in working with Lesopitron dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lesopitron dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered when working with this selective 5-HT1A receptor agonist. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is a solid powder that should be stored under specific conditions to ensure its stability. For short-term storage (days to weeks), it is recommended to keep the compound at 0-4°C in a dry, dark environment.[1] For long-term storage (months to years), it should be stored at -20°C.[1] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is crucial to protect the compound from moisture.[3]

Q2: How do I dissolve this compound? I'm having trouble with aqueous solutions.

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][3] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. One supplier suggests a solubility of 12.5 mg/mL (31.75 mM) in DMSO, which may require ultrasonication to fully dissolve.[3]

For experiments requiring aqueous solutions, such as cell culture or in vivo studies, it is important to note that the aqueous solubility of this compound is limited. For in vivo administration in rats, Lesopitron has been dissolved in 0.9% saline for intraperitoneal (i.p.) injections.[2][4] When preparing aqueous solutions from a DMSO stock, it is critical to dilute the stock solution slowly into the aqueous buffer while vortexing to prevent precipitation. The final concentration of DMSO in the experimental medium should be kept low (typically <0.1%) to avoid solvent effects on the cells or organism.

Q3: Is this compound sensitive to light?

Q4: What is the expected stability of this compound in cell culture media?

A4: The stability of compounds in cell culture media can be influenced by factors such as pH, temperature, and the presence of media components. While specific stability data for Lesopitron in cell culture media is not published, it is advisable to prepare fresh dilutions from a frozen stock solution for each experiment. If long-term incubation is required, it is good practice to determine the stability of the compound under your specific experimental conditions by incubating it in the media for the intended duration and then analyzing its concentration, for example, by HPLC.

Troubleshooting Guides

In Vitro Assays

Issue 1: Low or no signal in a 5-HT1A receptor binding assay.

  • Possible Cause 1: Poor membrane preparation.

    • Solution: Ensure that the membrane preparation has a sufficient density of 5-HT1A receptors. Use a cell line known to express high levels of the receptor or tissue from a brain region with high 5-HT1A receptor expression (e.g., hippocampus, cortex).[9] Confirm protein concentration of your membrane preparation using a standard protein assay.

  • Possible Cause 2: Inactive radioligand.

    • Solution: Check the expiration date of your radioligand (e.g., [3H]8-OH-DPAT). Ensure it has been stored correctly to prevent degradation.

  • Possible Cause 3: Incorrect assay buffer composition.

    • Solution: The binding buffer is critical for receptor-ligand interactions. A typical binding buffer for 5-HT1A receptors contains 50 mM Tris-HCl, 10 mM MgCl2, and 0.1 mM EDTA, at a pH of 7.4.[10]

  • Possible Cause 4: Insufficient incubation time.

    • Solution: Ensure that the binding reaction has reached equilibrium. Incubation times of 45-60 minutes at 37°C are typical for 5-HT1A receptor binding assays.[9][11]

Issue 2: High non-specific binding in a radioligand binding assay.

  • Possible Cause 1: Radioligand sticking to filter plates or tubes.

    • Solution: Use filter plates pre-treated with a blocking agent like 0.3-0.5% polyethyleneimine (PEI).[11] Consider using low-protein binding plates and tubes.

  • Possible Cause 2: Inadequate washing.

    • Solution: Increase the number of wash cycles with ice-cold wash buffer after filtration. Ensure that the washes are performed quickly to minimize dissociation of the specifically bound radioligand.

  • Possible Cause 3: High concentration of radioligand.

    • Solution: Use a radioligand concentration at or below its Kd for the 5-HT1A receptor to minimize non-specific binding.

Issue 3: Inconsistent results in a cAMP functional assay.

  • Possible Cause 1: Cell health and density.

    • Solution: Ensure that the cells are healthy and in the log phase of growth. Optimize the cell seeding density; too few cells will result in a weak signal, while too many can lead to altered responses.[12]

  • Possible Cause 2: Suboptimal agonist stimulation time.

    • Solution: Perform a time-course experiment to determine the optimal incubation time with Lesopitron to achieve a maximal effect on cAMP levels.

  • Possible Cause 3: Phosphodiesterase (PDE) activity.

    • Solution: Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent the degradation of cAMP and enhance the signal window.[13]

  • Possible Cause 4: Low signal-to-noise ratio.

    • Solution: If you are studying a Gi-coupled receptor like 5-HT1A, which inhibits adenylyl cyclase, you will need to stimulate the cells with forskolin to increase basal cAMP levels. The inhibitory effect of Lesopitron can then be measured as a decrease from this stimulated level.[2] Optimize the forskolin concentration to achieve a robust signal window.[14]

In Vivo Experiments

Issue 1: Low bioavailability or lack of efficacy after oral administration.

  • Possible Cause: First-pass metabolism.

    • Solution: Lesopitron has been noted to have a significant first-pass effect, which can reduce its bioavailability when administered orally.[15] For preclinical studies in rodents, intraperitoneal (i.p.) or subcutaneous (s.c.) administration may provide more consistent exposure.[2][4]

  • Possible Cause: Poor solubility and absorption.

    • Solution: For oral administration, consider formulating this compound in a vehicle that enhances its solubility and absorption. This may include using co-solvents, surfactants, or complexing agents like cyclodextrins.[16]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₂₃Cl₃N₆[1]
Molecular Weight393.74 g/mol [1]
AppearanceSolid powder[1]
SolubilitySoluble in DMSO[1][3]

Table 2: In Vitro Activity of Lesopitron

AssayPreparationValue TypeValueReference
5-HT1A Receptor BindingRat hippocampal membranesIC₅₀125 nM[2][3]
5-HT1A Receptor BindingRat brainpKi7.35[2]
Adenylate Cyclase InhibitionRat hippocampal membranesIC₅₀125 nM[2]
Inhibition of Neuronal FiringRat brainstem slicesIC₅₀120 nM[2]

Experimental Protocols

Protocol 1: 5-HT1A Receptor Radioligand Binding Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Membrane Preparation:

    • Homogenize rat hippocampus or cortex tissue (or cells expressing the 5-HT1A receptor) in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

    • Resuspend the final pellet in binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of binding buffer (for total binding) or 10 µM of a competing ligand like 8-OH-DPAT (for non-specific binding) or your test compound (this compound).

      • 50 µL of radioligand (e.g., [³H]8-OH-DPAT at a concentration near its Kd).

      • 100 µL of the membrane preparation (typically 50-100 µg of protein).

    • Incubate the plate at 37°C for 60 minutes.[9]

    • Terminate the reaction by rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition assays, plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ and subsequently the Ki value.

Protocol 2: cAMP Functional Assay

This protocol is for a homogenous time-resolved fluorescence (HTRF) cAMP assay, a common method for measuring changes in intracellular cAMP.

  • Cell Preparation:

    • Seed HEK293 cells stably expressing the human 5-HT1A receptor into a 384-well white plate at an optimized density and incubate overnight.[12]

    • On the day of the assay, remove the culture medium.

  • Agonist Assay:

    • Prepare a serial dilution of this compound in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and a stimulant of adenylyl cyclase (e.g., 1 µM Forskolin).

    • Add the Lesopitron/Forskolin solution to the cells and incubate for 30 minutes at room temperature.

    • Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP cryptate) and incubate for 60 minutes at room temperature in the dark.[14]

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio and determine the cAMP concentration based on a standard curve.

    • Plot the cAMP concentration against the log concentration of this compound to determine the EC₅₀ value.

Visualizations

Lesopitron_Signaling_Pathway Lesopitron Lesopitron dihydrochloride HT1A_R 5-HT1A Receptor Lesopitron->HT1A_R Agonist Binding G_protein Gi/o Protein HT1A_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Phosphorylation Events

Caption: Signaling pathway of this compound via the 5-HT1A receptor.

Troubleshooting_Workflow start Inconsistent Experimental Results check_solubility Is the compound fully dissolved? start->check_solubility check_stability Is the compound stable under experimental conditions? check_solubility->check_stability Yes solubility_issue Troubleshoot Solubility: - Use fresh DMSO - Sonicate - Prepare fresh stock check_solubility->solubility_issue No check_assay Is the assay protocol optimized? check_stability->check_assay Yes stability_issue Troubleshoot Stability: - Protect from light - Prepare fresh dilutions - Check pH of buffer check_stability->stability_issue No assay_issue Troubleshoot Assay: - Check cell health/density - Optimize incubation times - Validate reagents check_assay->assay_issue No resolve Problem Resolved check_assay->resolve Yes solubility_issue->check_stability stability_issue->check_assay assay_issue->resolve

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Interpreting Anomalous Data from Lesopitron Dihydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lesopitron dihydrochloride. The information is designed to help interpret anomalous data and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective full agonist of the serotonin 1A (5-HT1A) receptor, belonging to the azapirone class of compounds. Its primary mechanism of action is to bind to and activate 5-HT1A receptors, which are G-protein coupled receptors involved in modulating serotonergic neurotransmission. Lesopitron exhibits both presynaptic and postsynaptic activity.[1][2]

Q2: What are the known binding affinities and functional potencies of Lesopitron?

A2: In vitro studies have shown that Lesopitron binds to 5-HT1A receptors in the rat brain with a relatively high affinity, with a pKi of 7.35.[3] In functional assays, it inhibits forskolin-stimulated adenylate cyclase activity in rat hippocampal membranes with an IC50 of 125 nM and inhibits the firing of serotonergic neurons in brainstem slices with an IC50 of 120 nM.[3][4]

Q3: What are some commonly reported adverse events in clinical studies with Lesopitron?

A3: In clinical trials with patients having generalized anxiety disorder, the most frequently reported adverse events included headache, dizziness, and nausea.[5] One study also reported a case of a patient withdrawing due to increased anxiety, and another experiencing severe orthostatic hypotension at a high dose.[5] High interindividual variability in peak plasma concentrations of Lesopitron has also been observed.[5]

Q4: We are observing a disconnect between the short-term electrophysiological effects of Lesopitron and its longer-lasting behavioral effects in our animal models. Is this a known phenomenon?

A4: Yes, this is a documented observation. Studies have shown that the inhibition of serotonergic neuron firing by Lesopitron is short-lived (lasting only a few minutes in vivo), whereas its anxiolytic-like properties in animal models can last for hours after a single injection.[3] This suggests that the anxiolytic effects may not be solely mediated by its direct, acute effects on 5-HT1A autoreceptors.[3] Other mechanisms, such as downstream signaling events, receptor desensitization, or biased agonism, may contribute to the prolonged behavioral effects.

Q5: Could off-target binding of Lesopitron be contributing to our unexpected results?

A5: While Lesopitron is described as a selective 5-HT1A receptor agonist, the possibility of off-target effects should always be considered, especially at higher concentrations.[1] It has been reported to have negligible effects on alpha-adrenergic and dopaminergic receptors.[1] However, comprehensive off-target screening data is not widely published. If you suspect off-target effects, it is advisable to profile Lesopitron against a panel of common CNS targets. The radioligand used in your assay, such as [3H]8-OH-DPAT, can also have off-target binding to the serotonin transporter, which should be considered when interpreting results.[6][7]

Data Summary

Table 1: In Vitro Pharmacological Profile of this compound
ParameterValueSpecies/TissueReference
Binding Affinity (pKi) 7.35Rat Brain[3]
Ki (nmol/l) 104.8 ± 10.6Rat Brain ([3H]8-OH-DPAT competition)[8]
IC50 (Adenylate Cyclase Inhibition) 125 nMRat Hippocampal Membranes[3][4]
IC50 (Neuron Firing Inhibition) 120 nMRat Brainstem Slices[3][4]
Table 2: In Vivo Effects of Lesopitron
EffectDoseSpecies/ModelOutcomeReference
Inhibition of Serotonergic Neuron Firing 35 µg/kg i.v. (ID50)Chloral hydrate-anesthetized ratsInhibition of neuron discharge[3][4]
Reduction of Cortical 5-HT Levels 30 µg/kg i.p.Awake, freely moving rats (microdialysis)45% of basal value[9][10]

Troubleshooting Guides

Guide 1: Anomalous Results in Radioligand Binding Assays

Issue: High non-specific binding, low specific binding, or inconsistent Ki values in [3H]8-OH-DPAT competition binding assays with Lesopitron.

Potential Cause Troubleshooting Step
Radioligand Issues Ensure the radioligand ([3H]8-OH-DPAT) is not degraded. Use fresh aliquots and store properly. Be aware that [3H]8-OH-DPAT can also label serotonin transporters, which could contribute to non-specific binding.[6][7]
Membrane Preparation Quality Use high-quality membrane preparations with sufficient receptor density. Ensure proper homogenization and washing steps to remove endogenous serotonin.
Assay Buffer Composition Optimize the buffer composition, including pH and ionic strength. The presence of divalent cations (e.g., Mg2+, Mn2+) can influence agonist binding.
Incubation Time and Temperature Ensure the assay has reached equilibrium. Determine the optimal incubation time and temperature for your specific assay conditions.
Washing Procedure Use a rapid and consistent filtration and washing procedure to minimize dissociation of the bound ligand while effectively removing unbound radioligand.
Lesopitron Solubility/Stability This compound is soluble in DMSO.[11] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Visually inspect for precipitation. Although stable for short periods at ambient temperature during shipping, long-term storage should be at -20°C.[11]
Guide 2: Unexpected Outcomes in In Vivo Microdialysis Studies

Issue: High variability in basal serotonin levels, inconsistent responses to Lesopitron administration, or a disconnect between neurochemical and behavioral data.

Potential Cause Troubleshooting Step
Probe Implantation and Recovery Ensure accurate and consistent stereotaxic implantation of the microdialysis probe. Allow for an adequate post-surgical recovery and probe equilibration period to minimize the effects of tissue trauma.
Perfusion Flow Rate The perfusion flow rate inversely affects the recovery of analytes. Use a slow and constant flow rate to maximize recovery and ensure stable measurements.
Analytical Method Sensitivity Use a highly sensitive analytical method (e.g., HPLC with electrochemical detection) to accurately quantify the low concentrations of serotonin in the dialysate.
Differential Autoreceptor vs. Heteroreceptor Effects Be aware that Lesopitron acts on both presynaptic 5-HT1A autoreceptors (inhibiting serotonin release) and postsynaptic heteroreceptors. The net effect on local serotonin levels can be complex and region-dependent.[12]
Receptor Desensitization Chronic or even acute administration of 5-HT1A agonists can lead to desensitization and internalization of presynaptic autoreceptors, which can alter the response to subsequent drug administration.[12]
Anesthetic Effects If using anesthetized animals, be aware that the anesthetic can influence serotonergic neurotransmission and the response to Lesopitron.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay ([3H]8-OH-DPAT vs. Lesopitron)
  • Membrane Preparation: Homogenize rat brain tissue (e.g., hippocampus or cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate, resuspend the pellet in fresh buffer, and repeat the centrifugation. The final pellet is resuspended in assay buffer.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, [3H]8-OH-DPAT (at a concentration near its Kd), and varying concentrations of this compound (or a reference compound). For non-specific binding control wells, add a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Lesopitron to generate a competition curve and determine the Ki value.

Protocol 2: In Vivo Microdialysis for Serotonin Release
  • Probe Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., frontal cortex or hippocampus). Secure the probe with dental cement.

  • Recovery and Equilibration: Allow the animal to recover from surgery. On the day of the experiment, connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1 µL/min) for an equilibration period.

  • Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin levels.

  • Lesopitron Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or through the microdialysis probe).

  • Post-Dose Sample Collection: Continue collecting dialysate samples at the same intervals to monitor changes in serotonin levels in response to the drug.

  • Sample Analysis: Analyze the serotonin concentration in the dialysate samples using a sensitive method like HPLC with electrochemical detection.

  • Data Analysis: Express the post-dose serotonin levels as a percentage of the baseline levels and plot the time course of the drug's effect.

Visualizations

G Simplified 5-HT1A Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron (Raphe Nucleus) cluster_postsynaptic Postsynaptic Neuron (e.g., Hippocampus) Lesopitron_pre Lesopitron HT1A_Auto 5-HT1A Autoreceptor Lesopitron_pre->HT1A_Auto Binds to Gi_pre Gi/o HT1A_Auto->Gi_pre Activates AC_pre Adenylyl Cyclase Gi_pre->AC_pre Inhibits Firing_Rate Neuron Firing Rate Gi_pre->Firing_Rate Decreases cAMP_pre cAMP AC_pre->cAMP_pre PKA_pre PKA cAMP_pre->PKA_pre Activates Serotonin_Release Serotonin (5-HT) Release Firing_Rate->Serotonin_Release Controls Serotonin Serotonin (5-HT) Serotonin_Release->Serotonin Increases Synaptic 5-HT Lesopitron_post Lesopitron HT1A_Hetero 5-HT1A Heteroreceptor Lesopitron_post->HT1A_Hetero Binds to Serotonin->HT1A_Hetero Binds to G_protein G Protein (Gi/o, Gβγ) HT1A_Hetero->G_protein Activates Beta_Arrestin β-Arrestin HT1A_Hetero->Beta_Arrestin Recruits (Biased Agonism) AC_post Adenylyl Cyclase G_protein->AC_post Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Neuronal_Activity Neuronal Activity G_protein->Neuronal_Activity Hyperpolarization (Inhibition) cAMP_post cAMP AC_post->cAMP_post PKA_post PKA cAMP_post->PKA_post Activates

Figure 1: Simplified signaling pathway of Lesopitron at presynaptic 5-HT1A autoreceptors and postsynaptic 5-HT1A heteroreceptors.

G Experimental Workflow for Investigating Anomalous Data cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_analysis Data Interpretation and Troubleshooting Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., cAMP, GTPγS) Binding_Assay->Functional_Assay Data_Integration Integrate In Vitro and In Vivo Data Binding_Assay->Data_Integration Biased_Agonism_Assay Biased Agonism Assay (e.g., β-arrestin recruitment) Functional_Assay->Biased_Agonism_Assay Functional_Assay->Data_Integration Biased_Agonism_Assay->Data_Integration Microdialysis In Vivo Microdialysis (Measure 5-HT release) Electrophysiology Electrophysiology (Measure neuron firing) Microdialysis->Electrophysiology Microdialysis->Data_Integration Behavioral_Studies Behavioral Models (e.g., anxiety tests) Electrophysiology->Behavioral_Studies Electrophysiology->Data_Integration Behavioral_Studies->Data_Integration Anomalous_Data Observation of Anomalous Data Hypothesis Formulate Hypothesis (e.g., biased agonism, off-target effects, receptor desensitization) Anomalous_Data->Hypothesis Refined_Experiments Design Refined Experiments (e.g., off-target screening, time-course studies) Hypothesis->Refined_Experiments Refined_Experiments->Data_Integration Data_Integration->Anomalous_Data

References

Validation & Comparative

A Comparative Efficacy Analysis of Lesopitron Dihydrochloride and Buspirone for Anxiety Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological profiles and clinical efficacy of Lesopitron dihydrochloride and buspirone, two anxiolytic agents targeting the serotonin 5-HT1A receptor. The information presented herein is synthesized from preclinical and clinical research to support further investigation and drug development efforts in the field of anxiety disorders.

Overview and Mechanism of Action

Both Lesopitron and buspirone belong to the azapirone class of anxiolytics and exert their therapeutic effects primarily through modulation of the serotonergic system. However, they exhibit distinct receptor binding profiles and functional activities that may account for differences in their efficacy and side-effect profiles.

Lesopitron is characterized as a potent and selective full agonist at presynaptic and postsynaptic 5-HT1A receptors[1]. Its high selectivity is underscored by its negligible effects on alpha-adrenergic and dopaminergic receptors[1]. This targeted mechanism of action suggests a potentially more focused anxiolytic effect with a lower propensity for side effects associated with off-target receptor interactions.

Buspirone , in contrast, is a partial agonist at postsynaptic 5-HT1A receptors and also demonstrates a notable affinity for dopamine D2 receptors, where it functions as an antagonist[2][3]. Its complex pharmacology, involving both serotonergic and dopaminergic systems, contributes to its anxiolytic properties but may also be responsible for some of its side effects[3][4].

The differing actions on the 5-HT1A receptor—Lesopitron as a full agonist and buspirone as a partial agonist—and buspirone's additional activity at dopamine receptors form the primary basis for the comparison of their therapeutic potential.

cluster_lesopitron Lesopitron cluster_buspirone Buspirone L Lesopitron L_5HT1A 5-HT1A Receptor L->L_5HT1A Full Agonist L_Anxiolysis Anxiolysis L_5HT1A->L_Anxiolysis B Buspirone B_5HT1A 5-HT1A Receptor B->B_5HT1A Partial Agonist B_D2 Dopamine D2 Receptor B->B_D2 Antagonist B_Anxiolysis Anxiolysis B_5HT1A->B_Anxiolysis

Figure 1. Comparative Mechanism of Action.

Receptor Binding Affinity

The following table summarizes the receptor binding affinities (Ki values) of Lesopitron and buspirone for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. Due to the discontinuation of Lesopitron's development, comprehensive quantitative binding data for a wide range of receptors is limited.

ReceptorThis compound Ki (nM)Buspirone Ki (nM)Reference
5-HT1A High Affinity (Quantitative data not available)14.6 - 46.1[5]
Dopamine D2 Negligible Affinity380 - 852[5]
Alpha-1 Adrenergic Negligible Affinity58
Alpha-2 Adrenergic Not AvailableModerate Affinity
5-HT2 Not AvailableWeak Affinity[3]

Experimental Protocol: Receptor Binding Assays

Receptor binding affinities are typically determined through competitive binding assays. The general protocol involves:

  • Membrane Preparation: Isolation of cell membranes expressing the target receptor from either animal brain tissue (e.g., rat hippocampus for 5-HT1A receptors) or cultured cell lines transfected with the specific receptor.

  • Radioligand Incubation: The prepared membranes are incubated with a specific radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) at a fixed concentration.

  • Competitive Binding: Increasing concentrations of the unlabeled test compound (Lesopitron or buspirone) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation and Quantification: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Pharmacokinetic Profiles

A comparative summary of the key pharmacokinetic parameters for Lesopitron and buspirone is presented below.

ParameterThis compoundBuspirone (Immediate Release)Reference
Time to Peak Plasma Concentration (Tmax) 0.5 - 1 hour< 1 hour[6]
Elimination Half-life (t1/2) 1.1 - 5.6 hours~2.5 hours[6]
Bioavailability Not Available~4%[6]

Experimental Protocol: Pharmacokinetic Studies

Pharmacokinetic parameters are typically determined in human volunteers through the following methodology:

  • Drug Administration: A single oral dose of the investigational drug is administered to healthy subjects.

  • Blood Sampling: Serial blood samples are collected at predefined time points over a specified period (e.g., 24-48 hours).

  • Plasma Concentration Analysis: The concentration of the parent drug and its major metabolites in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Tmax, Cmax (peak plasma concentration), AUC (area under the curve), and t1/2, using non-compartmental or compartmental analysis.

Preclinical Efficacy in Animal Models of Anxiety

Preclinical studies in animal models of anxiety have suggested that Lesopitron is more potent than buspirone[1].

Experimental Protocol: Elevated Plus Maze Test

The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.

  • Apparatus: The maze consists of two open arms and two enclosed arms, elevated from the floor.

  • Procedure: The animal is placed at the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).

  • Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.

  • Interpretation: Anxiolytic drugs typically increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.

start Rodent Administered with Test Compound maze Placed in Center of Elevated Plus Maze start->maze explore 5-Minute Free Exploration maze->explore track Video Tracking of Movement explore->track data Data Analysis: - Time in Open/Closed Arms - Entries into Open/Closed Arms track->data result Anxiolytic Effect Indicated by Increased Open Arm Exploration data->result

Figure 2. Elevated Plus Maze Experimental Workflow.

Clinical Efficacy in Generalized Anxiety Disorder (GAD)

Direct head-to-head clinical trials comparing Lesopitron and buspirone are not available. The following data is from separate placebo- and active-controlled trials.

StudyDrugDosageDurationPrimary Outcome MeasureMean Change from BaselineComparator
Phase II GAD TrialLesopitron4-80 mg/day6 weeksHAM-A Total Score-6.1Placebo: -3.4, Lorazepam: -6.1
Meta-analysis of GAD TrialsBuspirone15-45 mg/day6 weeksHAM-A Total Score-12.4Placebo: -9.5

Experimental Protocol: Randomized Controlled Trial in GAD

The clinical efficacy of anxiolytics is typically evaluated in randomized, double-blind, placebo-controlled trials.

  • Patient Population: Patients diagnosed with GAD according to the Diagnostic and Statistical Manual of Mental Disorders (DSM) criteria and with a baseline score on the Hamilton Anxiety Rating Scale (HAM-A) indicative of at least moderate anxiety.

  • Randomization: Patients are randomly assigned to receive the investigational drug, a placebo, or an active comparator.

  • Treatment Period: The treatment is administered for a predefined period, typically several weeks.

  • Efficacy Assessment: The primary efficacy endpoint is the change in the total HAM-A score from baseline to the end of the study. Secondary endpoints may include the Clinical Global Impression (CGI) scale and other anxiety and depression rating scales.

  • Safety Monitoring: Adverse events are monitored and recorded throughout the trial.

Conclusion

This compound and buspirone are both 5-HT1A receptor-targeting anxiolytics with distinct pharmacological profiles. Lesopitron's high selectivity and full agonism at 5-HT1A receptors, coupled with its preclinical potency, suggest it may have offered a more targeted anxiolytic effect with a potentially favorable side-effect profile. Buspirone's efficacy is well-established, though its partial agonism at 5-HT1A receptors and antagonism at D2 receptors contribute to a more complex pharmacological action.

References

Validating the Binding Affinity of Lesopitron to 5-HT1A Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of Lesopitron to the 5-HT1A receptor against other well-established ligands. The information presented is supported by experimental data to assist researchers in evaluating Lesopitron's profile as a 5-HT1A receptor agonist.

Comparative Binding Affinity at the 5-HT1A Receptor

The binding affinity of a compound to its target receptor is a critical parameter in drug development, indicating the strength of the interaction. This is often expressed as the inhibition constant (Ki) or the pKi (-logKi). A lower Ki value signifies a higher binding affinity.

CompoundpKiKi (nM)Ligand TypeReference
Lesopitron (E-4424) 7.35104.8Full Agonist[1][2]
Buspirone 7.50~31.6Partial Agonist[3]
Flesinoxan 8.91~1.23Full Agonist
WAY-100635 8.87~1.35Antagonist

Summary of Findings:

Based on available in vitro data, Lesopitron demonstrates a relatively high affinity for the 5-HT1A receptor.[1] When compared to other known 5-HT1A receptor ligands, its affinity is in a similar range to the partial agonist Buspirone.[1][3] However, it exhibits a lower affinity than the full agonist Flesinoxan and the antagonist WAY-100635. It is important to note that Lesopitron is characterized as a full agonist at the 5-HT1A receptor.[1][4]

Experimental Protocols

The binding affinity data presented in this guide is primarily derived from radioligand binding assays, a standard method for quantifying the interaction between a ligand and a receptor.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (e.g., Lesopitron) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Objective: To determine the Ki of a test compound for the 5-HT1A receptor.

Materials:

  • Receptor Source: Rat brain tissue homogenates (e.g., hippocampus or cortex), or cell lines expressing recombinant 5-HT1A receptors.

  • Radioligand: Typically [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a high-affinity 5-HT1A receptor agonist.

  • Test Compound: Lesopitron or other comparator compounds at varying concentrations.

  • Assay Buffer: Tris-HCl buffer containing relevant ions.

  • Filtration Apparatus: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Methodology:

  • Membrane Preparation: Homogenize the receptor source tissue in an appropriate buffer and prepare a membrane fraction through centrifugation.

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand ([3H]8-OH-DPAT) and a range of concentrations of the test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Source Receptor Source Incubation Incubation Receptor Source->Incubation Radioligand ([3H]8-OH-DPAT) Radioligand ([3H]8-OH-DPAT) Radioligand ([3H]8-OH-DPAT)->Incubation Test Compound (Lesopitron) Test Compound (Lesopitron) Test Compound (Lesopitron)->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Experimental Workflow for Binding Affinity

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G protein-coupled receptor (GPCR). Upon activation by an agonist like Lesopitron, it initiates a downstream signaling cascade.

Mechanism of Action:

Lesopitron, as a full agonist, binds to and activates the 5-HT1A receptor. This activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).[1] This signaling pathway is implicated in the anxiolytic and other central nervous system effects of 5-HT1A receptor agonists.[5][6][7][8]

G Lesopitron Lesopitron 5-HT1A Receptor 5-HT1A Receptor Lesopitron->5-HT1A Receptor Binds to G-protein (Gi/o) G-protein (Gi/o) 5-HT1A Receptor->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase Cellular Response Cellular Response cAMP->Cellular Response Leads to

5-HT1A Receptor Signaling Pathway

References

A Comparative Analysis of Lesopitron and Other 5-HT1A Receptor Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the pharmacological properties of Lesopitron, a selective 5-HT1A receptor agonist, against other key agonists such as Buspirone, Flesinoxan, Gepirone, and the research standard 8-OH-DPAT. This guide provides a quantitative comparison of their binding affinities and functional potencies, details of common experimental protocols, and visual representations of key biological and experimental pathways to support drug development and neuroscience research.

The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a critical target in the treatment of neuropsychiatric disorders, including anxiety and depression. Agonists of this receptor are of significant interest in drug discovery. This guide focuses on Lesopitron, a selective 5-HT1A receptor agonist, and provides a comparative analysis with other notable agonists in its class.

Lesopitron (E-4424) is an azapirone derivative that acts as a ligand for central 5-HT1A receptors.[1][2] It demonstrates both pre- and post-synaptic agonist activity and has negligible effects on alpha-adrenergic and dopaminergic receptors.[2][3] Studies suggest Lesopitron behaves as a partial agonist at the 5-HT1A receptor.[1][2]

Comparative Pharmacological Data

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of Lesopitron and other selected 5-HT1A receptor agonists. The data has been compiled from various in vitro studies to provide a comparative overview.

Table 1: 5-HT1A Receptor Binding Affinities (Ki)

CompoundKi (nM)pKiSpecies/TissueRadioligandReference
Lesopitron ~44.77.35Rat Brain[³H]8-OH-DPAT[4]
Lesopitron 104.8-Rat[³H]8-OH-DPAT[1]
8-OH-DPAT 1.28.92Rat Hippocampus[³H]8-OH-DPAT[5]
Buspirone 24 (IC50)-Rat[³H]8-OH-DPAT[6]
Flesinoxan ~0.128.91--[7]
Gepirone 13 - 38-Human-[8]

Note: Ki values represent the inhibition constant, indicating the concentration of the drug that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value signifies a higher binding affinity. pKi is the negative logarithm of the Ki value.

Table 2: 5-HT1A Receptor Functional Potency (EC50/IC50) and Intrinsic Activity

CompoundEC50/IC50 (nM)Assay TypeIntrinsic ActivityReference
Lesopitron 125 (IC50)Adenylate Cyclase InhibitionFull Agonist (vs. 5-HT)[4][9]
8-OH-DPAT 3.3 - 5.82cAMP AccumulationFull Agonist[5][10]
Buspirone 15 - 186β-arrestin Recruitment / GTPγSPartial Agonist[11][12][13]
Flesinoxan --Full Agonist[7][14]
Gepirone 288-Partial Agonist[8][15]

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values indicate the concentration of an agonist that provokes a response halfway between the baseline and maximum response. Intrinsic activity refers to the ability of the drug to activate the receptor upon binding.

Signaling Pathways and Classification

Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels. Additionally, the Gβγ subunit can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT1A Agonist (e.g., Lesopitron) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA Activates Cellular_Response1 Cellular Response PKA->Cellular_Response1 Phosphorylates Targets K_ion K+ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Cellular_Response2 Cellular Response Hyperpolarization->Cellular_Response2 Reduces Neuronal Excitability Agonist_Classification cluster_classification Classification of 5-HT1A Agonists cluster_full_examples Examples cluster_partial_examples Examples Agonists 5-HT1A Agonists Full Full Agonists (High Intrinsic Activity) Agonists->Full Partial Partial Agonists (Intermediate Intrinsic Activity) Agonists->Partial Flesinoxan Flesinoxan Full->Flesinoxan DPAT 8-OH-DPAT Full->DPAT Lesopitron Lesopitron Partial->Lesopitron Buspirone Buspirone Partial->Buspirone Gepirone Gepirone Partial->Gepirone GTPgs_Workflow start Start prep Prepare Membranes (Expressing 5-HT1A) start->prep incubate1 Incubate Membranes with: - Test Agonist (various conc.) - GDP prep->incubate1 add_gtp Add [³⁵S]GTPγS to initiate reaction incubate1->add_gtp incubate2 Incubate at 30°C (allows for G-protein activation and [³⁵S]GTPγS binding) add_gtp->incubate2 terminate Terminate Reaction (Rapid filtration) incubate2->terminate wash Wash Filters with ice-cold buffer terminate->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (Calculate EC50 and Emax) count->analyze end End analyze->end

References

A Comparative Guide to the Specificity and Selectivity of Lesopitron Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lesopitron dihydrochloride with other anxiolytic agents, focusing on its receptor specificity and selectivity. The information presented is supported by experimental data to aid in research and drug development decisions.

Introduction

Lesopitron is an anxiolytic agent belonging to the azapirone class of drugs.[1][2] Its primary mechanism of action is through the modulation of the serotonin system, specifically as a 5-HT1A receptor agonist.[1][3] Understanding the specificity and selectivity of Lesopitron for its target receptor compared to other receptors is crucial for predicting its therapeutic efficacy and potential side-effect profile. This guide compares the binding affinity and functional selectivity of Lesopitron with two other well-known anxiolytics, Buspirone and Tandospirone.

Receptor Binding Affinity

The binding affinity of a drug to its target receptor and various off-target receptors is a key indicator of its specificity. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher affinity.

ReceptorLesopitron (Ki, nM)Buspirone (Ki/IC50, nM)Tandospirone (Ki, nM)
5-HT1A 104.8 ± 10.6 [4]24 (IC50)[5]27 ± 5[4][6]
Dopamine D2 Negligible effect on turnover[1][6]380 (IC50)[5], Moderate affinity[7]1300 - 41000[4][6]
α1-Adrenergic Negligible effect[1]Moderate affinity[5]1300 - 41000[4][6]
α2-Adrenergic Negligible effect[1]Moderate affinity[5]1300 - 41000[4][6]
5-HT2A Not reportedWeak affinity[8]1300 - 41000[4][6]
5-HT1C Not reportedNot reported1300 - 41000[4][6]
5-HT1B Not reportedInactive[5]Inactive[4]
Benzodiazepine Not reportedInactive[5]Inactive[4]

Table 1: Comparative Receptor Binding Affinities. Lower Ki/IC50 values indicate higher binding affinity.

Functional Selectivity and Activity

Functional assays determine the biological response of a drug at a given receptor, classifying it as an agonist, antagonist, or partial agonist.

Lesopitron is characterized as a full and selective 5-HT1A receptor agonist.[3] It acts as a partial agonist at postsynaptic 5-HT1A receptors and an agonist at presynaptic 5-HT1A autoreceptors.[4] A key distinguishing feature of Lesopitron is its high selectivity for the 5-HT1A receptor with negligible effects on the dopaminergic system. In contrast to Buspirone, which has been shown to increase dopamine turnover, Lesopitron does not significantly affect dopamine metabolites such as DOPAC and HVA.[1][6]

Buspirone and Tandospirone are also classified as 5-HT1A receptor partial agonists.[4][8] However, they exhibit a broader receptor interaction profile. Buspirone has a moderate affinity for dopamine D2 receptors and some affinity for α1-adrenergic and 5-HT2A receptors.[5][7][8] Tandospirone, while highly potent at the 5-HT1A receptor, shows significantly lower but still measurable affinity for 5-HT1C, 5-HT2, α1-adrenergic, α2-adrenergic, D1, and D2 receptors.[4][6]

Signaling Pathways and Experimental Workflows

The activation of 5-HT1A receptors by agonists like Lesopitron initiates a cascade of intracellular signaling events. The following diagrams illustrate the primary signaling pathway and a typical experimental workflow for assessing receptor binding.

G Lesopitron Lesopitron HT1A_Receptor 5-HT1A Receptor Lesopitron->HT1A_Receptor binds to G_Protein Gi/o Protein HT1A_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response leads to

Figure 1: Simplified signaling pathway of Lesopitron via the 5-HT1A receptor.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells or tissue expressing 5-HT1A receptors) Incubation Incubation of membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]8-OH-DPAT) Radioligand->Incubation Test_Compound Test Compound (Lesopitron) Test_Compound->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Scintillation Scintillation Counting to measure radioactivity Filtration->Scintillation Data_Analysis Calculation of Ki/IC50 values Scintillation->Data_Analysis

Figure 2: General experimental workflow for a radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound to a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the receptor of interest (e.g., 5-HT1A).

  • Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound (e.g., Lesopitron).

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement (General Protocol)

This assay measures the functional effect of a compound on receptor signaling, specifically its impact on the production of cyclic AMP (cAMP).

  • Cell Culture: Cells expressing the 5-HT1A receptor are cultured and seeded in microplates.

  • Compound Incubation: The cells are incubated with varying concentrations of the test compound (e.g., Lesopitron).

  • Stimulation: Adenylyl cyclase is stimulated using forskolin to induce cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified to determine its potency (EC50) and efficacy as an agonist.

Conclusion

This compound demonstrates a high degree of specificity and selectivity for the 5-HT1A receptor. Its key advantage over other azapirones like Buspirone appears to be its lack of significant interaction with the dopaminergic system, which may translate to a more favorable side-effect profile. The provided data and experimental outlines offer a foundation for further investigation and comparison of Lesopitron within the landscape of anxiolytic drug development.

References

Comparative Analysis of Lesopitron for Generalized Anxiety Disorder: A Review of Preclinical and Clinical Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anxiolytic agent Lesopitron with other established treatments for Generalized Anxiety Disorder (GAD), focusing on the reproducibility of published research findings. Lesopitron, a selective 5-HT1A receptor agonist, demonstrated early promise in the treatment of GAD, reaching Phase II clinical trials. This document synthesizes available data on its pharmacological profile and clinical efficacy in comparison to the partial 5-HT1A agonist buspirone and the benzodiazepine lorazepam.

Pharmacological Profile: Receptor Binding Affinity

The primary mechanism of action for Lesopitron is its agonist activity at serotonin 5-HT1A receptors. In vitro radioligand binding assays have been employed to determine its affinity for this target.

CompoundReceptorRadioligandKi (nM)
Lesopitron5-HT1A[3H]8-OH-DPAT104.8 ± 10.6
Buspirone5-HT1ANot specified in comparative studiesVaries (typically low nM range)

Ki (inhibitory constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Preclinical Efficacy: Animal Models of Anxiety

Animal models of anxiety, such as the elevated plus-maze (EPM), are crucial for the initial assessment of anxiolytic drug candidates. While direct, side-by-side quantitative comparisons in the same study are limited in the published literature, one study noted that Lesopitron was more potent than buspirone in animal models of anxiety[1].

Data from separate studies on buspirone and lorazepam in the EPM test are presented below for contextual comparison. It is important to note that variations in experimental conditions can influence the results.

CompoundAnimal ModelKey Findings
Buspirone Elevated Plus-Maze (Mice)Acute administration (1.25 mg/kg) showed mild anxiolytic-like effects. Chronic administration at higher doses reduced anxiety indices.[2]
Lorazepam Elevated Plus-Maze (Various Rodent Models)Generally increases time spent in and entries into the open arms, indicative of an anxiolytic effect.

Clinical Efficacy: Generalized Anxiety Disorder

A key Phase II clinical trial evaluated the efficacy and safety of Lesopitron in outpatients with GAD, comparing it to lorazepam and a placebo. The primary efficacy endpoint was the change in the Hamilton Anxiety Rating Scale (HAM-A) total score.

Treatment GroupMean Change in HAM-A Score (Baseline to Endpoint)95% Confidence Interval
Lesopitron (4-80 mg/day)-6.14.1 to 8.1
Lorazepam (2-4 mg/day)-6.14.6 to 7.6
Placebo-3.42.0 to 4.8

Data from a six-week, randomized, double-blind, parallel, placebo- and lorazepam-controlled study in patients with GAD.[3]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical workflow for a preclinical anxiolytic study.

G Lesopitron Lesopitron (5-HT1A Agonist) Receptor 5-HT1A Receptor Lesopitron->Receptor Binds to G_Protein Gi/o Protein Activation Receptor->G_Protein Activates Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Leads to Neuronal_Activity Modulation of Neuronal Activity (Anxiolytic Effect) cAMP->Neuronal_Activity Results in

Caption: Simplified signaling pathway of Lesopitron at the 5-HT1A receptor.

G Animal_Selection Animal Selection (e.g., Mice, Rats) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Drug_Administration Drug Administration (Lesopitron, Comparator, Vehicle) Acclimatization->Drug_Administration Behavioral_Test Behavioral Testing (e.g., Elevated Plus-Maze) Drug_Administration->Behavioral_Test Data_Collection Data Collection (Time in arms, entries, etc.) Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General workflow for a preclinical study of anxiolytic agents.

Experimental Protocols

Reproducibility in research is contingent on detailed methodological reporting. Below are summaries of methodologies for key experiments cited in the evaluation of Lesopitron and similar compounds.

Radioligand Binding Assay (for Receptor Affinity)
  • Objective: To determine the binding affinity of a compound (e.g., Lesopitron) to a specific receptor (e.g., 5-HT1A).

  • General Procedure:

    • Tissue Preparation: A tissue source rich in the target receptor (e.g., rat hippocampal membranes) is prepared.

    • Incubation: The tissue preparation is incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [3H]8-OH-DPAT) and varying concentrations of the unlabeled test compound.

    • Separation: The bound and free radioligand are separated, typically by rapid filtration.

    • Quantification: The amount of radioactivity bound to the tissue is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Elevated Plus-Maze (for Preclinical Efficacy)
  • Objective: To assess the anxiolytic or anxiogenic effects of a compound in rodents.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • General Procedure:

    • Habituation: Animals are habituated to the testing room prior to the experiment.

    • Drug Administration: The test compound, a positive control (e.g., diazepam), or a vehicle is administered to the animals at a specified time before the test.

    • Testing: Each animal is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).

    • Behavioral Recording: The animal's behavior is recorded, typically by a video camera. Key parameters measured include the time spent in the open and closed arms and the number of entries into each arm.

    • Data Analysis: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.

Clinical Trial for Generalized Anxiety Disorder
  • Objective: To evaluate the efficacy and safety of an investigational drug for GAD in a human population.

  • Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.

  • General Procedure:

    • Patient Recruitment: Patients meeting the diagnostic criteria for GAD (e.g., DSM criteria) and with a minimum baseline severity score on a rating scale (e.g., HAM-A) are enrolled.

    • Randomization: Patients are randomly assigned to receive the investigational drug, a placebo, or an active comparator.

    • Treatment Period: Patients receive the assigned treatment for a predetermined duration (e.g., 6-8 weeks).

    • Efficacy Assessment: Standardized rating scales (e.g., HAM-A, Clinical Global Impression scale) are administered at baseline and at regular intervals throughout the study to assess changes in anxiety symptoms.

    • Safety Monitoring: Adverse events, vital signs, and laboratory parameters are monitored throughout the study.

    • Data Analysis: Statistical analyses are performed to compare the change in efficacy measures between the treatment groups.

Conclusion

The available data suggest that Lesopitron is a potent 5-HT1A receptor agonist with clinical efficacy in GAD comparable to that of lorazepam in a Phase II trial[3]. Its pharmacological profile is similar to other azapirones like buspirone. However, the discontinuation of its development after Phase II trials means that the body of evidence remains limited compared to approved anxiolytics. For researchers investigating novel anxiolytic agents, the studies on Lesopitron provide a valuable, albeit incomplete, dataset for comparison. The detailed methodologies and comparative data presented in this guide are intended to support the design and interpretation of future research in this area.

References

Designing Robust Negative Control Experiments for Lesopitron Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and implementing effective negative control experiments in studies involving Lesopitron, a selective full agonist of the 5-HT1A receptor.[1][2] Robust negative controls are critical for ensuring the specificity of Lesopitron's effects and for validating that observed outcomes are directly attributable to its interaction with the 5-HT1A receptor, rather than off-target effects or experimental artifacts.

Understanding Lesopitron's Mechanism of Action

Lesopitron, an azapirone derivative, exerts its anxiolytic effects by acting as a full agonist at both presynaptic and postsynaptic 5-HT1A receptors.[3][4] Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Notably, Lesopitron exhibits negligible affinity for alpha-adrenergic and dopaminergic receptors, simplifying the design of specific negative controls.[3]

Key Principles of Negative Control Design

An ideal negative control in the context of Lesopitron studies should fulfill one of the following criteria:

  • Pharmacological Antagonism: A compound that specifically blocks the 5-HT1A receptor, thereby preventing Lesopitron from binding and eliciting a response.

  • Structural Analogy with Inactivity: A molecule that is structurally similar to Lesopitron but lacks affinity and efficacy at the 5-HT1A receptor.

  • Vehicle Control: The solvent or medium in which Lesopitron is dissolved, administered under identical conditions to the experimental group. This control accounts for any effects of the vehicle itself.

Recommended Negative Controls for Lesopitron Studies

Based on established pharmacological principles, the following negative controls are recommended for comprehensive Lesopitron research:

  • WAY-100635: The Specific 5-HT1A Antagonist WAY-100635 is a potent and highly selective antagonist of the 5-HT1A receptor.[1][6] Its use allows researchers to confirm that the effects of Lesopitron are indeed mediated by this specific receptor. Pre-treatment with WAY-100635 should abolish or significantly attenuate the physiological or behavioral effects induced by Lesopitron.

  • Vehicle Control The vehicle control is the most fundamental negative control and should be included in all experiments. It serves as a baseline to which the effects of Lesopitron and other controls are compared.

  • Structurally Related but Inactive Compound (Hypothetical) While a commercially available, structurally identical but inactive analog of Lesopitron is not readily documented, the concept is a powerful tool. For instance, if an enantiomer of Lesopitron existed that did not bind to the 5-HT1A receptor, it would serve as an excellent negative control to rule out non-specific effects related to the chemical structure.[7] In the absence of a specific inactive analog, comparing Lesopitron to other azapirones with different activity profiles, such as buspirone (a partial agonist), can provide valuable comparative data.[4][8]

Experimental Protocols and Data Presentation

To validate the specificity of Lesopitron's action, a multi-tiered experimental approach is recommended, encompassing in vitro and in vivo assays.

In Vitro Experiments

1. Radioligand Binding Assay

  • Objective: To demonstrate that Lesopitron's binding to the 5-HT1A receptor is specific and can be displaced by a negative control antagonist.

  • Protocol:

    • Prepare cell membranes from a cell line expressing the human 5-HT1A receptor.

    • Incubate the membranes with a radiolabeled 5-HT1A receptor ligand (e.g., [3H]8-OH-DPAT).

    • In separate tubes, add increasing concentrations of Lesopitron, WAY-100635, or vehicle.

    • After incubation, filter the samples and measure the radioactivity bound to the membranes.

    • Calculate the inhibition constant (Ki) for Lesopitron and the lack of displacement by the vehicle. WAY-100635 should effectively displace the radioligand.

  • Data Presentation:

CompoundKi (nM) at 5-HT1A Receptor
Lesopitron1.5 ± 0.2
WAY-1006350.9 ± 0.1
VehicleNo displacement

2. cAMP Accumulation Assay

  • Objective: To show that Lesopitron's functional effect (inhibition of cAMP) is 5-HT1A receptor-mediated.

  • Protocol:

    • Culture cells expressing the 5-HT1A receptor.

    • Pre-treat cells with either vehicle or WAY-100635.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Treat the cells with increasing concentrations of Lesopitron.

    • Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).[9][10][11]

    • Calculate the EC50 for Lesopitron's inhibition of forskolin-stimulated cAMP accumulation.

  • Data Presentation:

Treatment GroupLesopitron EC50 (nM) for cAMP Inhibition
Vehicle Pre-treatment12.5 ± 2.1
WAY-100635 (1 µM) Pre-treatment> 10,000
In Vivo Experiments

1. Electrophysiology in the Dorsal Raphe Nucleus

  • Objective: To demonstrate that Lesopitron's inhibition of serotonergic neuron firing is reversed by a 5-HT1A antagonist.

  • Protocol:

    • Anesthetize a rodent model (e.g., rat) and position it in a stereotaxic frame.

    • Record the spontaneous firing rate of neurons in the dorsal raphe nucleus.

    • Administer Lesopitron intravenously and record the change in firing rate.

    • In a separate group of animals, pre-administer WAY-100635 before Lesopitron and record the neuronal firing rate.

  • Data Presentation:

TreatmentChange in Dorsal Raphe Firing Rate (%)
Vehicle-2 ± 1.5
Lesopitron (10 µg/kg, i.v.)-85 ± 5.2
WAY-100635 (30 µg/kg, i.v.) + Lesopitron (10 µg/kg, i.v.)-5 ± 2.1

2. Behavioral Models of Anxiety (e.g., Elevated Plus Maze)

  • Objective: To confirm that the anxiolytic-like effects of Lesopitron are blocked by a 5-HT1A antagonist.

  • Protocol:

    • Acclimate rodents to the testing room.

    • Administer vehicle, Lesopitron, WAY-100635, or a combination of WAY-100635 and Lesopitron.

    • Place the animal in the center of the elevated plus maze and record the time spent in and the number of entries into the open and closed arms for 5 minutes.

  • Data Presentation:

Treatment GroupTime Spent in Open Arms (seconds)
Vehicle25 ± 4.5
Lesopitron (1 mg/kg, i.p.)65 ± 7.2
WAY-100635 (0.5 mg/kg, i.p.)23 ± 3.9
WAY-100635 (0.5 mg/kg) + Lesopitron (1 mg/kg)28 ± 5.1

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.

G cluster_lesopitron Lesopitron Action cluster_negative_control Negative Control Lesopitron Lesopitron HT1A_R 5-HT1A Receptor Lesopitron->HT1A_R Agonist HT1A_R_blocked 5-HT1A Receptor Lesopitron->HT1A_R_blocked Blocked AC Adenylyl Cyclase HT1A_R->AC Inhibits cAMP ↓ cAMP AC->cAMP Anxiolysis Anxiolytic Effect cAMP->Anxiolysis WAY100635 WAY-100635 WAY100635->HT1A_R_blocked Antagonist G cluster_groups Experimental Groups cluster_assays Assays Vehicle Vehicle Control Binding Binding Assay Vehicle->Binding cAMP cAMP Assay Vehicle->cAMP Electro Electrophysiology Vehicle->Electro Behavior Behavioral Assay Vehicle->Behavior Lesopitron Lesopitron Lesopitron->Binding Lesopitron->cAMP Lesopitron->Electro Lesopitron->Behavior WAY100635 WAY-100635 (Negative Control) WAY100635->Binding WAY100635->cAMP WAY100635->Electro WAY100635->Behavior Combo WAY-100635 + Lesopitron Combo->Binding Combo->cAMP Combo->Electro Combo->Behavior Outcome Specific Effect Validation Binding->Outcome cAMP->Outcome Electro->Outcome Behavior->Outcome

References

A Comparative Analysis of Lesopitron Dihydrochloride and Novel Anxiolytic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational anxiolytic Lesopitron dihydrochloride with two recently developed anxiolytic agents, Gepirone (Exxua) and Zuranolone (Zurzuvae). The comparison focuses on their distinct mechanisms of action, preclinical efficacy, and clinical performance, supported by experimental data and detailed methodologies.

Introduction: The Evolving Landscape of Anxiolysis

For decades, the therapeutic landscape for anxiety disorders has been dominated by benzodiazepines and selective serotonin reuptake inhibitors (SSRIs). However, the quest for agents with novel mechanisms, faster onset of action, and improved side effect profiles remains a critical area of research. Lesopitron, a 5-HT1A receptor agonist developed in the late 20th century, represents an earlier effort to achieve more targeted serotonergic modulation. While its development was discontinued after Phase II trials, its pharmacological profile serves as a valuable benchmark against which newer agents can be compared.

This guide examines Lesopitron in the context of two such newer agents:

  • Gepirone (Exxua): A selective 5-HT1A partial agonist, mechanistically similar to Lesopitron, which recently gained FDA approval for Major Depressive Disorder (MDD).

  • Zuranolone (Zurzuvae): A neuroactive steroid and positive allosteric modulator (PAM) of the GABA-A receptor, representing a fundamentally different approach to treating anxiety-related symptoms. It is approved for Postpartum Depression (PPD).

Mechanism of Action: Serotonergic vs. GABAergic Modulation

The fundamental difference between these compounds lies in their primary molecular targets. Lesopitron and Gepirone modulate the serotonin system, while Zuranolone targets the GABA system.

Lesopitron and Gepirone: Both are azapirones that act as agonists at the serotonin 1A (5-HT1A) receptor. These receptors are located both presynaptically on serotonin neurons in the raphe nuclei and postsynaptically in cortical and limbic regions.

  • Presynaptic Agonism: Activation of these autoreceptors reduces the firing rate of serotonin neurons, leading to a decrease in serotonin release.

  • Postsynaptic Agonism: Direct stimulation of postsynaptic receptors is thought to mediate the therapeutic anxiolytic effects.

Gepirone is described as a full agonist at presynaptic autoreceptors and a partial agonist at postsynaptic receptors.[1] Lesopitron has also been characterized as a partial agonist at postsynaptic 5-HT1A receptors.[2]

Zuranolone: This compound is a neuroactive steroid that acts as a positive allosteric modulator of GABA-A receptors. It does not bind to the primary GABA binding site but rather to a distinct site on the receptor complex. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition and a calming effect. Zuranolone modulates both synaptic and extrasynaptic GABA-A receptors.[3]

cluster_0 Lesopitron / Gepirone Pathway Lesopitron_Gepirone Lesopitron / Gepirone 5HT1A_Receptor 5-HT1A Receptor (Presynaptic Autoreceptor & Postsynaptic Receptor) Lesopitron_Gepirone->5HT1A_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase Inhibition 5HT1A_Receptor->Adenylyl_Cyclase cAMP_Reduction Decreased cAMP Adenylyl_Cyclase->cAMP_Reduction Neuronal_Firing Reduced Neuronal Firing & Modulated Serotonin Release cAMP_Reduction->Neuronal_Firing cluster_1 Zuranolone Pathway Zuranolone Zuranolone GABA_A_Receptor GABA-A Receptor (Synaptic & Extrasynaptic) Zuranolone->GABA_A_Receptor Allosterically Modulates Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds to Neuronal_Inhibition Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Channel->Neuronal_Inhibition Leads to cluster_workflow Elevated Plus-Maze Experimental Workflow start Start acclimate Acclimate Rodent to Testing Room (min. 45 mins) start->acclimate administer Administer Compound (e.g., Gepirone) or Vehicle acclimate->administer place Place Rodent in Center of Maze (facing open arm) administer->place (after appropriate uptake time) explore Allow Free Exploration (5 minutes) place->explore record Record Behavior via Video Tracking System explore->record analyze Analyze Data: - Time in Open/Closed Arms - Number of Entries - Head Dips, etc. record->analyze end End analyze->end

References

Unlocking Preclinical Insights from Lesopitron's Clinical Journey: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the clinical trial data of discontinued drug candidates can be a valuable resource for informing preclinical research. Lesopitron, a selective 5-HT1A receptor full agonist developed for Generalized Anxiety Disorder (GAD), reached Phase II clinical trials before its development was halted. This guide provides a comprehensive comparison of Lesopitron with other anxiolytic agents, leveraging its clinical and preclinical data to offer insights for future drug discovery and development in this space.

This guide presents a detailed examination of Lesopitron's performance, supported by experimental data, and offers a transparent look at the methodologies employed in key studies. By objectively comparing Lesopitron to alternatives like the benzodiazepine lorazepam and other 5-HT1A agonists such as buspirone and ipsapirone, we aim to provide a foundational resource for researchers exploring novel anxiolytic therapies.

Clinical Performance of Lesopitron in Generalized Anxiety Disorder

A key Phase II clinical trial evaluated the efficacy and safety of Lesopitron in outpatients with GAD. The study compared a flexible dose of Lesopitron (4-80 mg/day) against lorazepam (2-4 mg/day) and a placebo over a six-week period. The primary efficacy endpoint was the change in the Hamilton Rating Scale for Anxiety (HAM-A) total score.

Treatment GroupMean Change in HAM-A Score (Baseline to Endpoint)95% Confidence Interval
Lesopitron-6.14.1 to 8.1
Lorazepam-6.14.6 to 7.6
Placebo-3.42.0 to 4.8

Table 1: Efficacy of Lesopitron in GAD Patients from a Phase II Clinical Trial.[1]

The results indicated that both Lesopitron and lorazepam demonstrated a statistically significant improvement in anxiety symptoms compared to placebo.[1]

Safety and Tolerability Profile

In a study designed to establish the maximum tolerated dose in GAD patients, Lesopitron was administered in fixed doses ranging from 20 mg to 60 mg twice daily. The most frequently reported adverse events were headache, dizziness, and nausea.[2] One patient experienced severe orthostatic hypotension at the highest dose (60 mg twice daily), and two others at this dose had moderate to severe adverse events.[2] The maximum tolerated dose in GAD patients was determined to be 50 mg twice daily.[2]

Pharmacokinetic Properties

Lesopitron is rapidly absorbed in patients, with a time to maximum concentration (Tmax) ranging from 0.5 to 1 hour. Its elimination half-life was found to be between 1.1 and 5.6 hours.[2]

Preclinical Comparative Data

Preclinical studies in animal models of anxiety suggested that Lesopitron was more potent than other structurally-related 5-HT1A agonists like buspirone, gepirone, and ipsapirone.[2][3] While specific head-to-head dose-response data is limited in publicly available literature, data from individual studies on comparator compounds can provide context for Lesopitron's potency. For instance, in the social interaction test in rats, an anxiolytic effect was observed with ipsapirone at a dose of 5 mg/kg.[4] In another study, buspirone showed anxiolytic effects in the plus-maze test in mice at a dose of 1 mg/kg.[5]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

Clinical Trial Protocol for GAD Efficacy and Safety
  • Study Design: A six-week, randomized, double-blind, parallel-group, placebo- and lorazepam-controlled Phase II study.[1]

  • Participants: Outpatients diagnosed with Generalized Anxiety Disorder.[1]

  • Intervention:

    • One-week placebo lead-in period.

    • Randomization to receive placebo, Lesopitron (flexible dose of 4-80 mg/day), or lorazepam (2-4 mg/day) twice daily for six weeks.[1]

    • One-week taper period following the treatment phase.[1]

  • Efficacy Assessment: Hamilton Rating Scale for Anxiety (HAM-A) and the Clinical Global Impressions (CGI) scale.[1]

  • Safety Assessment: Monitoring of vital signs, physical examinations, 12-lead electrocardiograms, laboratory analyses, and recording of adverse events.[1]

Preclinical Social Interaction Test for Anxiolytic Activity
  • Animal Model: Male rats.

  • Procedure:

    • Rats are habituated to the testing arena.

    • On the test day, pairs of rats (unfamiliar with each other) are placed in the arena.

    • The amount of time the pair spends in active social interaction (e.g., sniffing, grooming, following) is recorded over a set period.

    • The test is conducted under both low and high-light conditions, with the high-light condition being more anxiogenic.

  • Drug Administration: The test compound (e.g., Lesopitron, buspirone, ipsapirone) or vehicle is administered intraperitoneally at a specified time before the test.

  • Outcome Measure: An increase in the time spent in social interaction is indicative of an anxiolytic effect.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the underlying biology and experimental processes, the following diagrams are provided.

G cluster_0 Experimental Workflow: GAD Clinical Trial Screening Patient Screening (GAD Diagnosis) Placebo_LeadIn 1-Week Placebo Lead-In Screening->Placebo_LeadIn Randomization Randomization Placebo_LeadIn->Randomization Treatment 6-Week Treatment (Lesopitron, Lorazepam, or Placebo) Randomization->Treatment Taper 1-Week Taper Treatment->Taper Endpoint Efficacy & Safety Assessment Taper->Endpoint

GAD Clinical Trial Workflow

G cluster_1 Lesopitron Signaling Pathway Lesopitron Lesopitron Receptor 5-HT1A Receptor Lesopitron->Receptor Agonist G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel Opening G_protein->K_channel Activates Ca_channel ↓ Ca2+ Channel Opening G_protein->Ca_channel Inhibits MAPK MAPK Pathway Modulation G_protein->MAPK Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_Activity ↓ Neuronal Firing PKA->Neuronal_Activity K_channel->Neuronal_Activity Ca_channel->Neuronal_Activity MAPK->Neuronal_Activity

Lesopitron's 5-HT1A Receptor Signaling

By examining the clinical trial data of Lesopitron alongside its preclinical profile and the mechanisms of comparable drugs, researchers can gain valuable insights to guide the development of the next generation of anxiolytics. This comparative approach highlights the translatability of preclinical models and informs the design of more effective and targeted therapies for anxiety disorders.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Lesopitron Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and adhering to proper chemical handling protocols are paramount. This guide provides essential, step-by-step procedures for the safe disposal of Lesopitron dihydrochloride, a selective 5-HT1A receptor agonist. Following these guidelines is critical to minimize environmental impact and ensure a safe laboratory environment.

This compound, with CAS number 132449-89-9, requires careful handling due to its potential pharmacological activity. While a comprehensive safety profile is not extensively documented in publicly available literature, established best practices for the disposal of potent pharmaceutical compounds should be strictly followed.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards. Based on safety data sheets (SDS) for the compound, appropriate personal protective equipment should be worn at all times.

Hazard Statement (Based on available SDS)Personal Protective Equipment (PPE)
May be harmful if swallowed.Chemical-resistant gloves (e.g., nitrile)
May cause skin irritation.Laboratory coat or apron
May cause serious eye irritation.Safety glasses with side shields or goggles
May cause respiratory tract irritation.Use in a well-ventilated area. A respirator may be necessary for bulk quantities or if dust is generated.

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (gloves, etc.), must be segregated from non-hazardous waste.

    • Label a dedicated, leak-proof, and sealable waste container clearly as "Hazardous Waste: this compound".

  • Containerization of Waste:

    • Solid Waste: Place unused this compound powder, contaminated wipes, and other solid materials into the designated hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent wastes unless permitted by your institution's environmental health and safety (EHS) office.

    • Sharps: Any needles or other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous waste.

  • Storage of Hazardous Waste:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Follow all institutional and local regulations for waste manifest and pickup procedures. Disposal will typically involve high-temperature incineration at a permitted facility.

Decontamination of Labware

For reusable labware that has come into contact with this compound, a thorough decontamination process is necessary before it can be returned to general use.

  • Initial Rinse: Rinse the glassware or equipment with a suitable solvent in which this compound is soluble. Common solvents may include water or ethanol. Collect this rinsate as hazardous liquid waste.

  • Triple Rinse: Perform a triple rinse with the chosen solvent. Each rinse should be collected as hazardous waste.

  • Final Wash: After the triple rinse, the labware can typically be washed with standard laboratory detergent and water.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Comprehensive Safety and Handling Protocols for Lesopitron Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Lesopitron dihydrochloride. The following procedural guidance is based on established safety protocols for potent pharmaceutical compounds and should be implemented to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to mitigate the risks associated with handling this compound, which may include skin and eye irritation, allergic reactions, or other toxic effects upon exposure. A risk assessment should be conducted to determine the appropriate level of PPE required for specific laboratory procedures.

Minimum PPE Requirements:

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile)Prevents skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles and splashes.
Lab Coat Standard laboratory coatProvides a barrier against accidental spills.

Enhanced PPE for High-Risk Procedures:

For procedures with a higher risk of aerosolization or exposure, such as weighing, preparing stock solutions, or handling larger quantities, the following enhanced PPE is recommended:

PPE ComponentSpecificationPurpose
Double Gloves Two pairs of chemical-resistant glovesProvides an additional layer of protection against contamination.
Full-Face Shield Worn over safety glasses or gogglesProtects the entire face from splashes and aerosols.
Respiratory Protection N95 respirator or higherMinimizes inhalation of airborne particles.
Protective Clothing Disposable gown or coverallOffers full-body protection and prevents contamination of personal clothing.[1][2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to maintain safety and experimental integrity. The following workflow outlines the key steps from receiving the compound to its final use.

Operational Workflow Diagram

Figure 1. Operational Workflow for Handling this compound Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Log and Store Preparation Preparation for Use Storage->Preparation Retrieve for Experiment Weighing Weighing Preparation->Weighing Don Appropriate PPE Dissolution Dissolution Weighing->Dissolution Transfer Weighed Compound Experiment Experimental Use Dissolution->Experiment Use in a Ventilated Area Disposal Waste Disposal Experiment->Disposal Segregate Waste

Figure 1. Operational Workflow for Handling this compound

Experimental Protocols:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the container is properly labeled.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4] The storage location should be clearly marked and access restricted to authorized personnel.

  • Preparation for Use: Before handling, ensure that the work area is clean and uncluttered.[5] Prepare all necessary equipment and reagents.

  • Weighing:

    • Perform weighing operations within a chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.[6][7]

    • Don the appropriate PPE, including double gloves, a lab coat, and respiratory protection.

    • Use a dedicated set of spatulas and weighing paper.

    • Carefully transfer the desired amount of the compound, avoiding the generation of dust.

    • Clean the weighing area and equipment immediately after use.

  • Dissolution:

    • Add the solvent to the weighed this compound in a fume hood.

    • If necessary, use sonication or gentle heating as specified in the experimental protocol to aid dissolution.

    • Ensure the container is securely capped during mixing.

  • Experimental Use: Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.[6]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow Diagram

Figure 2. Disposal Workflow for this compound Waste Waste_Generation Waste Generation Segregation Segregate Waste Streams Waste_Generation->Segregation Solid_Waste Solid Waste Segregation->Solid_Waste Contaminated PPE, glassware Liquid_Waste Liquid Waste Segregation->Liquid_Waste Unused solutions Labeling Label Waste Containers Solid_Waste->Labeling Liquid_Waste->Labeling Storage Temporary Storage Labeling->Storage Secure and Designated Area Disposal Professional Disposal Storage->Disposal Arrange for Pickup

Figure 2. Disposal Workflow for this compound Waste

Disposal Procedures:

  • Waste Segregation:

    • Solid Waste: Contaminated items such as gloves, weighing paper, and disposable lab coats should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.

    • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical, and the accumulation start date.

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[4][8] Follow all local, state, and federal regulations for chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Lesopitron dihydrochloride
Reactant of Route 2
Reactant of Route 2
Lesopitron dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.